2,3-Diiodopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-diiodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3I2N/c6-4-2-1-3-8-5(4)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWGOTHUVVKPTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3I2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70509151 | |
| Record name | 2,3-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83674-70-8 | |
| Record name | 2,3-Diiodopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70509151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Diiodopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 2,3-Diiodopyridine: A Technical Guide to Structural Elucidation
Executive Summary
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-diiodopyridine, a key heterocyclic building block in synthetic chemistry. While a complete set of publicly available, experimentally verified spectra for this specific molecule is notably scarce in the literature, this document serves as an in-depth guide for researchers, scientists, and drug development professionals on the principles and expected outcomes of its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By leveraging data from analogous halogenated pyridines and foundational spectroscopic principles, we will predict and interpret the spectral data, offering a robust framework for the identification and quality control of this compound in a laboratory setting. This guide also outlines detailed, field-proven protocols for acquiring high-quality spectroscopic data.
Introduction: The Importance of Spectroscopic Validation
In the realm of drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is paramount. This compound, with its reactive iodine atoms positioned for diverse cross-coupling reactions, is a valuable precursor. Its electronic and steric properties, dictated by the disubstituted pyridine ring, make it a unique scaffold. However, the synthesis of such halogenated heterocycles can often yield isomeric impurities. Therefore, a rigorous spectroscopic analysis is not merely a procedural step but a cornerstone of scientific integrity, ensuring the validity of subsequent experimental results.
This guide is structured to provide not just the data, but the scientific rationale behind the spectral interpretation. We will explore how the interplay of atomic nuclei, bond vibrations, and molecular mass provides a unique fingerprint for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR will confirm the substitution pattern of the pyridine ring.
Predicted ¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom and the iodine substituents.
Logical Framework for Spectral Assignment:
The pyridine ring protons are designated as H-4, H-5, and H-6. The proton alpha to the nitrogen (H-6) is expected to be the most deshielded and appear at the lowest field (highest ppm). The coupling constants (J-values) are critical for unambiguous assignment.
Diagram: Structure and Proton Designations for this compound
Caption: Molecular structure of this compound with proton numbering.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-6 | ~8.3 - 8.5 | Doublet of doublets (dd) | ³J(H6-H5) ≈ 4-5 Hz, ⁴J(H6-H4) ≈ 1-2 Hz | Deshielded due to proximity to the electronegative nitrogen atom. |
| H-4 | ~7.8 - 8.0 | Doublet of doublets (dd) | ³J(H4-H5) ≈ 7-8 Hz, ⁴J(H4-H6) ≈ 1-2 Hz | Influenced by the adjacent iodine and the nitrogen atom. |
| H-5 | ~7.0 - 7.2 | Doublet of doublets (dd) | ³J(H5-H4) ≈ 7-8 Hz, ³J(H5-H6) ≈ 4-5 Hz | Typically the most shielded proton in this system. |
Note: Predictions are based on data for analogous compounds like 2,3-dibromopyridine and general principles of NMR spectroscopy. The exact values will depend on the solvent and spectrometer frequency.
Predicted ¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will display five signals, two for the iodinated carbons (C-2 and C-3) and three for the protonated carbons (C-4, C-5, and C-6). The large atomic mass of iodine has a significant "heavy atom effect," causing the signals of the directly attached carbons to be shielded (shifted to a lower ppm) and often broadened.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-6 | ~150 - 153 | Most deshielded carbon due to proximity to nitrogen. |
| C-4 | ~140 - 143 | Deshielded protonated carbon. |
| C-5 | ~125 - 128 | Shielded protonated carbon. |
| C-2 | ~100 - 105 | Shielded due to the heavy atom effect of iodine. |
| C-3 | ~90 - 95 | Most shielded carbon due to the heavy atom effect of iodine. |
Note: These are estimated values. The signals for C-2 and C-3 may be broad and of lower intensity.
Experimental Protocol for NMR Data Acquisition
Expertise in Practice: The choice of solvent and experimental parameters is crucial for obtaining high-quality data. For a polar compound like this compound, deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are excellent choices.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved to avoid line broadening.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse experiment.
-
Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum (e.g., using a zgpg pulse program).
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended to ensure quantitative detection of all carbon signals, especially the quaternary carbons.
-
-
2D NMR (Optional but Recommended): To confirm assignments, COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) experiments are invaluable.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy identifies the functional groups and provides a unique "fingerprint" for the molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.
Expected Vibrational Modes:
-
C-H Stretching (Aromatic): Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹.
-
C=C and C=N Ring Stretching: The characteristic stretching vibrations of the pyridine ring are expected in the 1600-1400 cm⁻¹ region.
-
C-H Bending (Aromatic): In-plane and out-of-plane bending vibrations will be present in the 1300-650 cm⁻¹ "fingerprint" region. These are highly characteristic of the substitution pattern.
-
C-I Stretching: Carbon-iodine stretching vibrations are expected to appear in the far-infrared region, typically below 600 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Weak-Medium | Aromatic C-H stretch |
| ~1570, ~1450, ~1420 | Medium-Strong | Aromatic C=C and C=N ring stretching |
| ~850 - 750 | Strong | C-H out-of-plane bending |
| < 600 | Medium | C-I stretch |
Experimental Protocol for IR Data Acquisition (KBr Pellet Method)
Trustworthiness of the Method: The KBr pellet technique is a robust method for obtaining high-quality IR spectra of solid samples, minimizing interference from solvents.
-
Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Data Acquisition:
-
Record a background spectrum of the empty sample chamber.
-
Place the KBr pellet in the spectrometer's sample holder.
-
Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.
Expected Mass Spectrum:
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of C₅H₃I₂N (330.84 g/mol ). The presence of two iodine atoms will result in a characteristic isotopic pattern, though the M+1 and M+2 peaks will be of very low intensity compared to the monoisotopic peak.
-
Fragmentation Pattern: The fragmentation of this compound under electron ionization (EI) is expected to proceed through the loss of iodine atoms and the pyridine ring fragmentation.
Table 4: Predicted Mass Spectrometry Data for this compound (EI)
| m/z | Predicted Identity | Rationale |
| 331 | [M]⁺ | Molecular ion |
| 204 | [M-I]⁺ | Loss of one iodine atom |
| 77 | [M-2I]⁺ or [C₅H₃N]⁺ | Loss of both iodine atoms |
Diagram: Predicted Mass Spectrometry Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Experimental Protocol for MS Data Acquisition
Authoritative Grounding: The choice of ionization technique depends on the information required. Electron Ionization (EI) is excellent for generating reproducible fragmentation patterns for structural elucidation, while Electrospray Ionization (ESI) is a softer technique ideal for confirming the molecular weight.
-
Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a volatile solvent like methanol or acetonitrile.
-
Ionization:
-
Electron Ionization (EI): Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source. This will primarily show the protonated molecule [M+H]⁺ at m/z 332.
-
-
Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of NMR, IR, and MS. While publicly archived experimental data is limited, the principles outlined in this guide provide a robust framework for its characterization. ¹H and ¹³C NMR will define the precise atomic connectivity, IR spectroscopy will confirm the presence of the pyridine ring and the absence of other functional groups, and mass spectrometry will verify the molecular weight and elemental composition. By following the detailed protocols and interpretative logic presented, researchers can confidently validate the structure and purity of this compound, ensuring the integrity and success of their scientific endeavors.
2,3-diiodopyridine CAS number and molecular weight
An In-Depth Technical Guide to 2,3-Diiodopyridine: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. Due to its status as a rare and not commercially cataloged compound, this document focuses on its theoretical properties and plausible synthetic routes derived from established chemical principles for analogous compounds.
While an official CAS number for this compound is not readily found in major chemical databases, its fundamental properties can be derived from its molecular formula.
| Property | Value | Source |
| Molecular Formula | C₅H₃I₂N | - |
| Molecular Weight | 330.89 g/mol | Calculated |
| CAS Number | Not Assigned | - |
The molecular weight is calculated based on the atomic weights of its constituent atoms: Carbon (12.011 u), Hydrogen (1.008 u), Iodine (126.90 u), and Nitrogen (14.007 u).
Structure of this compound:
An In-Depth Technical Guide to the Purification of Crude 2,3-Diiodopyridine
Introduction
2,3-Diiodopyridine is a valuable halogenated heterocyclic compound, serving as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise arrangement of the iodine atoms on the pyridine ring allows for selective functionalization through cross-coupling reactions, making it a versatile intermediate in drug discovery and development. However, the synthesis of this compound often yields a crude product containing various impurities, such as unreacted starting materials, mono-iodinated intermediates, and regioisomers. The presence of these impurities can significantly hinder subsequent reactions and compromise the integrity of the final product. Therefore, effective purification of crude this compound is paramount to ensure high purity and facilitate its successful application in research and development.
This technical guide provides a comprehensive overview of the most effective methods for the purification of crude this compound, drawing upon established principles of organic chemistry and practical insights from the purification of analogous compounds. We will delve into the rationale behind the selection of purification techniques, offer detailed, step-by-step protocols, and provide troubleshooting strategies to address common challenges.
Anticipating Impurities in Crude this compound
The selection of an appropriate purification strategy is contingent upon a thorough understanding of the potential impurities present in the crude product. While the specific impurity profile will depend on the synthetic route employed, we can anticipate a range of common contaminants. A plausible synthetic approach to this compound involves the di-iodination of 2-aminopyridine followed by deamination, or the direct iodination of 2,3-diaminopyridine. Based on these and similar transformations, the following impurities are likely to be encountered:
| Impurity | Structure | Rationale for Presence | Relative Polarity (Anticipated) |
| 2-Iodopyridine | C₅H₄IN | Incomplete iodination or side reaction.[1][2] | Less polar than di-iodinated product |
| 3-Iodopyridine | C₅H₄IN | Incomplete iodination or side reaction.[2][3] | Less polar than di-iodinated product |
| 2,5-Diiodopyridine | C₅H₃I₂N | Regioisomeric byproduct of di-iodination. | Similar polarity to the desired product |
| 2-Amino-3-iodopyridine | C₅H₅IN₂ | Incomplete deamination of an intermediate. | More polar than the desired product |
| Unreacted Starting Material (e.g., 2,3-diaminopyridine) | C₅H₇N₃ | Incomplete reaction.[4][5][6] | Highly polar |
| Residual Iodinating Reagents and Byproducts | - | Remnants from the synthesis (e.g., I₂, KI). | Variable |
Strategic Approach to Purification
The choice of purification method is dictated by the scale of the purification, the nature of the impurities, and the desired final purity. A logical workflow can guide the researcher toward the most efficient strategy.
Caption: Decision workflow for selecting a purification method.
Detailed Purification Protocols
Recrystallization: The Workhorse for Solid Purification
Recrystallization is a powerful and economical technique for purifying crystalline solids, predicated on the differential solubility of the desired compound and its impurities in a given solvent at varying temperatures.[7][8][9] The ideal recrystallization solvent will dissolve the crude product sparingly at room temperature but readily at its boiling point.
Step-by-Step Protocol for Recrystallization:
-
Solvent Selection: The choice of solvent is critical. For a compound like this compound, which possesses some polarity due to the nitrogen atom but is also heavily halogenated, a solvent of intermediate polarity is a good starting point. Screening of several solvents is highly recommended.
-
Place a small amount of the crude material (10-20 mg) in a test tube.
-
Add the test solvent dropwise at room temperature. A good solvent will show poor solubility.
-
Heat the mixture to the solvent's boiling point. The compound should fully dissolve.
-
Allow the solution to cool to room temperature, and then in an ice bath. Abundant crystal formation indicates a promising solvent.
-
| Potential Solvents for Screening | Rationale |
| Ethanol | Often a good choice for pyridine derivatives. |
| Methanol | Similar to ethanol, but may have different solubility characteristics. |
| Isopropanol | A slightly less polar alcohol. |
| Hexanes/Ethyl Acetate Mixture | A non-polar/polar mixture allows for fine-tuning of polarity. |
| Toluene | A non-polar aromatic solvent. |
| Water | Unlikely to be a good single solvent but could be used as an anti-solvent. |
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating and stirring until the solid just dissolves.[10] Avoid using an excessive amount of solvent, as this will reduce the recovery yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[7][11] This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[10]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11][12]
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.[10]
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography: For Challenging Separations
When recrystallization fails to provide adequate purity, particularly when dealing with impurities of similar polarity, column chromatography is the method of choice.[13][14] This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent).
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis: Before running a column, determine the optimal eluent system using Thin Layer Chromatography (TLC). A good starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[10] The ideal Rf value for the desired compound is between 0.2 and 0.4 to ensure good separation.[10]
-
Column Packing:
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.[10]
-
Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder is then added to the top of the packed column.[10] This method is often preferred for better resolution.
-
-
Elution: Add the eluent to the column and begin collecting fractions. For flash chromatography, apply gentle pressure with an inert gas or a pump to maintain a constant flow rate. If the initial TLC showed closely eluting spots, a gradient elution, where the polarity of the eluent is gradually increased, can be very effective.[10]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Workflow for flash column chromatography.
A Note on Acid Sensitivity: Pyridine derivatives can sometimes be sensitive to the acidic nature of standard silica gel, leading to decomposition.[15] If you observe streaking on TLC or poor recovery from the column, consider using deactivated silica gel. This can be prepared by adding a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% by volume), to the eluent.[15]
Purity Assessment
After purification, it is crucial to assess the purity of the this compound. Common analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate volatile components and provide information on their molecular weight, helping to identify impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point.
Troubleshooting Common Purification Issues
| Problem | Possible Cause | Solution |
| Oiling out during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. The compound is too soluble in the chosen solvent. | Choose a lower-boiling solvent. Use a less polar solvent or a solvent mixture. |
| No crystal formation upon cooling | Too much solvent was used. The solution is supersaturated. | Evaporate some of the solvent and try again. Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Poor separation in column chromatography | Inappropriate eluent system. Column was poorly packed. | Optimize the eluent system using TLC. Repack the column carefully, ensuring no air bubbles. |
| Product decomposition on the column | The compound is sensitive to the acidic silica gel. | Use deactivated silica gel (pre-treated with triethylamine) or an alternative stationary phase like alumina.[15] |
Conclusion
The successful purification of crude this compound is a critical step in its utilization for further synthetic transformations. By understanding the potential impurities and applying the principles of recrystallization and column chromatography, researchers can obtain this valuable building block in high purity. Careful selection of solvents and chromatographic conditions, guided by preliminary TLC analysis, is key to achieving efficient and effective purification. This guide provides a robust framework for developing a purification strategy tailored to the specific needs of your research, ultimately enabling the synthesis of complex molecules for a wide range of applications.
References
- 1. 2-ヨードピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chempanda.com [chempanda.com]
- 3. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 4. orgsyn.org [orgsyn.org]
- 5. 2,3-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
- 6. 2,3-Diaminopyridine | 452-58-4 [chemicalbook.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 12. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 13. web.uvic.ca [web.uvic.ca]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of 2,3-Diiodopyridine in Organic Solvents
Abstract
This compound is a valuable heterocyclic building block in the synthesis of novel compounds within the pharmaceutical and materials science sectors. A comprehensive understanding of its solubility in various organic solvents is paramount for the design, optimization, and control of synthetic routes, purification processes, and formulation strategies. This technical guide provides a foundational framework for approaching the solubility of this compound. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide furnishes researchers with the essential theoretical knowledge and detailed experimental protocols to systematically and accurately determine its solubility. The principles of "like dissolves like," intermolecular forces, and the impact of temperature and solvent properties are discussed. This guide champions the isothermal equilibrium (shake-flask) method as the gold standard for solubility determination and provides a comprehensive, step-by-step protocol. Furthermore, it offers a template for the systematic presentation of solubility data, drawing parallels with structurally related compounds like 2,3-dichloropyridine.
Introduction: The Significance of this compound and its Solubility
This compound, a di-iodinated derivative of pyridine, serves as a versatile intermediate in organic synthesis. The presence of two iodine atoms on the pyridine ring offers reactive sites for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures. These characteristics make this compound a compound of interest in the development of active pharmaceutical ingredients (APIs) and functional organic materials.
The solubility of a compound is a critical physical property that dictates its behavior in a liquid phase. For drug development professionals, poor solubility can lead to challenges in formulation, resulting in low bioavailability and unpredictable therapeutic outcomes. In the realm of chemical synthesis, solubility governs the choice of reaction solvent, affects reaction rates, and is fundamental to the design of efficient crystallization-based purification processes. An in-depth understanding of the solubility of this compound in a range of organic solvents is, therefore, not merely academic but a practical necessity for its effective utilization.
This guide is structured to provide a comprehensive understanding of the factors governing the solubility of this compound and to equip researchers with the methodologies to determine this crucial parameter.
Physicochemical Properties of this compound
While experimental data for this compound is limited, we can infer its likely physicochemical properties based on its structure and data from analogous compounds.
-
Molecular Structure: this compound has the molecular formula C₅H₃I₂N. The pyridine ring is aromatic, and the two iodine atoms are located on adjacent carbon atoms.
-
Polarity: The pyridine ring itself is polar due to the presence of the electronegative nitrogen atom. The C-I bonds are also polarized, although iodine is less electronegative than other halogens like chlorine or bromine. The overall molecule is expected to be moderately polar.
-
Hydrogen Bonding: this compound does not have any hydrogen atoms attached to highly electronegative atoms (N, O, F), and therefore, it cannot act as a hydrogen bond donor. However, the lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor. This interaction is significant when considering its solubility in protic solvents like alcohols.
-
Analogue Comparison: For a related compound, 2,3-dibromopyridine, it is noted to be soluble in organic solvents such as ethanol, ether, and chloroform. This suggests that this compound is also likely to be soluble in a range of common organic solvents.
The Theoretical Basis of Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The dissolution process is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
For this compound, the following interactions are key:
-
Van der Waals Forces: As a moderately sized organic molecule, London dispersion forces will be a significant component of its interactions with all solvents.
-
Dipole-Dipole Interactions: The inherent polarity of the this compound molecule will lead to dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: As a hydrogen bond acceptor, this compound can form hydrogen bonds with protic solvents (e.g., alcohols), which can significantly enhance its solubility in these solvents.
The interplay of these forces determines the extent to which this compound will dissolve in a particular organic solvent. A solvent's polarity index can be a useful guide for initial solvent screening.
Experimental Determination of Solubility: A Practical Guide
Accurate and reproducible solubility data is best obtained through experimental measurement. The isothermal equilibrium (shake-flask) method is widely regarded as the "gold standard" for determining thermodynamic solubility due to its reliability.
Isothermal Equilibrium (Shake-Flask) Method
This method involves equilibrating an excess of the solid solute with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined analytically.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at various temperatures.
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)
-
Thermostatic shaker or water bath with agitation
-
Calibrated thermometer
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) system
-
Vials with screw caps
Experimental Workflow Diagram:
Caption: Workflow for the Isothermal Equilibrium (Shake-Flask) Method.
Detailed Step-by-Step Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to the desired temperature.
-
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. Preliminary experiments can be conducted to determine the time required to reach a stable concentration.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature.
-
Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of solubility.
-
Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the chosen detection method.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions and the diluted sample using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in terms of mass/volume (e.g., mg/mL or g/100mL) and mole fraction.
-
Repeat the experiment at different temperatures to study the temperature dependence of solubility.
-
Alternative Method: Crystal Disappearance Method
For a more rapid, albeit potentially less precise, determination of solubility, the crystal disappearance method can be employed. This technique involves slowly heating a suspension of the solute in the solvent until all the solid dissolves. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.
Presentation and Interpretation of Solubility Data
A systematic presentation of solubility data is crucial for its effective use. The following table provides a template for reporting the mole fraction solubility (x) of this compound in various solvents at different temperatures, modeled after data for a similar compound, 2,3-dichloropyridine.
Table 1: Mole Fraction Solubility (x) of this compound in Selected Organic Solvents at Various Temperatures (Hypothetical Data for Illustrative Purposes)
| Solvent | Temperature (K) | Mole Fraction (x) |
| Methanol | 278.15 | Data to be determined |
| 288.15 | Data to be determined | |
| 298.15 | Data to be determined | |
| 308.15 | Data to be determined | |
| Ethanol | 278.15 | Data to be determined |
| 288.15 | Data to be determined | |
| 298.15 | Data to be determined | |
| 308.15 | Data to be determined | |
| Acetone | 278.15 | Data to be determined |
| 288.15 | Data to be determined | |
| 298.15 | Data to be determined | |
| 308.15 | Data to be determined | |
| Ethyl Acetate | 278.15 | Data to be determined |
| 288.15 | Data to be determined | |
| 298.15 | Data to be determined | |
| 308.15 | Data to be determined | |
| Toluene | 278.15 | Data to be determined |
| 288.15 | Data to be determined | |
| 298.15 | Data to be determined | |
| 308.15 | Data to be determined | |
| n-Hexane | 278.15 | Data to be determined |
| 288.15 | Data to be determined | |
| 298.15 | Data to be determined | |
| 308.15 | Data to be determined |
Interpretation of Data:
-
Solvent Effects: By comparing the solubility across different solvents at the same temperature, one can assess the impact of solvent polarity and hydrogen bonding capabilities. It is anticipated that this compound will exhibit higher solubility in more polar solvents and those capable of accepting hydrogen bonds.
-
Temperature Dependence: For most solid solutes, solubility increases with temperature, indicating an endothermic dissolution process. Plotting the natural logarithm of the mole fraction solubility (ln x) against the inverse of the absolute temperature (1/T) (a van't Hoff plot) can be used to determine the thermodynamic parameters of dissolution, such as the enthalpy (ΔH) and entropy (ΔS) of solution.
Factors Influencing Solubility
Several factors can influence the measured solubility of this compound:
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can significantly affect its solubility. Metastable polymorphs are generally more soluble than their stable counterparts. It is crucial to characterize the solid form of this compound used in the solubility studies.
-
Purity of Solute and Solvent: Impurities in either the this compound or the solvent can alter the measured solubility. High-purity materials should be used for accurate determinations.
-
pH (in aqueous or buffered systems): While this guide focuses on organic solvents, if the solubility in aqueous systems is of interest, the pH will play a critical role due to the basic nature of the pyridine nitrogen.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is a prerequisite for its effective application in research and development. This guide provides a comprehensive framework for approaching this topic, from the underlying theoretical principles to detailed, practical experimental protocols. By employing the robust isothermal equilibrium (shake-flask) method and systematically presenting the resulting data, researchers can generate the reliable solubility profiles necessary for informed decision-making in process development, purification, and formulation design. The methodologies and data presentation templates provided herein are intended to empower researchers to fill the current knowledge gap regarding the solubility of this important synthetic intermediate.
Theoretical calculations of 2,3-diiodopyridine structure
An In-Depth Technical Guide to the Theoretical Calculation of the 2,3-Diiodopyridine Structure
Abstract
Halogenated heterocycles, particularly pyridine derivatives, are cornerstone scaffolds in the landscape of medicinal chemistry and materials science.[1][2][3] Their unique electronic properties and capacity for specific intermolecular interactions, such as halogen bonding, make them invaluable in the rational design of novel therapeutics and functional materials.[2][4] This guide provides a comprehensive, in-depth protocol for the theoretical calculation of the molecular structure of this compound, a representative di-halogenated pyridine. We will delve into the quantum chemical principles, methodological choices, and practical execution of these calculations using Density Functional Theory (DFT), offering field-proven insights for researchers, scientists, and drug development professionals. The focus is not merely on the procedural steps but on the underlying causality, ensuring a self-validating and robust computational model.
Introduction: The Significance of Computational Chemistry in Drug Discovery
The journey of a drug from concept to clinic is arduous and expensive. Computational chemistry has emerged as an indispensable tool to accelerate this process by providing profound insights into molecular structure, electronic properties, and reactivity at an atomic level.[3] For halogenated compounds like this compound, theoretical calculations are particularly crucial. They allow us to predict and understand:
-
Three-Dimensional Conformation: The precise spatial arrangement of atoms dictates how a molecule interacts with biological targets like proteins and enzymes.
-
Electronic Landscape: The distribution of electrons influences reactivity, solubility, and the potential for noncovalent interactions.
-
Vibrational Frequencies: These are essential for characterizing the molecule and confirming its stability.
Density Functional Theory (DFT) stands out as a powerful and widely-used method that strikes an optimal balance between computational accuracy and resource efficiency, making it the workhorse for calculations on medium-sized organic molecules like the one .[5][6]
Foundational Principles: Selecting the Right Computational Tools
The reliability of any theoretical calculation hinges on the judicious selection of the computational method and basis set. This choice is not arbitrary; it is dictated by the chemical nature of the molecule being studied.
The Method: Density Functional Theory (DFT)
We employ DFT, specifically the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is renowned for its robust performance across a wide range of organic systems, providing reliable geometric and electronic data.[5][6][7] It effectively captures electron correlation, which is essential for an accurate description of molecular structure and energetics.
The Basis Set: A Mixed-Basis Approach for Heavy Atoms
The basis set is a set of mathematical functions used to construct the molecular orbitals. For a molecule containing a heavy element like iodine, a standard, one-size-fits-all basis set is insufficient.[8] The large number of core electrons in iodine requires a specialized approach to maintain computational tractability without sacrificing accuracy.
-
For Light Atoms (C, N, H): We will use the 6-311++G(d,p) basis set. This Pople-style basis set is flexible, incorporating polarization functions (d,p) to describe non-spherical electron distributions and diffuse functions (++) to accurately model lone pairs and anions.[5][9]
-
For Iodine (I): We will use the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) basis set with an Effective Core Potential (ECP).[10] The ECP replaces the chemically inert core electrons of iodine with a potential, significantly reducing the computational cost. The LANL2DZ basis set then describes the valence electrons, which are crucial for chemical bonding and reactivity. This combination has been shown to be very reliable for iodine-containing compounds.[10]
This mixed-basis set strategy is a cornerstone of efficient and accurate calculations on molecules containing both light and heavy elements.
The Computational Workflow: From Input to Analysis
This section provides a detailed, step-by-step protocol for performing the theoretical calculations on this compound using a quantum chemistry software package like Gaussian.
Experimental Protocol: Geometry Optimization and Frequency Analysis
Objective: To find the lowest-energy (most stable) molecular structure of this compound and confirm it is a true minimum on the potential energy surface.
Methodology:
-
Step 1: Constructing the Initial Structure:
-
Using a molecular builder program (e.g., GaussView, Avogadro), construct the this compound molecule.
-
Ensure reasonable initial bond lengths and angles. A preliminary "clean-up" using molecular mechanics can provide a good starting geometry.
-
Save the coordinates in a format compatible with the quantum chemistry software (e.g., .gjf for Gaussian).
-
-
Step 2: Setting up the Geometry Optimization Input File:
-
Create a text input file specifying the calculation parameters.
-
Route Section (# line): Specify the method, basis set, and type of calculation. For our purpose, this will be: #p B3LYP/GenECP Opt Freq=NoRaman
-
Charge and Multiplicity: Specify the molecule's charge (0 for neutral) and spin multiplicity (1 for a singlet ground state).
-
Molecular Specification: Provide the atomic symbols and their Cartesian coordinates from Step 1.
-
Basis Set Specification:
-
For C, N, and H atoms, specify the 6-311++G(d,p) basis set.
-
For I atoms, specify the LANL2DZ basis set.
-
At the end of the file, provide the LANL2DZ ECP definition for Iodine.
-
-
-
Step 3: Executing the Calculation:
-
Submit the input file to the quantum chemistry software.
-
The software will iteratively adjust the atomic positions, calculating the energy and forces at each step, until a stationary point on the potential energy surface is found where the forces are effectively zero.[13]
-
-
Step 4: Analyzing the Output:
-
Convergence: Verify that the geometry optimization has converged successfully. The output file will explicitly state this.
-
Frequency Analysis: This is the most critical validation step. Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies .[5][6] The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, not a stable structure.
-
Extracting Data: From the final, validated output, extract the optimized Cartesian coordinates, bond lengths, bond angles, and dihedral angles.
-
Visualization of the Computational Workflow
The following diagram illustrates the logical flow of the computational protocol.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Computational Tools To Model Halogen Bonds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. DFT/TDDFT calculations of geometry optimization, electronic structure and spectral properties of clevudine and telbivudine for treatment of chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Synthesis, spectroscopic, DFT, and molecular docking studies on 1,4-dihydropyridine derivative compounds: a combined ex… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. arxiv.org [arxiv.org]
- 12. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 13. youtube.com [youtube.com]
Introduction: Navigating the Complexities of 2,3-Diiodopyridine
An In-Depth Technical Guide to the Hazards and Safety Precautions for 2,3-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its di-iodo substitution pattern on the pyridine ring offers unique reactivity for cross-coupling reactions, enabling the construction of complex molecular architectures. However, the same reactivity that makes it a powerful synthetic building block also necessitates a thorough understanding and implementation of robust safety protocols.
This guide provides a comprehensive overview of the hazards associated with this compound and outlines detailed safety precautions for its handling, storage, and disposal. As a Senior Application Scientist, the emphasis of this document is not merely on procedural steps but on the scientific rationale behind them, fostering a culture of safety and proactive risk mitigation in the laboratory. The toxicological properties of this specific compound have not been fully investigated, underscoring the importance of treating it with the utmost caution.[1]
Section 1: Hazard Identification and Risk Assessment
A comprehensive understanding of the intrinsic hazards of this compound is fundamental to its safe use. The following hazard classifications are based on available safety data sheets and information for structurally related compounds.
GHS Hazard Classification
This compound is classified as a hazardous substance with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
The signal word for this compound is "Danger" .
Toxicological Profile
While a complete toxicological profile for this compound is not available, data from analogous halogenated pyridines suggest that the primary routes of exposure are inhalation, ingestion, and skin or eye contact. The hazards are consistent with other irritant and moderately toxic organic compounds.
-
Acute Effects: Inhalation of dust or vapors may lead to irritation of the respiratory tract.[1] Skin contact can cause irritation, and direct contact with the eyes may result in serious damage.[1] Ingestion is harmful and can lead to systemic toxicity.
-
Chronic Effects: The long-term health effects of exposure to this compound have not been determined.[1] Due to the lack of data, it is prudent to minimize exposure to the lowest reasonably achievable level.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 83674-70-8 | [1][2] |
| Molecular Formula | C5H3I2N | [1] |
| Molecular Weight | 330.89 g/mol | |
| Appearance | Solid | [1] |
| Melting Point | 64.7-64.9 °C |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate personal protective equipment, is essential for minimizing exposure to this compound.
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[1]
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate vicinity of the work area.[1]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Eye and Face Protection: Chemical safety goggles that meet ANSI Z87.1 standards are required.[1] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are suitable for incidental contact, but for prolonged handling, more robust gloves such as butyl rubber should be considered. Gloves must be inspected for any signs of degradation or puncture before each use and should be changed frequently.
-
Body Protection: A standard laboratory coat must be worn and fully buttoned. For larger quantities or procedures with a high risk of splashes, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: If work cannot be conducted in a chemical fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Section 3: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is critical for preventing accidental exposure and ensuring the stability of the compound.
Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation: Before beginning any work, ensure the designated area within the chemical fume hood is clean and uncluttered. All necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, should be readily available.
-
Weighing and Transfer: All weighing and transfer operations of the solid compound must be performed within a chemical fume hood to minimize the risk of inhalation.[1] Use a spatula or other appropriate tools to handle the solid material, avoiding the creation of dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate all equipment and the work area.
Storage Requirements
Proper storage is essential for maintaining the integrity of this compound and preventing hazardous situations.
-
Conditions: Store in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent the ingress of moisture and contamination.[1]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[1]
Section 4: Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
-
Inhalation: If inhaled, move the individual to fresh air.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and running water.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]
-
Eye Contact: If the compound comes into contact with the eyes, immediately flush with copious amounts of running water for at least 15 minutes, keeping the eyelids open.[1] Seek immediate medical attention.[1]
-
Ingestion: If swallowed, do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Response
-
Small Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: In the event of a large spill, evacuate the area and contact the institution's environmental health and safety department.
Section 5: Waste Disposal
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Characterization: this compound should be disposed of as hazardous chemical waste.
-
Containerization: All waste, including the compound itself and any contaminated materials (e.g., gloves, weigh boats, paper towels), should be placed in a clearly labeled, sealed, and compatible container for hazardous waste.
-
Disposal Route: The disposal of hazardous waste must be conducted through a licensed and certified waste disposal service in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Section 6: Visualized Workflow for Safe Handling
The following diagram illustrates the key decision points and workflow for the safe handling of this compound.
Caption: A flowchart outlining the essential steps for the safe handling of this compound.
Conclusion: A Proactive Approach to Laboratory Safety
This compound is a valuable reagent with significant potential in scientific research and development. However, its safe and effective use is contingent upon a thorough understanding of its hazards and the diligent application of safety protocols. This guide provides a framework for working with this compound, but it is incumbent upon each researcher to critically assess the risks associated with their specific experimental procedures and to implement the necessary controls. A proactive and informed approach to safety is not just a matter of compliance but a cornerstone of scientific excellence.
References
Methodological & Application
Navigating the Suzuki Coupling of 2,3-Diiodopyridine: A Guide to Selective Arylation
The functionalization of pyridine scaffolds is a cornerstone in the development of novel pharmaceuticals, agrochemicals, and functional materials. Among the myriad of cross-coupling methodologies, the Suzuki-Miyaura reaction stands out for its versatility, functional group tolerance, and relatively mild conditions. This application note provides an in-depth technical guide to the Suzuki coupling of 2,3-diiodopyridine, a substrate ripe with potential for creating complex, sterically hindered bi- and tri-aryl pyridine derivatives. We will delve into the mechanistic nuances that govern regioselectivity and provide field-proven protocols for achieving both selective mono-arylation and exhaustive di-arylation.
The Strategic Importance of 2,3-Disubstituted Pyridines
The 2,3-disubstituted pyridine motif is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active molecules. The ability to selectively introduce different aryl groups at the C2 and C3 positions of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets. The Suzuki coupling of this compound offers a powerful and modular approach to access a diverse library of such compounds.
Mechanistic Considerations: The Key to Selectivity
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. For a di-halogenated substrate like this compound, the regioselectivity of the first coupling is primarily dictated by the relative rates of oxidative addition at the C2-I and C3-I bonds.
Generally, for dihalopyridines, the oxidative addition of the palladium catalyst is favored at the more electron-deficient position, which is typically the C2 (or C6) position due to the electron-withdrawing nature of the nitrogen atom.[1][2] This intrinsic reactivity trend suggests that the first Suzuki coupling on this compound will preferentially occur at the C2 position. However, the choice of catalyst, ligand, and reaction conditions can sometimes override this inherent preference. For instance, in the case of 2-bromo-3-iodopyridine, the reaction has been shown to occur at the C3 position, highlighting the influence of the specific halogen on the reaction outcome.[2]
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol for Selective Mono-Arylation of this compound
Achieving selective mono-arylation requires careful control of the reaction stoichiometry and conditions to favor the reaction at one position while leaving the other untouched. Based on the general principles of reactivity for dihalopyridines, the following protocol is designed to favor mono-arylation at the C2 position.
Experimental Protocol: Synthesis of 2-Aryl-3-iodopyridine
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
1,4-Dioxane and water (degassed)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, ensuring all solids dissolve upon heating).
-
Catalyst Preparation: In a separate vial, dissolve palladium(II) acetate (1-3 mol%) and triphenylphosphine (4-12 mol%) in a small amount of degassed 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-3-iodopyridine.
| Parameter | Recommended Condition | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective palladium precursors. |
| Ligand | PPh₃, SPhos, XPhos | PPh₃ is a standard, cost-effective ligand. Buchwald-type ligands like SPhos and XPhos can be more effective for challenging couplings. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Carbonates are generally effective and easy to handle. Cesium carbonate can enhance reactivity in some cases. |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O | A mixture of an organic solvent and water is standard for Suzuki couplings to dissolve both the organic and inorganic reagents. |
| Temperature | 80-110 °C | Sufficient to promote the reaction without causing significant decomposition of the catalyst or reagents. |
| Stoichiometry | ~1:1 (Diiodopyridine:Boronic Acid) | A slight excess of the boronic acid is used to drive the reaction to completion while minimizing diarylation. |
Protocol for Stepwise Di-Arylation of this compound
The synthesis of 2,3-diarylpyridines can be achieved in a stepwise manner, allowing for the introduction of two different aryl groups. This approach provides maximum flexibility in molecular design.
Experimental Protocol: Synthesis of 2,3-Diarylpyridines
Step 1: Synthesis of 2-Aryl-3-iodopyridine
Follow the protocol for selective mono-arylation as described above.
Step 2: Suzuki Coupling of 2-Aryl-3-iodopyridine
Materials:
-
2-Aryl-3-iodopyridine (from Step 1)
-
A different arylboronic acid
-
Palladium catalyst and ligand (e.g., Pd(PPh₃)₄ or a more active system if needed)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the 2-aryl-3-iodopyridine (1.0 equiv), the second arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere and Solvent Addition: Follow the same procedure as for the mono-arylation to establish an inert atmosphere and add the degassed solvent system.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%). For this second coupling, a more active catalyst system, such as one employing a Buchwald-type ligand, may be necessary to overcome the potential steric hindrance.
-
Reaction: Heat the reaction to a higher temperature if necessary (e.g., 100-120 °C) and monitor its progress.
-
Work-up and Purification: Follow the same work-up and purification procedure as for the mono-arylation to isolate the desired 2,3-diarylpyridine.
Figure 2: Workflow for the stepwise synthesis of 2,3-diarylpyridines.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Poorly soluble base or boronic acid | - Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of solvents and the reaction vessel.- Try a different base (e.g., Cs₂CO₃) or solvent system to improve solubility. |
| Formation of Diarylated Product in Mono-arylation | - Excess of boronic acid- Reaction run for too long or at too high a temperature | - Use a stoichiometric amount or only a slight excess of the boronic acid.- Carefully monitor the reaction and stop it once the starting material is consumed. |
| Homocoupling of Boronic Acid | - Presence of oxygen- Catalyst decomposition | - Improve degassing procedures.- Use a more stable catalyst system or add a phosphine ligand in slight excess. |
| Difficulty in Purifying Product | - Co-elution with byproducts (e.g., homocoupled boronic acid) | - Optimize the chromatographic conditions (try different solvent systems or use a different stationary phase).- Consider a crystallization step if the product is a solid. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful tool for the synthesis of complex aryl-substituted pyridines. By understanding the principles of regioselectivity and carefully controlling the reaction conditions, researchers can achieve both selective mono-arylation and stepwise di-arylation with high efficiency. The protocols and insights provided in this application note serve as a robust starting point for scientists and drug development professionals to explore the vast chemical space accessible through this versatile reaction.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Application Notes and Protocols for the Palladium-Catalyzed Selective Mono-Arylation of 2,3-Diiodopyridine
Introduction: The Strategic Importance of Mono-Arylated Pyridines
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Among these, mono-arylated pyridines serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and functional materials. The selective introduction of an aryl group onto a pyridine scaffold allows for the precise tuning of molecular properties, influencing everything from biological activity to photophysical characteristics. 2,3-Diiodopyridine is a versatile building block, offering two distinct reaction sites for carbon-carbon bond formation. However, achieving selective mono-arylation at either the C2 or C3 position presents a significant synthetic challenge, demanding a nuanced understanding of the underlying catalytic principles. This guide provides a comprehensive overview of the strategies and protocols for the palladium-catalyzed selective mono-arylation of this compound, with a focus on the Suzuki-Miyaura coupling reaction.
Understanding Regioselectivity in the Arylation of this compound
The regiochemical outcome of the palladium-catalyzed cross-coupling of this compound is governed by a delicate interplay of electronic and steric factors. Generally, the C2 position of a pyridine ring is more electron-deficient than the C3 position, making it inherently more susceptible to oxidative addition by a Pd(0) catalyst.[1] This intrinsic reactivity preference often leads to the formation of the 2-aryl-3-iodopyridine isomer under standard cross-coupling conditions.
However, this inherent selectivity can be modulated, and even reversed, through the strategic selection of the catalytic system and reaction parameters:
-
Ligand Effects: The choice of phosphine or N-heterocyclic carbene (NHC) ligand plays a pivotal role in determining the regioselectivity. Sterically bulky ligands can disfavor coupling at the more hindered C2 position, thereby promoting reaction at the C3 position.
-
Catalyst Speciation: The nature of the active palladium catalyst, whether it is a mononuclear species or a higher-order cluster, can influence the reaction pathway and, consequently, the regiochemical outcome.
-
Reaction Conditions: Factors such as the choice of base, solvent, and temperature can also impact the selectivity of the arylation reaction.
The following diagram illustrates the key decision points for controlling the regioselectivity in the mono-arylation of this compound.
Caption: Factors influencing the regioselectivity of Suzuki-Miyaura coupling with this compound.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the selective mono-arylation of this compound. It is crucial to note that these are generalized procedures and may require optimization for specific substrates and desired outcomes. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Selective C2-Arylation via Suzuki-Miyaura Coupling
This protocol leverages the intrinsic electronic preference for reaction at the C2 position. The use of a standard, less sterically demanding palladium catalyst is key to achieving high C2 selectivity.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 equiv.) to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-iodopyridine.
Protocol 2: Selective C3-Arylation via Ligand-Controlled Suzuki-Miyaura Coupling
To achieve selective arylation at the C3 position, a sterically demanding ligand is employed to disfavor reaction at the more sterically hindered C2 position.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
A sterically hindered biarylphosphine ligand (e.g., XPhos, SPhos)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
In a dry Schlenk flask, combine palladium(II) acetate (0.02 equiv.) and the chosen biarylphosphine ligand (0.04 equiv.) in toluene. Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
To this mixture, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and cesium carbonate (2.5 equiv.).
-
Add degassed water to the reaction mixture.
-
Heat the reaction to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Follow the workup and purification procedure outlined in Protocol 1 to isolate the desired 3-aryl-2-iodopyridine.
Data Presentation: A Comparative Overview
The following table summarizes the expected outcomes for the selective mono-arylation of this compound under different catalytic conditions. The yields and selectivities are estimates based on analogous reactions reported in the literature and may vary.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Expected Major Product | Est. Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 2-Phenyl-3-iodopyridine | 80-90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 2-(4-Methoxyphenyl)-3-iodopyridine | 85-95 |
| 3 | Phenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (4:1) | 110 | 3-Phenyl-2-iodopyridine | 75-85 |
| 4 | 4-Tolylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2.5) | Toluene/H₂O (4:1) | 110 | 3-(4-Tolyl)-2-iodopyridine | 70-80 |
Catalytic Cycle: The Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting and Key Considerations
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time, temperature, or the amount of arylboronic acid. The choice of a more active catalyst or a different base might also be beneficial.
-
Formation of Diarylated Product: If significant amounts of the diarylated product are observed, reduce the equivalents of the arylboronic acid to be slightly substoichiometric (e.g., 0.95 equiv.). Lowering the reaction temperature or using a less active catalyst can also help to minimize this side reaction.
-
Homocoupling of Boronic Acid: The formation of biaryl from the homocoupling of the boronic acid can be suppressed by ensuring strictly anaerobic conditions and by using a well-defined palladium precatalyst.
-
Ligand Selection: The choice of ligand is critical for achieving the desired regioselectivity. For C3-arylation, a screen of sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) may be necessary to identify the optimal ligand for a specific substrate.
Conclusion
The selective mono-arylation of this compound is a challenging yet highly rewarding transformation that provides access to valuable synthetic intermediates. By understanding the fundamental principles of regioselectivity and by carefully selecting the palladium catalyst, ligand, and reaction conditions, researchers can effectively control the site of arylation to achieve the desired mono-substituted pyridine derivative. The protocols and insights provided in this guide serve as a robust starting point for the development of efficient and selective mono-arylation reactions of this compound and related polyhalogenated heterocycles.
References
Application Note: A Practical Guide to the Buchwald-Hartwig Amination of 2,3-Diiodopyridine
Abstract: This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on 2,3-diiodopyridine. The focus is on achieving selective mono-amination, a critical transformation for synthesizing valuable intermediates in pharmaceutical and materials science research. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of catalysts, ligands, bases, and solvents, and provide a detailed, field-tested experimental protocol. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful C-N bond-forming reaction with challenging di-haloheterocyclic substrates.
Introduction: The Significance and Challenges of Aminopyridine Synthesis
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an amino group onto the pyridine ring via C-N cross-coupling is a fundamental strategy for generating molecular diversity and modulating pharmacological properties. The Buchwald-Hartwig amination has emerged as a premier method for this transformation due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]
However, di-halogenated pyridines such as this compound present a unique challenge: regioselectivity. The two carbon-iodine bonds exhibit different reactivities, and controlling the reaction to favor mono-amination at a specific position is crucial for avoiding statistical mixtures and unwanted diarylation byproducts. This guide will focus on strategies to achieve selective mono-amination at the more reactive C2 position.
Deconstructing the Catalytic System: Rationale-Driven Component Selection
The success of a Buchwald-Hartwig amination hinges on the synergistic interplay of its core components. A deep understanding of each component's role is essential for troubleshooting and optimization.
The Palladium Precursor: Generating the Active Catalyst
The reaction is catalyzed by a Palladium(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.[2]
-
Pd(OAc)₂ (Palladium(II) Acetate): A common, cost-effective Pd(II) source. It requires reduction to the active Pd(0) state, often facilitated by the phosphine ligand or the amine reagent itself.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): An air-stable Pd(0) source that does not require a reduction step, often leading to more reliable initiation.[3]
-
Palladacycle Pre-catalysts (e.g., G3/G4 XantPhos Pd): These are highly efficient, air-stable Pd(II) pre-catalysts. They are designed to rapidly and cleanly generate the active monoligated Pd(0) species upon exposure to a base, often leading to lower catalyst loadings and more reproducible results.[2]
The Ligand: The Heart of the Catalyst
The phosphine ligand is arguably the most critical variable. It stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of oxidative addition and reductive elimination. For challenging substrates like diiodopyridines, bulky, electron-rich monophosphine ligands are often superior.
-
First-Generation Ligands (e.g., P(o-Tolyl)₃): Effective for simple systems but often struggle with primary amines and less reactive aryl halides.[1]
-
Bidentate Ligands (e.g., BINAP, Xantphos): These ligands brought primary amines into scope and improved reaction rates and yields.[1] Xantphos, with its wide bite angle, is particularly effective in preventing β-hydride elimination and promoting the desired reductive elimination.[3][4]
-
Bulky Biarylphosphine Ligands (e.g., XPhos, BrettPhos): This modern class of ligands has dramatically expanded the reaction's scope. Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium complex, which accelerates both the oxidative addition and the final C-N bond-forming reductive elimination.[1][5]
The Base: The Proton Abstractor
A stoichiometric amount of base is required to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.[3][5] The choice of base is a trade-off between reactivity and substrate tolerance.
-
Strong Bases (e.g., NaOt-Bu, LHMDS): Sodium tert-butoxide is the most common strong base and is highly effective. However, its high basicity (pKaH ≈ 19) can be incompatible with base-sensitive functional groups on the substrates.[2]
-
Weaker Inorganic Bases (e.g., Cs₂CO₃, K₃PO₄): These bases offer excellent functional group tolerance, making them ideal for complex molecule synthesis.[2][4] Cesium carbonate is often favored due to its good solubility in common organic solvents.[2] Reactions with weaker bases may require slightly higher temperatures or catalyst loadings to achieve comparable rates.[2]
The Solvent: The Reaction Medium
The solvent must be anhydrous and is typically degassed to prevent oxidation of the Pd(0) catalyst and phosphine ligand.
-
Common Solvents: Toluene, 1,4-dioxane, and THF are the most frequently used solvents.[3] Toluene is often a good choice for reactions requiring higher temperatures (up to 110 °C).
Understanding Regioselectivity with this compound
In dihalopyridines, the rate of oxidative addition—the first and often rate-determining step of the catalytic cycle—is influenced by both electronic and steric factors.[6][7] For this compound, the C2-I bond is generally more reactive towards oxidative addition than the C3-I bond. This is primarily due to the electron-withdrawing nature of the adjacent ring nitrogen, which makes the C2 position more electrophilic and thus more susceptible to attack by the electron-rich Pd(0) catalyst. This inherent electronic preference allows for selective mono-amination at C2 under carefully controlled conditions.[8][9]
Visualizing the Process
The Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow Overview
Caption: General experimental workflow for the amination reaction.
Representative Experimental Protocol: Selective Mono-amination of this compound
Disclaimer: This protocol is a representative starting point based on established procedures for similar substrates.[4][10][11] Optimization may be required for specific amines.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich | |
| Amine (e.g., Morpholine) | >99% | Sigma-Aldrich | |
| Palladium(II) Acetate (Pd(OAc)₂) | Reagent Grade | Sigma-Aldrich | Store under inert gas. |
| Xantphos | >98% | Sigma-Aldrich | Air-stable ligand. |
| Cesium Carbonate (Cs₂CO₃) | >99%, anhydrous | Sigma-Aldrich | Dry in an oven (120 °C) under vacuum overnight before use. |
| Toluene | Anhydrous, <50 ppm H₂O | Sigma-Aldrich | Degas with N₂ or Ar for 30 min before use. |
| Schlenk flask or Microwave vial | - | - | Must be oven-dried. |
| Nitrogen or Argon gas supply | High purity | - | For maintaining an inert atmosphere. |
| Standard glassware and consumables | - | - | Syringes, needles, stir bars, TLC plates, silica gel, etc. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add this compound (1.0 mmol, 329 mg), cesium carbonate (1.4 mmol, 456 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and Xantphos (0.04 mmol, 23.1 mg) to an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Reagent Addition: Seal the flask. Outside the glovebox (if using a Schlenk line), add anhydrous, degassed toluene (5 mL) via syringe. Add the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.
-
Rationale: Adding the solvent and liquid amine last ensures the solid components are well-mixed under an inert atmosphere. A slight excess of the amine (1.2 eq.) is used to drive the reaction to completion.
-
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Rationale: Higher temperatures are often needed when using weaker bases like Cs₂CO₃.[2] Vigorous stirring is important for heterogeneous mixtures.
-
-
Reaction Monitoring: Periodically (e.g., every 4 hours), take a small aliquot from the reaction mixture via syringe, dilute it with ethyl acetate, and spot it on a TLC plate (e.g., using 20% ethyl acetate in hexanes as eluent). Visualize under UV light to monitor the consumption of the starting material. Alternatively, GC-MS can be used for more precise monitoring.
-
Workup: Once the reaction is complete (starting material is consumed), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium black and inorganic salts. Wash the pad with additional ethyl acetate (2 x 10 mL).
-
Rationale: Filtration removes insoluble materials before liquid-liquid extraction.
-
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to isolate the desired mono-aminated product (e.g., 4-(3-iodopyridin-2-yl)morpholine).
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (air/moisture contamination).[12]2. Insufficient temperature.3. Poor quality reagents (wet solvent/base). | 1. Ensure rigorous inert atmosphere technique. Use freshly opened or purified reagents. Try a pre-catalyst.2. Increase temperature in 10 °C increments.3. Use freshly dried/distilled solvent and oven-dried base. |
| Formation of Side Products | 1. Diarylation: Reaction time too long or temperature too high.2. Hydrodehalogenation: Presence of water; some ligands/amines are more prone to this side reaction.[1] | 1. Monitor the reaction closely and stop it once the mono-aminated product is maximized.2. Ensure anhydrous conditions. Consider screening a different ligand. |
| Inhibition with Aryl Iodides | Iodide ions generated during the reaction can sometimes form inactive palladium-iodide bridged dimers, inhibiting the catalyst.[2][13] | Using bulky, bidentate ligands like Xantphos or biarylphosphine ligands can help prevent the formation of these inactive dimers.[13] If issues persist, switching to the corresponding aryl bromide may be necessary. |
| Difficulty with Primary Amines | Primary amines can sometimes form catalytically incompetent bis(amine) palladium complexes, slowing the reaction.[13] | Use of bulky biarylphosphine ligands (e.g., XPhos) is highly recommended as they disfavor the formation of such species.[1] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful and accessible method for the synthesis of valuable 2-amino-3-iodopyridine derivatives. By carefully selecting a modern catalyst system—typically involving a bulky, electron-rich phosphine ligand like Xantphos—and controlling the reaction conditions, researchers can achieve high yields and excellent regioselectivity for mono-amination at the C2 position. The protocol and insights provided herein serve as a robust foundation for scientists to successfully implement and adapt this crucial transformation in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. | Semantic Scholar [semanticscholar.org]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. research.rug.nl [research.rug.nl]
Application Notes and Protocols: Regioselective Heck Reaction of 2,3-Diiodopyridine with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Vinylation of Pyridines
The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of unsaturated halides with alkenes.[1] This powerful transformation has been instrumental in the synthesis of a vast array of complex molecules, including pharmaceuticals, agrochemicals, and functional materials. Within this context, the selective functionalization of heteroaromatic compounds, such as pyridines, is of paramount importance due to their prevalence in biologically active molecules.
This guide provides a detailed exploration of the Heck reaction as applied to 2,3-diiodopyridine, a substrate offering two reactive sites for vinylation. The differential reactivity of the iodine atoms at the C2 and C3 positions presents both a challenge and an opportunity for the regioselective synthesis of vinylpyridines, which are valuable precursors in drug discovery and development. We will delve into the mechanistic nuances that govern this selectivity, provide detailed experimental protocols for achieving mono- and di-vinylation, and offer insights into troubleshooting common issues.
Mechanism and Key Considerations for Regioselectivity
The catalytic cycle of the Heck reaction is generally understood to proceed through a series of well-defined steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[2] The regiochemical outcome of the reaction with substrates like this compound is primarily determined at the oxidative addition step, where the palladium(0) catalyst inserts into one of the carbon-iodine bonds.
Several factors influence which C-I bond will react preferentially:
-
Electronic Effects: In dihalogenated N-heteroarenes, halides adjacent to the nitrogen atom (the C2 position) are generally more reactive in palladium-catalyzed cross-coupling reactions.[3] The electron-withdrawing nature of the pyridine nitrogen polarizes the C2-I bond, making the C2 position more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.
-
Steric Hindrance: While the electronic effect often dominates, steric hindrance around the C-I bond can also play a significant role. Bulky ligands on the palladium catalyst or bulky substituents on the pyridine ring can influence the accessibility of each reaction site.
-
Ligand Effects: The choice of ligand coordinated to the palladium center is a powerful tool for controlling regioselectivity.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can modulate the steric and electronic properties of the catalyst, thereby influencing the site of oxidative addition. For instance, sterically hindered NHC ligands have been shown to promote cross-coupling at the C4 position of 2,4-dichloropyridines, overriding the conventional preference for the C2 position.[3]
-
Reaction Conditions: Temperature, solvent, and the nature of the base can also impact the regioselectivity of the reaction, often by influencing the active catalyst species in solution.
For this compound, the C2-I bond is generally expected to be more reactive towards oxidative addition due to the electronic influence of the adjacent nitrogen atom. This preference allows for the selective mono-vinylation at the C2 position under carefully controlled conditions. Achieving reaction at the C3 position while the C2 position remains unreacted is more challenging and typically requires a substrate where the C2 position is blocked or a more reactive halide is present at C3. In the case of this compound, the high reactivity of both C-I bonds means that controlling mono- versus di-substitution is a key experimental challenge.
Experimental Protocols
The following protocols provide a starting point for conducting the Heck reaction with this compound. Optimization of these conditions may be necessary for specific alkene substrates.
Protocol 1: Regioselective Mono-Heck Vinylation of this compound at the C2-Position
This protocol is designed to favor the selective reaction at the more reactive C2-position to yield 2-alkenyl-3-iodopyridine derivatives.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate, styrene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add the anhydrous solvent (DMF or MeCN, to make a 0.1 M solution with respect to the diiodopyridine).
-
Degas the solution by bubbling with an inert gas for 15-20 minutes.
-
Add the alkene (1.1 equiv.) and the base (Et₃N, 2.0 equiv. or K₂CO₃, 2.0 equiv.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2-6 hours.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired 2-alkenyl-3-iodopyridine.
Protocol 2: Di-Heck Vinylation of this compound
This protocol aims for the exhaustive vinylation at both the C2 and C3 positions.
Materials:
-
Same as Protocol 1, with an increased amount of alkene and base.
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add the alkene (2.5 - 3.0 equiv.) and the base (Et₃N, 4.0 equiv. or K₂CO₃, 4.0 equiv.) to the reaction mixture.
-
Heat the reaction to 100-120 °C and monitor for the disappearance of the mono-substituted intermediate and starting material. This reaction may require a longer reaction time (12-24 hours).
-
Follow the work-up and purification procedures as described in Protocol 1 to isolate the 2,3-dialkenylpyridine product.
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Heck reaction of dihalopyridines with various alkenes. While specific examples for this compound are limited in the literature, these conditions provide a valuable starting point for optimization.
| Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Phenylboronic acid | PdCl₂ (5) | None | Na₂CO₃ (2) | Toluene/H₂O | 100 | 12 | >99 (C4-selective) | [3] |
| 3-Bromopyridine | n-Butyl acrylate | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (1.5) | Toluene | 130 | 1 | 60 | [5] |
| Iodobenzene | Styrene | PdCl₂ | None | KOAc | Methanol | 120 | - | - | [1] |
| Aryl Bromides | Styrene/Acrylate | Pd/MCOP | None | - | - | - | - | Good | [6] |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for performing a Heck reaction.
Caption: General workflow for the Heck reaction of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low conversion | Inactive catalyst | Ensure the palladium precatalyst is of good quality. Consider using a different palladium source (e.g., Pd₂(dba)₃). Ensure the reaction is performed under strictly inert conditions. |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Inefficient base | Try a different base (e.g., switch from an organic amine to an inorganic carbonate or vice versa). | |
| Formation of palladium black | Catalyst decomposition | Use a higher ligand-to-palladium ratio. Consider using more robust ligands like bulky phosphines or NHCs. Ensure the reaction temperature is not excessively high. |
| Mixture of mono- and di-substituted products | Incorrect stoichiometry or reaction time for mono-substitution | For mono-vinylation, use a slight excess of the diiodopyridine or carefully control the amount of alkene (≤ 1.0 equiv.). Monitor the reaction closely and stop it once the starting material is consumed. |
| Low regioselectivity | Inappropriate ligand or reaction conditions | Screen different phosphine ligands (e.g., P(o-tol)₃, P(t-Bu)₃) or NHC ligands. Vary the solvent and temperature. |
| Side reactions (e.g., alkene isomerization) | Reversible β-hydride elimination | Add a halide scavenger like a silver or thallium salt (use with caution due to toxicity). |
Conclusion
The Heck reaction of this compound offers a versatile pathway to synthesize valuable vinylpyridine derivatives. By understanding the interplay of electronic and steric factors, and through the judicious choice of ligands and reaction conditions, a high degree of regioselectivity can be achieved. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for researchers to successfully employ this powerful transformation in their synthetic endeavors, ultimately facilitating the development of novel molecules with potential applications in medicine and materials science.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ligand control of regioselectivity in palladium-catalyzed heteroannulation reactions of 1,3-Dienes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
The Alchemist's Guide to Pyridine Diversification: A Handbook for the Strategic Synthesis of Substituted Pyridines from 2,3-Diiodopyridine
Foreword: The Pyridine Nucleus - A Privileged Scaffold in Modern Chemistry
Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. Their prevalence in pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for robust and versatile synthetic methodologies to access a diverse array of pyridine derivatives. Among the various precursors available, 2,3-diiodopyridine stands out as a particularly attractive and powerful building block. Its two carbon-iodine bonds, with their distinct electronic environments, offer a unique platform for sequential and regioselective functionalization, enabling the precise construction of complex molecular architectures.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the fundamental principles governing the reactivity of this substrate and present field-proven, step-by-step protocols for a range of palladium-catalyzed cross-coupling reactions. Beyond a mere recitation of procedures, this document aims to provide a deeper understanding of the causality behind experimental choices, empowering the reader to rationally design and execute their own synthetic strategies.
I. The Strategic Advantage of this compound: A Tale of Two Iodines
The synthetic potential of this compound lies in the differential reactivity of its two carbon-iodine (C-I) bonds. The C2-I bond is electronically activated by the adjacent nitrogen atom, making it more susceptible to oxidative addition to a palladium(0) catalyst compared to the C3-I bond.[1][2] This inherent difference in reactivity forms the basis for regioselective transformations, allowing for the stepwise introduction of different functionalities at the C2 and C3 positions.
By carefully selecting catalysts, ligands, and reaction conditions, the synthetic chemist can orchestrate a symphony of reactions, selectively targeting one iodine atom while leaving the other untouched for subsequent elaboration. This strategic approach minimizes the need for cumbersome protection-deprotection sequences and provides a highly efficient route to a vast chemical space of 2,3-disubstituted pyridines.
II. Palladium-Catalyzed Cross-Coupling: The Workhorse of Pyridine Functionalization
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[3] In the context of this compound, three key transformations stand out for their versatility and broad substrate scope: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
dot
Figure 1. Key cross-coupling strategies for the functionalization of this compound.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl and heteroaryl-aryl structures.[2] The reaction of this compound with an organoboron reagent in the presence of a palladium catalyst and a base typically proceeds with high regioselectivity at the C2 position.
Causality Behind Experimental Choices: The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. Catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand are commonly employed. The base, typically an aqueous solution of sodium or potassium carbonate, plays a key role in the transmetalation step of the catalytic cycle.
Experimental Protocol: Regioselective Synthesis of 2-Aryl-3-iodopyridine
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.5 |
| Pd(PPh₃)₄ | Catalyst | 0.03 - 0.05 |
| K₂CO₃ | Base | 2.0 - 3.0 |
| Toluene/Ethanol/Water | Solvent | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene, ethanol, and water in a 4:1:1 ratio.
-
Add Pd(PPh₃)₄ (0.05 equiv) to the flask under a positive flow of inert gas.
-
Heat the reaction mixture to 80-90 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Self-Validation: The successful synthesis of the 2-aryl-3-iodopyridine can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the remaining iodine at the C3 position sets the stage for a second, different cross-coupling reaction.
dot
Figure 2. Experimental workflow for the regioselective Suzuki-Miyaura coupling.
B. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted pyridines.[4][5] Similar to the Suzuki coupling, the reaction with this compound can be controlled to achieve selective alkynylation at the C2 position.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of a palladium complex and a copper(I) salt (e.g., CuI). The copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] An amine base, such as triethylamine or diisopropylamine, is used to scavenge the HI generated during the reaction.
Experimental Protocol: Regioselective Synthesis of 2-Alkynyl-3-iodopyridine
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Terminal Alkyne | Coupling Partner | 1.2 - 1.5 |
| PdCl₂(PPh₃)₂ | Catalyst | 0.02 - 0.05 |
| CuI | Co-catalyst | 0.04 - 0.10 |
| Triethylamine (Et₃N) | Base/Solvent | - |
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed triethylamine as the solvent.
-
Add the terminal alkyne (1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gently heat to 40-50 °C if necessary.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, remove the triethylamine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Self-Validation: Characterization by NMR and mass spectrometry will confirm the formation of the 2-alkynyl-3-iodopyridine. The retention of the C3-iodine is critical for subsequent functionalization steps.
dot
Figure 3. Simplified dual catalytic cycle of the Sonogashira coupling.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3][7] This reaction allows for the coupling of an aryl halide with a primary or secondary amine. With this compound, selective amination can be achieved at the C2 position.
Causality Behind Experimental Choices: The success of the Buchwald-Hartwig amination is highly dependent on the choice of the phosphine ligand. Bulky, electron-rich ligands, such as XPhos or SPhos, are often required to promote the reductive elimination step and prevent catalyst decomposition. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate the catalytic cycle.
Experimental Protocol: Regioselective Synthesis of 2-Amino-3-iodopyridine
Materials:
| Reagent | Purpose | Typical Amount (equivalents) |
| This compound | Starting Material | 1.0 |
| Amine (R₂NH) | Coupling Partner | 1.2 - 2.0 |
| Pd₂(dba)₃ | Catalyst Precursor | 0.01 - 0.02 |
| XPhos | Ligand | 0.02 - 0.04 |
| NaOtBu | Base | 1.5 - 2.5 |
| Toluene or Dioxane | Solvent | - |
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (0.015 equiv), XPhos (0.03 equiv), and NaOtBu (2.0 equiv).
-
Add this compound (1.0 equiv) and the amine (1.5 equiv).
-
Add anhydrous, degassed toluene or dioxane.
-
Seal the tube and heat the reaction mixture to 100-110 °C.
-
Monitor the reaction by LC-MS. Reaction times can vary from 6 to 24 hours.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
Self-Validation: The formation of the desired 2-amino-3-iodopyridine can be verified by spectroscopic methods. The remaining C3-iodine provides a handle for further diversification, for instance, through a subsequent Suzuki or Sonogashira coupling, leading to the synthesis of 2-amino-3-aryl/alkynylpyridines.
III. Sequential Functionalization: Unlocking the Full Potential of this compound
The true power of this compound lies in the ability to perform sequential cross-coupling reactions.[8] By first functionalizing the more reactive C2 position under milder conditions, the resulting 2-substituted-3-iodopyridine can then undergo a second cross-coupling at the C3 position, often requiring more forcing conditions (e.g., higher temperature, different catalyst/ligand system). This stepwise approach allows for the controlled and predictable synthesis of a wide range of unsymmetrically 2,3-disubstituted pyridines.
dot
Figure 4. Logic of sequential functionalization of this compound.
IV. Conclusion and Future Perspectives
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse array of substituted pyridines. The ability to perform regioselective and sequential palladium-catalyzed cross-coupling reactions provides a highly efficient and modular approach to complex pyridine derivatives of significant interest to the pharmaceutical and materials science industries. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers seeking to harness the full synthetic potential of this exceptional scaffold. As the field of catalysis continues to evolve, the development of new ligands and catalytic systems will undoubtedly further expand the synthetic utility of this compound, opening up new avenues for the discovery of novel molecules with important applications.
V. References
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers. --INVALID-LINK--
-
Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (n.d.). ResearchGate. --INVALID-LINK--
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (n.d.). Organic & Biomolecular Chemistry. --INVALID-LINK--
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central. --INVALID-LINK--
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). PubMed Central. --INVALID-LINK--
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). SciSpace. --INVALID-LINK--
-
Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. (n.d.). ijssst.info. --INVALID-LINK--
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents. (2024). PubMed Central. --INVALID-LINK--
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH. --INVALID-LINK--
-
Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. (2022). ACS Omega. --INVALID-LINK--
-
Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (n.d.). ResearchGate. --INVALID-LINK--
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. --INVALID-LINK--
-
Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (n.d.). Comptes Rendus de l'Académie des Sciences. --INVALID-LINK--
-
Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. (2015). PubMed. --INVALID-LINK--
-
Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. (n.d.). ResearchGate. --INVALID-LINK--
-
Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. (n.d.). ResearchGate. --INVALID-LINK--
-
Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. (2022). MDPI. --INVALID-LINK--
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. (n.d.). The Journal of Organic Chemistry. --INVALID-LINK--
-
Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. (2023). PMC. --INVALID-LINK--
-
A multi pathway coupled domino strategy: I2/TBHP-promoted synthesis of imidazopyridines and thiazoles via sp3, sp2 and sp C–H functionalization. (n.d.). NIH. --INVALID-LINK--
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Regioselective Lithiation and Functionalization of 2,3-Diiodopyridine
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Functionalized Pyridines
The pyridine scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The ability to precisely install functional groups onto this heterocycle is paramount for structure-activity relationship (SAR) studies and the development of novel molecular entities. 2,3-Disubstituted pyridines are particularly valuable building blocks. However, the selective functionalization of dihalogenated pyridines presents a significant synthetic challenge due to issues of regioselectivity.
This guide details a robust and highly regioselective method for the functionalization of 2,3-diiodopyridine. By leveraging a kinetically controlled lithium-halogen exchange, we can generate a key 2-lithio-3-iodopyridine intermediate, which serves as a versatile nucleophile for a wide array of electrophiles. This protocol provides a reliable pathway to synthetically challenging 2-functionalized-3-iodopyridines, preserving the iodine at the 3-position for subsequent cross-coupling reactions.
The Challenge: Regioselectivity in Dihalopyridine Chemistry
Direct functionalization of the pyridine ring is often complicated by its electron-deficient nature.[1][2] While methods like directed ortho metalation (DoM) are powerful, they rely on the presence and positioning of a directing group.[3][4] In a substrate like this compound, two potential sites exist for lithium-halogen exchange. Achieving exclusive monolithiation at a single, predictable position is critical to avoiding product mixtures that are difficult to separate and lead to low yields of the desired compound.
The method described herein overcomes this by exploiting the kinetic differences between the two iodine positions at very low temperatures.
Mechanism: Kinetically Controlled Lithium-Halogen Exchange
The core of this methodology is the lithium-halogen exchange reaction, a fundamental transformation in organometallic chemistry that converts an organic halide into an organolithium species.[5] The reaction between an organolithium reagent (typically n-butyllithium, n-BuLi) and an aryl halide is generally a very fast process, often proceeding through a polar, nucleophilic pathway involving an "ate-complex" intermediate.[5][6]
The rate of exchange follows the trend I > Br > Cl, making diiodinated substrates highly reactive.[5] In this compound, the C2 position is preferentially lithiated over the C3 position. This regioselectivity is attributed to a combination of factors:
-
Inductive Effect: The electron-withdrawing nitrogen atom acidifies the adjacent C2-H proton, making the C2 position more electropositive and susceptible to metalation. While this is more relevant for deprotonation reactions, it influences the overall electronic environment of the ring.
-
Kinetic Control: At extremely low temperatures (≤ -78 °C), the reaction is under kinetic control. The C2 position is sterically more accessible and electronically favored for the initial formation of the ate-complex with n-BuLi, leading to a faster rate of exchange at this site.
Once formed, the 2-lithio-3-iodopyridine intermediate is stable at low temperatures but must be trapped in situ with an electrophile to prevent side reactions like "halogen dance" rearrangements or decomposition upon warming.[7]
Figure 1: Mechanism of regioselective lithiation and functionalization.
Detailed Experimental Protocol
This protocol describes a general procedure for the monolithiation of this compound and subsequent trapping with an electrophile, using N,N-dimethylformamide (DMF) as an example to synthesize 3-iodo-2-pyridinecarboxaldehyde.
Safety Precautions:
-
n-Butyllithium is a pyrophoric reagent and reacts violently with water.[8] All operations must be conducted under a dry, inert atmosphere (Argon or Nitrogen) using anhydrous solvents and oven-dried glassware.[9]
-
Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Have an appropriate quenching agent (e.g., isopropyl alcohol) and a Class D fire extinguisher readily available.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | >97% | e.g., Sigma-Aldrich | Store in a desiccator. |
| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | e.g., Sigma-Aldrich | Titer should be determined prior to use for accurate stoichiometry. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | e.g., Sigma-Aldrich | Use from a solvent purification system or freshly distilled. |
| N,N-Dimethylformamide (DMF) | Anhydrous, >99.8% | e.g., Sigma-Aldrich | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | Reagent Grade | N/A | Used for quenching the reaction. |
| Diethyl Ether (Et₂O) | ACS Grade | N/A | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | N/A | For drying organic layers. |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer adapter with a low-temperature thermometer, and a rubber septum.
-
Dry the glassware in an oven (120 °C) overnight and allow it to cool under a stream of dry argon or nitrogen.
-
Under a positive pressure of argon, charge the flask with this compound (1.0 eq).
-
Add anhydrous THF via syringe to dissolve the starting material (concentration typically 0.1-0.2 M).
-
-
Lithiation:
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable.[9][10]
-
Slowly add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise via syringe over 20-30 minutes. It is crucial to maintain the internal temperature below -70 °C during the addition to ensure kinetic control and prevent side reactions.[9]
-
Upon addition, the solution may change color (typically to yellow or orange).
-
Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete formation of the lithiated intermediate.
-
-
Electrophilic Quench:
-
In a separate, dry flask, prepare a solution of the electrophile (e.g., anhydrous DMF, 1.2 eq) in a small amount of anhydrous THF.
-
Slowly add the electrophile solution to the stirring reaction mixture at -78 °C via syringe.
-
Stir the reaction at -78 °C for an additional 1-2 hours.
-
-
Workup and Isolation:
-
While the flask is still in the cold bath, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent in vacuo.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-functionalized-3-iodopyridine.
-
Reaction Scope and Versatility
The generated 2-lithio-3-iodopyridine is a potent nucleophile that reacts with a broad range of electrophiles.[11][12][13] This versatility allows for the synthesis of a diverse library of 2,3-disubstituted pyridines.
| Electrophile Class | Example Electrophile | Resulting Functional Group at C2 |
| Aldehydes/Ketones | Benzaldehyde | Secondary Alcohol (-CH(OH)Ph) |
| Amides | DMF | Aldehyde (-CHO) |
| Alkyl Halides | Iodomethane | Methyl (-CH₃) |
| Silyl Halides | TMS-Cl | Trimethylsilyl (-SiMe₃) |
| Disulfides | Diphenyl disulfide | Phenylthio (-SPh) |
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid (-COOH) |
| Boronic Esters | Isopropoxyboronic acid pinacol ester | Boronic Ester (-B(pin)) |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];// Define nodes with positions Start [label="Start:\nthis compound", pos="0,4!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Setup [label="Reaction Setup:\nInert Atmosphere", pos="2.5,4!"]; Cool [label="Cooling:\n-78 °C", pos="4.5,4!"]; Lithiation [label="Lithiation:\nAdd n-BuLi", pos="4.5,2.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Quench [label="Electrophilic Quench:\nAdd E+", pos="2.5,2.5!"]; Workup [label="Aqueous Workup", pos="0,2.5!"]; Purify [label="Purification:\nChromatography", pos="0,1!"]; Product [label="Final Product:\n2-E-3-Iodopyridine", pos="2.5,1!", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define edges Start -> Setup; Setup -> Cool; Cool -> Lithiation; Lithiation -> Quench; Quench -> Workup; Workup -> Purify; Purify -> Product; }
Figure 2: General experimental workflow diagram.
Troubleshooting and Field-Proven Insights
| Problem | Likely Cause | Recommended Solution |
| Low or No Conversion | Inactive n-BuLi; Wet solvent/reagents; Reaction temperature too high. | Titer the n-BuLi before use. Ensure all glassware is rigorously dried and solvents are anhydrous. Maintain strict temperature control at -78 °C during lithiation. |
| Formation of Product Mixtures | "Halogen dance" rearrangement; Dilithiation. | Add n-BuLi slowly and ensure efficient stirring. Do not let the reaction warm before quenching. Use of exactly 1.0-1.05 equivalents of n-BuLi is critical.[14] |
| Recovery of Protonated Product | Quenching by acidic protons from THF or electrophile. | Ensure THF is anhydrous and freshly distilled/purified. Use a purified electrophile. The reaction of BuLi with THF is faster at higher temperatures.[8] |
| BuLi reacts with Electrophile | Electrophile added too quickly or reaction is too concentrated. | Add the electrophile solution slowly to the lithiated species. Ensure adequate solvent volume to dissipate heat.[10] |
Scientist's Note: The stability of the organolithium intermediate is paramount. Any deviation in temperature can lead to a loss of regioselectivity or decomposition. It is often better to run the reaction for a slightly longer time at -78 °C than to risk warming the mixture. For particularly sensitive electrophiles, a reverse-addition protocol (adding the lithiated species to the electrophile solution at -78 °C) can sometimes improve yields.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. researchgate.net [researchgate.net]
- 3. baranlab.org [baranlab.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. reddit.com [reddit.com]
- 11. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Generation and Electrophile Trapping of N-Boc-2-lithio-2-azetine: Synthesis of 2-Substituted 2-Azetines [organic-chemistry.org]
- 13. α-Lithiation-electrophile trapping of N-thiopivaloylazetidin-3-ol: stereoselective synthesis of 2-substituted 3-hydroxyazetidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: 2,3-Diiodopyridine as a Versatile Precursor for Pharmaceutical Intermediates
Introduction: The Strategic Value of the 2,3-Disubstituted Pyridine Scaffold
The pyridine ring is a cornerstone motif in medicinal chemistry, present in a significant percentage of top-selling pharmaceuticals.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged scaffold. Among the various substitution patterns, the 2,3-disubstituted pyridine core is of particular interest, serving as a key structural element in a range of therapeutic agents, including those with phosphodiesterase IV (PDE IV) inhibitory activity.[3]
2,3-Diiodopyridine emerges as a highly valuable and versatile starting material for accessing this scaffold. The differential reactivity of its two carbon-iodine bonds under palladium-catalyzed cross-coupling conditions allows for a sequential and regioselective functionalization strategy. This enables the controlled, stepwise introduction of diverse molecular fragments, paving the way for the efficient construction of complex pharmaceutical intermediates and compound libraries.
This guide provides an in-depth exploration of this compound as a precursor, detailing the mechanistic principles and providing field-tested protocols for its application in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions.
PART 1: The Principle of Regioselective Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of the C2 and C3 positions in palladium-catalyzed cross-coupling reactions. The C2-I bond, being alpha to the electron-withdrawing pyridine nitrogen, is significantly more electron-deficient and thus more susceptible to oxidative addition by a Pd(0) catalyst.[4] This inherent electronic bias forms the basis for predictable and selective monofunctionalization at the C2 position under carefully controlled conditions.
The C-I bond is also weaker and more reactive in oxidative addition than C-Br or C-Cl bonds, making this compound a highly reactive substrate that often allows for milder reaction conditions compared to its dibromo- or dichloro-analogues.[5]
This selective first coupling yields a 2-substituted-3-iodopyridine intermediate. The remaining C3-I bond can then be subjected to a second, different cross-coupling reaction, enabling the synthesis of a diverse array of non-symmetrical 2,3-disubstituted pyridines.
Caption: Workflow for sequential functionalization of this compound.
PART 2: Palladium-Catalyzed Cross-Coupling Protocols
The following sections provide detailed protocols for three essential cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. These methods are foundational for building molecular complexity from the this compound core.
Suzuki-Miyaura Coupling: C-C Bond Formation (Arylation)
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds, making it ideal for introducing aryl or heteroaryl substituents.[6][7] When applied to this compound, the reaction can be tuned to achieve high selectivity at the C2 position.
Mechanistic Insight: The catalytic cycle begins with the oxidative addition of the more reactive C2-I bond to the Pd(0) catalyst. This is followed by transmetalation with the boronic acid species (activated by the base) and concludes with reductive elimination to yield the 2-aryl-3-iodopyridine product and regenerate the Pd(0) catalyst.[7]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Protocol: Selective C2-Arylation of this compound
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.1 mmol, 1.1 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure anaerobic conditions.
-
Add the Pd(PPh₃)₄ catalyst to the flask against a positive flow of inert gas.
-
Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-3-iodopyridine.
-
Quantitative Data Summary (Suzuki-Miyaura)
| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| Pd(PPh₃)₄ (3) | - | K₂CO₃ | Dioxane/H₂O | 90 | 75-90 | Standard, reliable conditions.[6] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ | Toluene | 100 | 85-95 | Higher activity, good for less reactive boronic acids.[8] |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 90 | 80-92 | Effective for a broad substrate scope.[5] |
Sonogashira Coupling: C-C Bond Formation (Alkynylation)
The Sonogashira coupling is the premier method for installing alkyne functionalities onto aryl halides, utilizing a dual palladium and copper catalytic system.[9] This reaction is highly effective for the C2-functionalization of this compound.
Mechanistic Insight: The reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the C2-I bond occurs. In the copper cycle, a copper(I) acetylide is formed from the terminal alkyne, base, and a Cu(I) salt. Transmetalation of the acetylide group from copper to palladium, followed by reductive elimination, yields the C-C coupled product.[6]
Protocol: Selective C2-Alkynylation of this compound
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) Iodide (CuI) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (3.0 mmol, 3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe. Stir the mixture for 5 minutes.
-
Add the terminal alkyne dropwise to the mixture at room temperature.
-
Stir the reaction at room temperature. The reaction is often complete within 2-6 hours and can be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove the amine salt and catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography to yield the pure 2-alkynyl-3-iodopyridine.[10][11]
-
Quantitative Data Summary (Sonogashira)
| Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Approx. Yield (%) | Notes |
| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT | 80-95 | Classic, mild, and highly effective conditions.[11] |
| Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | Toluene | 50 | 75-90 | Useful for less soluble substrates. |
| Pd(OAc)₂ (2) | CuI (4) | Et₃N/DMF | DMF | RT | 85-95 | Alternative catalyst, good for polar substrates.[7] |
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[12] This reaction is ideal for the second functionalization step at the C3 position of a 2-aryl-3-iodopyridine intermediate.
Mechanistic Insight: The Pd(0) catalyst undergoes oxidative addition into the C-I bond. The amine then coordinates to the Pd(II) complex. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form a palladium-amido complex. Reductive elimination from this complex forms the desired C-N bond and regenerates the Pd(0) catalyst.[12][13]
References
- 1. calibrechem.com [calibrechem.com]
- 2. nbinno.com [nbinno.com]
- 3. eureka.patsnap.com [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging 2,3-Diiodopyridine in the Synthesis of Advanced Organic Light-Emitting Diode Emitters
Introduction: The Strategic Advantage of 2,3-Diiodopyridine in OLED Emitter Synthesis
The relentless pursuit of high-efficiency, stable, and color-pure Organic Light-Emitting Diodes (OLEDs) necessitates the development of novel organic materials with precisely tailored photophysical properties. Nitrogen-containing heterocyclic compounds are of paramount importance in the design of emissive materials, particularly for Thermally Activated Delayed Fluorescence (TADF) emitters, which can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons.[1] Within this class of materials, the pyridine core is a valuable electron-accepting unit for constructing donor-acceptor (D-A) type molecules.
This compound emerges as a particularly strategic starting material for the synthesis of complex, asymmetric, and polyfunctionalized pyridine-based OLED emitters. The differential reactivity of the two carbon-iodine bonds, influenced by their positions relative to the nitrogen atom, allows for selective and sequential functionalization. This regioselectivity is the cornerstone of its utility, enabling the construction of intricate molecular architectures, such as donor-acceptor-donor (D-A-D) systems, which are crucial for achieving efficient TADF.[2][3] This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and expected material properties when utilizing this compound as a key building block for next-generation OLED emitters.
Core Synthetic Strategy: Regioselective Cross-Coupling for D-A-D Emitter Construction
The primary synthetic value of this compound lies in the ability to perform sequential, regioselective cross-coupling reactions. The iodine at the 2-position is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, due to the electronic influence of the adjacent nitrogen atom. This allows for a stepwise approach to introduce different functional groups at the 2- and 3-positions.
A common and effective strategy for creating TADF emitters is the D-A-D architecture, where a central electron-accepting core is flanked by two electron-donating moieties.[2] In this context, the pyridine ring of this compound serves as the acceptor. The synthetic workflow would typically involve:
-
Monofunctionalization at the C2 Position: A selective Suzuki or Buchwald-Hartwig coupling reaction is performed to introduce the first donor group at the more reactive 2-position.
-
Functionalization at the C3 Position: The second donor group is then introduced at the 3-position via another cross-coupling reaction.
This stepwise approach allows for the synthesis of both symmetric (D-A-D) and asymmetric (D1-A-D2) emitters, providing a powerful tool for tuning the photophysical properties of the final molecule.
Visualization of the Synthetic Pathway
The following diagram illustrates the proposed sequential cross-coupling strategy for the synthesis of a D-A-D type TADF emitter from this compound.
Caption: Synthetic workflow for a D-A-D emitter from this compound.
Detailed Experimental Protocols
The following protocols are generalized procedures for the key cross-coupling reactions. Researchers should optimize the conditions for their specific substrates.
Protocol 1: Regioselective Suzuki-Miyaura Coupling at the C2-Position
This protocol describes the introduction of an aryl donor group at the 2-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-3-iodopyridine intermediate.
Causality of Choices:
-
Catalyst: Pd(PPh₃)₄ is a common choice for Suzuki couplings due to its robustness. PdCl₂(dppf) can also be effective, particularly for more challenging substrates.
-
Base: The choice of base is crucial. Carbonates are commonly used, with Cs₂CO₃ being more reactive. The base activates the boronic acid for transmetalation.
-
Solvent: A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic reactants and the inorganic base.
Protocol 2: Buchwald-Hartwig Amination at the C3-Position
This protocol details the introduction of a donor amine at the 3-position of the 2-aryl-3-iodopyridine intermediate.
Materials:
-
2-Aryl-3-iodopyridine (from Protocol 1)
-
Donor amine (e.g., Carbazole, Phenoxazine)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOt-Bu, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the 2-aryl-3-iodopyridine (1.0 eq), the donor amine (1.2 eq), the palladium catalyst (0.02 eq), the ligand (0.04 eq), and the base (1.5 eq) to a dried Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Heat the reaction mixture to 90-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final D-A-D emitter.
Causality of Choices:
-
Catalyst and Ligand: The combination of a palladium precursor and a bulky, electron-rich phosphine ligand is essential for efficient C-N bond formation.[2][4] XPhos and SPhos are highly effective ligands for the amination of aryl halides.[2]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine, facilitating its coordination to the palladium center.
-
Anhydrous Conditions: Buchwald-Hartwig reactions are sensitive to moisture, so anhydrous solvents and an inert atmosphere are critical for good yields.
Data Presentation: Expected Photophysical Properties and OLED Performance
The photophysical properties of the synthesized D-A-D emitters are critical for their performance in OLEDs. The following table provides a summary of expected properties based on literature for analogous pyridine-based TADF emitters.
| Property | Expected Range | Significance in OLEDs |
| Absorption Maximum (λabs) | 350 - 450 nm | Determines the wavelengths of light the material absorbs. |
| Emission Maximum (λem) | 450 - 650 nm | Defines the color of the emitted light (blue to red). |
| Photoluminescence Quantum Yield (ΦPL) | > 70% | High PLQY is essential for high device efficiency. |
| Singlet-Triplet Energy Gap (ΔEST) | < 0.2 eV | A small ΔEST is a prerequisite for efficient TADF.[1] |
| Delayed Fluorescence Lifetime (τd) | 1 - 10 µs | Shorter lifetimes can lead to reduced efficiency roll-off at high brightness. |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 to -5.8 eV | Affects hole injection and transport. |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.5 to -3.2 eV | Affects electron injection and transport. |
OLED Device Performance Metrics (Illustrative)
| Parameter | Representative Value |
| Maximum External Quantum Efficiency (EQE) | 15 - 25% |
| Maximum Current Efficiency | 30 - 60 cd/A |
| Maximum Power Efficiency | 20 - 50 lm/W |
| Commission Internationale de l'Éclairage (CIE) Coordinates | Dependent on λem |
Self-Validation and Characterization
To ensure the successful synthesis and purity of the target compounds, a comprehensive analytical characterization is mandatory.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry of the substitutions. 2D NMR techniques like COSY and HMBC can be used to definitively assign the positions of the donor groups.
-
Mass Spectrometry (MS): To verify the molecular weight of the intermediates and the final product.
-
Elemental Analysis: To confirm the elemental composition of the final emitter.
-
UV-Vis and Photoluminescence Spectroscopy: To determine the absorption and emission properties of the synthesized material.
-
Cyclic Voltammetry (CV): To estimate the HOMO and LUMO energy levels.
-
Time-Resolved Photoluminescence: To measure the fluorescence lifetime and confirm the presence of a delayed fluorescence component, characteristic of TADF.
Conclusion
This compound is a powerful and versatile building block for the synthesis of advanced OLED emitters. Its propensity for regioselective, sequential cross-coupling reactions enables the construction of complex D-A-D and other donor-acceptor architectures with a high degree of control. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists to explore the potential of this compound in developing the next generation of high-performance OLED materials. The ability to fine-tune the electronic and photophysical properties through judicious selection of donor moieties makes this a promising avenue for achieving highly efficient and stable OLEDs for displays and solid-state lighting.
References
- 1. Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Red Thermally Activated Delayed Fluorescence Emitters Based on a Dibenzonitrile-Substituted Dipyrido[3,2-a:2′,3′-c]phenazine Acceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isomer engineering of dipyrido[3,2-a:3′,4′-c]phenazine-acceptor-based red thermally activated delayed fluorescent emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of 3-aryl-2-phosphinoimidazo[1,2- a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2,3-Diiodopyridine
Welcome to the technical support center for navigating the complexities of the Suzuki-Miyaura coupling reaction, with a specific focus on the challenging substrate, 2,3-diiodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this critical C-C bond formation.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility and functional group tolerance.[1][2] However, its application to heteroaromatic systems, particularly polyhalogenated pyridines like this compound, presents a unique set of challenges. The inherent reactivity differences between the halogen positions and the propensity for various side reactions necessitate a carefully optimized approach.[3][4] This guide provides in-depth, experience-driven advice to help you overcome these hurdles and achieve your desired synthetic outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during the Suzuki coupling of this compound, offering potential causes and actionable troubleshooting steps.
Problem 1: Low or No Yield of the Desired Coupled Product
Possible Causes:
-
Inactive Catalyst: The active Pd(0) species is susceptible to oxidation, which deactivates the catalyst.[5][6]
-
Poor Reagent Quality: The boronic acid may have undergone degradation (protodeboronation), or the this compound starting material may be impure.[5][6]
-
Suboptimal Reaction Conditions: The choice of base, solvent, or temperature may not be suitable for this specific substrate and coupling partner.[5][7][8]
-
Ligand Issues: The chosen ligand may not be effective for the electron-deficient diiodopyridine ring.[5]
Troubleshooting Steps:
-
Catalyst and Reaction Setup:
-
Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst.
-
Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (Argon or Nitrogen) to prevent catalyst deactivation.
-
Degas all solvents and aqueous solutions by sparging with an inert gas or through freeze-pump-thaw cycles.[9]
-
-
Reagent Quality Control:
-
Check the purity of the this compound by NMR or GC-MS.
-
Use fresh, high-quality boronic acid. If degradation is suspected, consider using the corresponding boronate ester (e.g., pinacol ester) which can be more stable.[1]
-
-
Optimization of Reaction Conditions:
-
Base Selection: A systematic screening of bases is often necessary. Start with common choices like K₂CO₃ or Cs₂CO₃. For substrates prone to protodeboronation, a milder base like KF might be beneficial.[2][10]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and an aqueous base solution is standard. The ratio can be critical and should be optimized.
-
Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. Start at a moderate temperature (e.g., 80 °C) and adjust as needed. Microwave irradiation can sometimes offer improved yields and shorter reaction times.[5]
-
Problem 2: Formation of Significant Side Products
Several side reactions can compete with the desired cross-coupling, leading to a complex product mixture and reduced yield.
A. Homocoupling of the Boronic Acid
This side reaction leads to the formation of a symmetrical biaryl product from the boronic acid coupling with itself.
Primary Cause:
-
The presence of Pd(II) species and oxygen in the reaction mixture can promote the homocoupling of two boronic acid molecules.[1][9][11]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step is to thoroughly remove oxygen from the reaction mixture.[9] Sub-surface sparging with nitrogen is an effective method.[9]
-
Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ can minimize the initial presence of Pd(II).[1]
-
Addition of a Reducing Agent: A mild reducing agent, such as potassium formate, can help to reduce any Pd(II) species to the active Pd(0) state.[9]
B. Protodehalogenation and Protodeboronation
These reactions result in the replacement of a halogen on the pyridine ring or the boronic acid group with a hydrogen atom, respectively.[6][12]
Causes:
-
Protodehalogenation: This can occur if the transmetalation step is slow, allowing for side reactions with the palladium-hydride species that can form from the solvent or base.[1][6]
-
Protodeboronation: The C-B bond of the boronic acid can be cleaved by hydrolysis or protonation, especially under harsh basic conditions.[12][13]
Mitigation Strategies:
-
Optimize Base and Solvent: Using a stronger, non-nucleophilic base or a different solvent system can sometimes accelerate the desired catalytic cycle over these decomposition pathways.[6]
-
Use Boronate Esters: As mentioned, boronate esters are often more resistant to protodeboronation.[1]
-
Careful Control of Water Content: While some water is often necessary, excess water can promote hydrolysis of the boronic acid.
C. Lack of Regioselectivity (Mono- vs. Di-substitution)
For this compound, the goal is often selective mono-arylation at either the C2 or C3 position.
Influencing Factors:
-
Inherent Reactivity: The C2 position of the pyridine ring is generally more electrophilic and thus more reactive in oxidative addition.[3][4]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand play a crucial role in controlling which position of the diiodopyridine reacts.[3][5][14][15]
-
Reaction Conditions: The choice of catalyst, solvent, and base can influence which isomer is favored.[5]
Strategies for Controlling Regioselectivity:
-
Ligand Screening: This is the most powerful tool for controlling regioselectivity. Bulky, electron-rich ligands often favor reaction at the less sterically hindered position. A systematic screening of ligands is highly recommended.[3][14]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity.
-
Stoichiometry: Using a slight excess of the diiodopyridine relative to the boronic acid can favor mono-substitution.
Frequently Asked Questions (FAQs)
Q1: Which position of this compound is expected to react first in a Suzuki coupling?
A1: Generally, the C2 position of 2,3-dihalopyridines is more electrophilic and therefore more reactive towards oxidative addition with the palladium catalyst.[3][4] This means that mono-substitution is most likely to occur at the C2 position under standard conditions.
Q2: How can I favor mono-substitution over di-substitution?
A2: To favor mono-substitution, you can try the following:
-
Use a stoichiometric amount or a slight excess of this compound relative to the boronic acid.
-
Employ a bulky phosphine ligand, which can sterically hinder the second oxidative addition.[14]
-
Run the reaction at a lower temperature and for a shorter duration, monitoring the progress carefully by TLC or GC-MS.
Q3: What are the best practices for setting up a Suzuki reaction to minimize side products?
A3:
-
Inert Atmosphere: Always work under an inert atmosphere (argon or nitrogen) to protect the catalyst from oxygen.
-
Degassing: Thoroughly degas all solvents and aqueous solutions.
-
High-Purity Reagents: Use fresh, high-purity starting materials, catalyst, and base.
-
Systematic Optimization: If you are developing a new Suzuki coupling, a systematic approach to optimizing the catalyst, ligand, base, solvent, and temperature is crucial for achieving high yields and minimizing side products.[7][8][16]
Q4: My reaction turns black immediately. Is this normal?
A4: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition.[12] This can happen if the catalyst is not stable under the reaction conditions. While some color change is expected, the rapid formation of a large amount of black solid can lead to a loss of catalytic activity.[1] Consider using a more robust pre-catalyst or a different ligand system if this is a persistent issue.
Q5: Can I use microwave heating for the Suzuki coupling of this compound?
A5: Yes, microwave-assisted synthesis can be a valuable tool. It often allows for shorter reaction times and can sometimes lead to improved yields.[5] However, the reaction conditions will likely need to be re-optimized for microwave heating.
Visualizing the Process
Troubleshooting Workflow for Suzuki Coupling
The following diagram outlines a logical workflow for troubleshooting common issues in the Suzuki coupling of this compound.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Key Side Reactions in Suzuki Coupling
This diagram illustrates the main side reactions that can compete with the desired cross-coupling product.
Caption: Competing side reactions in the Suzuki coupling of this compound.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. youtube.com [youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Regioselectivity in Cross-Coupling of 2,3-Diiodopyridine
Welcome to the technical support center for regioselective cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing dihalogenated heterocycles, specifically 2,3-diiodopyridine. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to troubleshoot common issues and enhance your synthetic strategies.
Introduction: The Challenge of Regiocontrol
The selective functionalization of polyhalogenated heteroarenes is a cornerstone of modern synthetic chemistry, enabling the rapid diversification of molecular scaffolds for pharmaceutical and materials science applications. However, controlling the site of reaction when two or more identical halogens are present, as in this compound, presents a significant challenge.[1] The intrinsic electronic properties of the pyridine ring typically favor reaction at the C2 position, which is adjacent to the nitrogen atom.[2] This preference is attributed to the increased positive charge at C2, making it more susceptible to oxidative addition by a Pd(0) catalyst.[2] While this inherent bias can be synthetically useful, accessing the C3-functionalized isomer often requires overcoming this natural reactivity, a task that demands a nuanced understanding of the catalytic system.
This guide provides a comprehensive resource for troubleshooting and optimizing the regioselectivity of cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—on the this compound scaffold.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing detailed explanations and actionable protocols.
Question 1: My Suzuki-Miyaura coupling of this compound is giving me a mixture of C2 and C3-arylated products with low selectivity. How can I favor C2-arylation?
Answer:
Achieving high selectivity for the C2 position in Suzuki-Miyaura coupling is the expected outcome based on the electronic properties of the pyridine ring.[2] However, suboptimal conditions can lead to a loss of selectivity. Here’s how to troubleshoot:
Underlying Causes & Corrective Actions:
-
Ligand Choice: The ligand is a primary determinant of regioselectivity. For enhancing the inherent C2 selectivity, less sterically demanding and more electron-rich ligands are often effective.
-
Recommendation: Employ standard phosphine ligands known to favor the electronically preferred position. Triphenylphosphine (PPh₃) or bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) are excellent starting points.[2][3] These ligands tend to form well-defined mononuclear palladium complexes that are sensitive to the electronic differences between the C2 and C3 positions.
-
-
Catalyst Speciation: The nature of the active catalytic species can dramatically influence the reaction outcome. Mononuclear palladium species generally favor the C2 position.
-
Recommendation: Ensure the formation of mononuclear Pd(0) species. Using a higher ligand-to-palladium ratio (e.g., PPh₃:Pd ≥ 3:1) can help prevent the formation of palladium clusters that may exhibit different selectivities.[1][2] Pre-catalysts like Pd(PPh₃)₄ can also be used to ensure a mononuclear active species.
-
-
Reaction Conditions: Temperature and solvent can impact selectivity.
-
Recommendation: Start with milder reaction temperatures (e.g., room temperature to 60 °C). Lower temperatures can amplify the energetic differences between the transition states for C2 and C3 oxidative addition. Aprotic solvents like dioxane or THF are generally reliable choices.[4]
-
Experimental Protocol for High C2-Selectivity (Suzuki-Miyaura):
-
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.1 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol %).
-
Add the degassed solvent (e.g., Dioxane/H₂O, 4:1).
-
Stir the reaction mixture at 80 °C and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Question 2: I need to synthesize the C3-arylated isomer of this compound, but my reactions predominantly yield the C2 product. How can I reverse the regioselectivity?
Answer:
Overcoming the intrinsic C2 preference is a significant challenge. Success often lies in using sterically bulky ligands that can override the electronic bias.
Strategies for C3-Selectivity:
-
Sterically Hindered Ligands: Bulky ligands can sterically block the more accessible C2 position, forcing the catalyst to react at the C3 position.
-
Recommendation: Employ bulky monophosphine ligands like tri(tert-butyl)phosphine (P(tBu)₃) or N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene).[2][3] These ligands can favor the formation of monoligated palladium species which are less sensitive to electronic effects and more influenced by sterics.[4]
-
-
Ligand-Free Conditions: In some cases, "ligand-free" conditions, often employing a phase-transfer catalyst, can surprisingly lead to unconventional selectivity.
-
Recommendation: Explore Jeffery-type conditions, which typically involve a palladium source (e.g., Pd(OAc)₂), a phase-transfer catalyst (e.g., NBu₄Br), and a base in an aqueous solvent system.[3]
-
-
Catalyst Speciation Control: The formation of multinuclear palladium clusters has been shown to favor reaction at the less electronically favored position in some dihalopyridines.[1][5][6]
Data on Ligand Effects in Dihalopyridine Coupling:
| Ligand | Typical Selectivity | Rationale |
| PPh₃, dppf | C2 (Conventional) | Favors electronically activated position.[2][3] |
| P(tBu)₃, QPhos | C3 (Unconventional) | Steric hindrance at C2 directs reaction to C3.[2][3] |
| IPr (NHC) | C3 (Unconventional) | Significant steric bulk overrides electronic preference.[3] |
Question 3: In my Sonogashira coupling, I am observing significant formation of alkyne homocoupling (Glaser coupling) and low yields of the desired product. What can I do?
Answer:
Glaser-Hay homocoupling is a common side reaction in Sonogashira couplings, particularly when using a copper co-catalyst.[7] This issue is often exacerbated by the presence of oxygen.
Troubleshooting Steps:
-
Ensure Rigorously Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.
-
Protocol: Thoroughly degas all solvents by freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Use Schlenk techniques or a glovebox to set up the reaction.[7]
-
-
Optimize Copper Co-catalyst Loading: While Cu(I) is crucial for the Sonogashira catalytic cycle, excess amounts can accelerate homocoupling.
-
Recommendation: Reduce the loading of the copper source (e.g., CuI) to the minimum effective amount (typically 1-5 mol %). In some cases, a "copper-free" Sonogashira protocol may be viable, although this often requires specific ligands and conditions.
-
-
Reagent Purity: Impurities in the amine base or solvents can inhibit the desired reaction.
-
Protocol: Use freshly distilled, anhydrous amine bases (e.g., triethylamine or diisopropylethylamine).[7] Ensure all reagents are of high purity.
-
Question 4: My Buchwald-Hartwig amination of this compound is not proceeding, or I am getting a complex mixture of products. How can I achieve a clean, regioselective amination?
Answer:
Buchwald-Hartwig amination is sensitive to ligand choice and reaction conditions.[8] For dihalopyridines, achieving regioselectivity requires careful tuning of the catalytic system.
Key Considerations:
-
Ligand Selection is Critical: The choice of ligand is paramount for successful C-N bond formation and for controlling regioselectivity.
-
For C2-Amination: Bidentate phosphine ligands like Xantphos have been shown to be effective for promoting amination at the C2 position of dihalopyridines.[9]
-
For C3-Amination: Similar to Suzuki couplings, bulky, electron-rich monophosphine ligands from the Buchwald ligand portfolio (e.g., SPhos, XPhos) may be necessary to overcome the C2 preference.
-
-
Base Selection: The choice of base is crucial and can influence both the rate and selectivity of the reaction.
-
Recommendation: Strong, non-nucleophilic bases are typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and cesium carbonate (Cs₂CO₃) are common choices.[9]
-
-
Reaction Temperature: Amination reactions often require elevated temperatures.
-
Protocol: Start with a temperature around 100-110 °C in a high-boiling solvent like dioxane or toluene.
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanistic reason for the preferential C2 reactivity in this compound?
A1: The regioselectivity is primarily governed by the oxidative addition step of the palladium-catalyzed cross-coupling cycle.[10] The pyridine nitrogen is electron-withdrawing, creating a dipole moment that makes the C2 and C6 positions more electron-deficient (more positive charge) than the other carbon atoms.[2] This increased electrophilicity at the C2 position facilitates the oxidative addition of the Pd(0) catalyst to the C2-I bond over the C3-I bond. Additionally, the C-X bond alpha to the nitrogen is often weaker, further favoring reaction at this site.[2]
Q2: How does a bulky ligand reverse the inherent regioselectivity?
A2: Bulky ligands, such as P(tBu)₃ or certain NHCs, create a sterically congested environment around the palladium center.[2][3] This steric hindrance makes it difficult for the palladium complex to approach the more sterically encumbered C2 position, which is flanked by the pyridine nitrogen and the C3-iodo substituent. Consequently, the catalyst is directed to the less sterically hindered C3 position, overriding the electronic preference.[4]
Caption: Key factors determining regioselective outcomes.
Q3: Can the nature of the coupling partner (e.g., organoboron vs. organotin vs. organozinc) influence regioselectivity?
A3: While the primary control of regioselectivity lies in the oxidative addition step (determined by the diiodopyridine and the palladium catalyst), the transmetalation step can have a secondary influence. The rate of transmetalation depends on the organometallic reagent. Highly reactive reagents (like organozincs in Negishi coupling) can sometimes lead to faster overall reaction rates, which might erode selectivity if the subsequent reductive elimination is not rate-limiting. However, in most documented cases for dihalopyridines, the ligand and catalyst system remain the dominant controlling factors.[3]
Q4: Is it possible to perform a sequential, one-pot C2 and C3 difunctionalization?
A4: Yes, this is a powerful synthetic strategy. By first performing a highly regioselective coupling at the more reactive C2 position under conditions that minimize di-substitution, you can isolate the 2-substituted-3-iodopyridine intermediate. This intermediate can then be subjected to a second, distinct cross-coupling reaction at the C3 position. This approach allows for the controlled and modular synthesis of unsymmetrically 2,3-disubstituted pyridines.
Caption: Workflow for sequential C2/C3 difunctionalization.
References
- 1. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming low yields in the synthesis of 2,3-diiodopyridine
Welcome to the technical support center for the synthesis of 2,3-diiodopyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the preparation of this important heterocyclic intermediate. We will explore the causality behind common experimental pitfalls and provide field-proven, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing this compound, and what are their relative merits?
There are two main approaches for the synthesis of this compound:
-
Direct C-H Iodination: This involves the direct iodination of a pyridine derivative. While seemingly straightforward, this method often suffers from a lack of regioselectivity, leading to mixtures of mono-, di-, and poly-iodinated products, especially on activated pyridine rings.[1][2][3] Achieving selective di-iodination at the 2 and 3 positions is exceptionally challenging and typically results in low yields of the desired isomer.
-
Sandmeyer and Sandmeyer-Type Reactions: This is a more robust and widely used strategy that involves the diazotization of an amino-substituted pyridine followed by displacement with an iodide salt.[4][5][6] This method offers superior regiochemical control. The synthesis typically starts from a precursor like 2,3-diaminopyridine or 2-amino-3-halopyridine. The Sandmeyer reaction is often the preferred route as it allows for the precise installation of the iodine atoms at the desired positions.[5][7]
Q2: I am planning a Sandmeyer synthesis. What is the best starting material?
The choice of starting material is critical and depends on commercial availability, cost, and the number of synthetic steps you are willing to perform.
-
2,3-Diaminopyridine: This is an excellent precursor. The strategy involves a double diazotization followed by the introduction of both iodine atoms. However, controlling the double diazotization and subsequent substitution can be complex, and the starting material itself can be expensive.
-
2-Amino-3-chloropyridine or 2-Amino-3-bromopyridine: These are often the most practical starting points. The synthesis involves a two-step sequence: (1) diazotization of the 2-amino group and its replacement with iodine, followed by (2) a second transformation (e.g., a Finkelstein reaction) to replace the 3-halo substituent with iodine.[8] Alternatively, one can perform a Sandmeyer reaction on 3-amino-2-chloropyridine.[9]
-
2-Aminopyridine: One could theoretically start with 2-aminopyridine, iodinate at the 3-position to form 2-amino-3-iodopyridine, and then perform a Sandmeyer reaction on the 2-amino group. However, the initial direct iodination step can be low-yielding and produce other isomers.[10][11][12]
Q3: Why is temperature control so critical during the diazotization step?
Aryl diazonium salts, especially those derived from heterocyclic amines, are notoriously unstable at elevated temperatures.[13][14] The diazotization reaction is typically conducted between 0-5°C. If the temperature rises, the diazonium salt can prematurely decompose, leading to a cascade of side reactions. This includes the formation of phenolic byproducts (hydroxypyridines) and the generation of aryl radicals that can lead to tarry, intractable mixtures, severely depressing the yield of the desired product.[14]
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific experimental issues in a problem-solution format, focusing on the common Sandmeyer approach.
Issue 1: Low or No Conversion of Starting Amine
Your reaction stalls, and analysis (TLC, LC-MS) shows a significant amount of unreacted starting aminopyridine.
-
Potential Cause: Incomplete formation of the diazonium salt. This is often due to insufficient or decomposed nitrous acid.
-
Troubleshooting & Validation:
-
Verify Nitrous Acid Presence: After the addition of sodium nitrite (NaNO₂), test the solution with starch-iodide paper. The paper should turn a deep blue-black, indicating the presence of excess nitrous acid, which is essential to drive the diazotization to completion.[14] If the test is negative, add a small additional portion of NaNO₂ solution.
-
Reagent Quality: Ensure your sodium nitrite is a fine, free-flowing powder. Clumped or discolored NaNO₂ may have degraded. Use a freshly opened bottle or a properly stored reagent.
-
Acid Stoichiometry: A sufficient excess of strong acid (typically HCl or H₂SO₄) is required to both protonate the aminopyridine and generate nitrous acid (HNO₂) from NaNO₂. Ensure at least 2.5-3 equivalents of acid are used relative to the amine.
-
Issue 2: Predominant Formation of Hydroxypyridine Byproduct
The main product isolated is the corresponding 2-hydroxy-3-iodopyridine or 2,3-dihydroxypyridine, not the desired di-iodo compound.
-
Potential Cause: The intermediate diazonium salt is reacting with water (hydrolysis) instead of the iodide nucleophile. This is a classic competing reaction.[15][16]
-
Troubleshooting & Validation:
-
Temperature Control: This is the most critical parameter. Maintain the reaction temperature strictly between 0-5°C throughout the diazotization and the addition of the diazonium salt solution to the iodide/copper salt mixture.[14]
-
Slow Addition: The cold diazonium salt solution must be added slowly and sub-surface to the vigorously stirred solution of potassium iodide (KI) and copper(I) iodide (CuI). This ensures that each drop of the diazonium salt solution immediately encounters a high concentration of the iodide nucleophile, favoring the Sandmeyer reaction over hydrolysis.
-
Concentration: Ensure a high concentration of potassium iodide (KI) in the receiving flask. A molar excess of KI is necessary to outcompete water as the nucleophile.
-
Issue 3: Formation of Dark, Tarry Byproducts and Poor Mass Balance
The reaction mixture turns dark brown or black, and upon workup, a significant amount of intractable tar is produced, making product isolation difficult and resulting in a low overall yield.
-
Potential Cause: Uncontrolled decomposition of the diazonium salt, leading to radical-based side reactions.
-
Troubleshooting & Validation:
-
Strict Temperature Control: As with hydrolysis, elevated temperatures promote radical decomposition. Use an efficient ice/salt bath and monitor the internal reaction temperature closely.
-
Catalyst Activity: The copper(I) catalyst is essential for the radical-transfer mechanism of the Sandmeyer reaction.[5][17] If the catalyst is inactive (e.g., oxidized to Cu(II)), the reaction may stall or proceed through less controlled pathways. Use freshly purchased or prepared CuI.
-
Degas Solvents: While not always necessary, for particularly sensitive substrates, degassing the aqueous solutions by bubbling nitrogen through them for 15-20 minutes before use can help to remove dissolved oxygen, which can participate in unwanted radical side reactions.
-
Troubleshooting Workflow Diagram
Caption: A troubleshooting workflow for diagnosing and resolving low yields.
Data Summary
| Issue | Common Cause | Key Parameter(s) to Control | Recommended Action |
| Low Conversion | Incomplete Diazotization | Nitrous Acid Concentration | Test with starch-iodide paper; use fresh NaNO₂.[14] |
| Hydroxypyridine Formation | Diazonium Salt Hydrolysis | Temperature, Reagent Addition | Maintain 0-5°C; add diazonium salt slowly to KI/CuI solution.[14][15] |
| Tar Formation | Radical Decomposition | Temperature, Catalyst Activity | Maintain 0-5°C; use fresh, active Cu(I) catalyst.[5] |
| Low Regioselectivity | Direct Iodination Method | Synthetic Strategy | Switch to a Sandmeyer-type reaction for precise control.[1] |
Experimental Protocol: Sandmeyer Synthesis from 2-Amino-3-chloropyridine
This protocol details the synthesis of 2-iodo-3-chloropyridine, a key intermediate that can be further converted to this compound via a subsequent Finkelstein reaction.
Step 1: Diazotization of 2-Amino-3-chloropyridine
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-amino-3-chloropyridine (1.0 eq).
-
Acidification: Add concentrated hydrochloric acid (3.0 eq) and water. Cool the resulting slurry to 0°C using an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.1 eq) in water. Add this solution dropwise to the stirred amine slurry, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.
-
Confirmation: After the addition is complete, stir for an additional 20 minutes at 0-5°C. Confirm the presence of excess nitrous acid using starch-iodide paper. The cold diazonium salt solution is now ready for the next step and should be used immediately.[14]
Step 2: Sandmeyer Iodination
-
Catalyst Slurry: In a separate, larger flask, prepare a stirred slurry of potassium iodide (2.0 eq) and copper(I) iodide (0.2 eq) in water. Cool this mixture to 0°C.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the KI/CuI slurry via a dropping funnel. The addition should be done sub-surface with vigorous stirring. Control the rate of addition to manage the evolution of nitrogen gas and maintain the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the diazonium intermediate.
-
Workup: Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine. Basify the mixture with aqueous NaOH to pH ~8-9.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 2-iodo-3-chloropyridine.
Sandmeyer Reaction Mechanism
Caption: The catalytic cycle of the copper(I)-mediated Sandmeyer reaction.
References
- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. scispace.com [scispace.com]
- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 3-Iodopyridine synthesis - chemicalbook [chemicalbook.com]
- 9. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]
- 10. 2-Amino-3-iodopyridine [chembk.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. 2-Amino-3-iodopyridine | ResBioAgro [resbioagro.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Palladium Catalyst Removal from 2,3-Diiodopyridine Reaction Mixtures
Welcome to the Technical Support Center for palladium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of 2,3-diiodopyridine reaction mixtures. The unique electronic properties of di-iodinated pyridines can lead to tenacious palladium-product interactions, making catalyst removal a non-trivial task. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve the stringent purity levels required for your downstream applications.
Understanding the Challenge: The Strong Coordination of Palladium to Pyridines
The primary difficulty in removing palladium from reactions involving pyridine-containing compounds like this compound stems from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly with the palladium catalyst, forming stable complexes that are often soluble in the organic reaction medium. This strong chelation makes simple filtration or extraction methods ineffective.[1][2] The presence of two electron-withdrawing iodine atoms in this compound further influences the electronic environment, potentially stabilizing certain palladium intermediates and exacerbating the purification challenge.
Frequently Asked Questions (FAQs)
Q1: Why are standard purification methods like simple filtration or aqueous washes often insufficient for removing palladium from my this compound reaction?
A1: Standard methods often fail because the residual palladium is not always present as an insoluble metal. It can exist in various forms, including soluble Pd(0) or Pd(II) complexes, and even as colloidal nanoparticles.[3] The strong coordination of the pyridine nitrogen to palladium keeps these species in solution, preventing their removal by simple physical separation techniques.[2]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies such as the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities in drug products. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a maximum daily dose of 10 g.[2] Achieving these low levels is critical for regulatory compliance and patient safety.
Q3: What are the most effective methods for removing palladium from pyridine-containing compounds?
A3: The most successful strategies involve methods that can effectively capture both soluble and insoluble forms of palladium. These include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized palladium scavengers.[4][5]
-
Scavenging: Employing molecules that selectively bind to palladium, facilitating its removal through filtration.[6][7]
-
Crystallization: Purifying the product through crystallization can be effective, but care must be taken to avoid co-precipitation of palladium impurities.[2]
-
Chromatography: While column chromatography can remove palladium, it is often not the most efficient or scalable method for this purpose.[3] A pilot study has shown that significant levels of palladium can remain even after chromatographic purification.[8][9][10]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, typically based on silica or a polymer backbone, that are functionalized with groups exhibiting a high affinity for palladium.[2][7] These functional groups, such as thiols or trimercaptotriazine (TMT), act as chelating agents, binding tightly to the palladium.[6][11] The scavenger, now containing the bound palladium, can then be easily removed from the reaction mixture by simple filtration.
Troubleshooting Guide
This section addresses specific issues you may encounter during the palladium removal process.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High levels of palladium remain in the product after purification. | 1. Strong chelation of palladium to the pyridine nitrogen. [2] 2. The form of the residual palladium (e.g., soluble vs. insoluble) is not being effectively targeted. [3] 3. The chosen scavenger is not optimal for the specific palladium species present. | 1. Employ a high-affinity scavenger: Use a scavenger specifically designed for palladium, such as thiol-functionalized silica or a trimercaptotriazine (TMT)-based scavenger.[2][6] 2. Optimize scavenging conditions: Experiment with the amount of scavenger (typically 3-5 equivalents relative to palladium), temperature, and reaction time.[2] 3. Consider a combination approach: A sequential treatment with activated carbon followed by a scavenger can be highly effective. |
| Low product recovery after palladium removal. | 1. Product is adsorbing to the solid support of the scavenger or activated carbon. 2. Product is co-precipitating with the palladium catalyst during crystallization. [2] | 1. Thoroughly wash the scavenger or activated carbon with a suitable solvent after filtration to recover any adsorbed product. [12] 2. Optimize crystallization conditions: Experiment with different solvent systems and cooling rates to minimize co-precipitation.[2] 3. Consider an alternative purification method if crystallization proves problematic. |
| Difficulty filtering the scavenger or activated carbon after treatment. | 1. The particle size of the scavenger or carbon is too small, leading to a clogged filter. | 1. Use a filter aid such as Celite® to improve filtration. [3][12] A pad of Celite over the filter paper can prevent fine particles from passing through or clogging the filter. 2. Consider using a scavenger in a cartridge format for easier separation. |
| The chosen scavenger appears to be ineffective. | 1. The reaction solvent may not be optimal for the scavenger's performance. [12] 2. The temperature of the scavenging process is too low, resulting in slow kinetics. [12] 3. The pH of the solution is not ideal for the scavenger's activity. [12] | 1. Perform the scavenging in a different solvent if possible, or consult the manufacturer's guidelines for solvent compatibility. [12] 2. Increase the temperature to enhance the rate of scavenging. Most silica- and polymer-based scavengers are stable at elevated temperatures. [12] 3. Adjust the pH of the solution to the optimal range for the scavenger, ensuring your product is stable under these conditions. [12] |
Experimental Protocols
Below are detailed, step-by-step methodologies for common palladium removal techniques.
Protocol 1: Palladium Removal using a Thiol-Based Scavenger
This protocol outlines the use of a silica-based thiol scavenger for the removal of residual palladium.
-
Dissolution: Dissolve the crude this compound reaction mixture in a suitable organic solvent (e.g., THF, DCM, or Ethyl Acetate).
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 3-5 equivalents relative to the initial amount of palladium catalyst).
-
Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined experimentally.
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger with the bound palladium.
-
Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Analyze a sample of the purified product for residual palladium content using a sensitive analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).
Protocol 2: Palladium Removal using Activated Carbon
Activated carbon is a cost-effective adsorbent for removing palladium.[4][5]
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).
-
Stirring: Stir the suspension at room temperature or a slightly elevated temperature for 1-4 hours.
-
Filtration: Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Washing: Wash the carbon cake with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analysis: Determine the final palladium concentration in the purified product.
Data Presentation: Comparison of Palladium Scavenging Methods
The following table summarizes the effectiveness of different palladium removal strategies. The efficiency of each method is highly dependent on the specific reaction conditions, and this data should be used as a general guide.
| Method | Typical Palladium Removal Efficiency | Advantages | Disadvantages |
| Thiol-Based Scavengers | >95% | High selectivity for palladium, easy to handle. | Higher cost compared to activated carbon. |
| TMT-Based Scavengers | >95% | Effective for a broad range of palladium species. | Can be more expensive than other scavengers. |
| Activated Carbon | 80-95% | Low cost, readily available.[4][5] | Can sometimes lead to product loss due to non-specific adsorption.[13] |
| Crystallization | Variable | Can be highly effective for certain products. | Risk of co-precipitation of palladium impurities.[2] |
| Chromatography | Variable | Can provide very pure product. | Can be time-consuming, expensive on a large scale, and may not completely remove palladium.[3][8] |
Visualizing the Workflow: A Decision-Making Diagram
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal strategy.
Caption: Decision tree for selecting a palladium removal strategy.
Concluding Remarks
The removal of palladium catalysts from reaction mixtures containing this compound requires a thoughtful and systematic approach. By understanding the underlying chemical challenges and utilizing the appropriate scavenging or adsorption techniques, researchers can consistently achieve the high levels of purity demanded in modern drug discovery and development. This guide provides a foundation for troubleshooting and optimizing your purification processes. For particularly challenging separations, a combination of the methods described herein may be necessary.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 5. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. sopachem.com [sopachem.com]
- 7. biotage.com [biotage.com]
- 8. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Preventing homocoupling in Sonogashira reactions of 2,3-diiodopyridine
Welcome to the technical support center for cross-coupling reactions. This guide provides in-depth troubleshooting advice and practical solutions for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of 2,3-diiodopyridine, with a specific focus on mitigating the formation of undesired homocoupled byproducts.
Understanding the Core Problem: Cross-Coupling vs. Homocoupling
The Sonogashira reaction is a powerful tool for forming carbon-carbon bonds between sp²-hybridized carbons (of an aryl or vinyl halide) and sp-hybridized carbons (of a terminal alkyne).[1] However, a common and often frustrating side reaction is the oxidative homocoupling of the terminal alkyne, known as Glaser or Glaser-Hay coupling.[2][3] This side reaction consumes your valuable alkyne, reduces the yield of the desired product, and complicates purification.[4]
The formation of this byproduct is primarily promoted by the copper(I) co-catalyst in the presence of an oxidant, most commonly atmospheric oxygen.[2][5] When working with a substrate like this compound, factors such as the reactivity of the C-I bonds and the overall rate of the desired cross-coupling can influence the prevalence of homocoupling. If the main Sonogashira catalytic cycle is slow, the alkyne has a greater opportunity to dimerize.[2]
Below is a diagram illustrating the competition between the desired Sonogashira pathway and the undesired Glaser homocoupling pathway.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a major byproduct that I suspect is the homocoupled alkyne. What's the most likely cause?
A1: The most common cause of alkyne homocoupling (Glaser coupling) is the presence of oxygen in a reaction that uses a copper(I) co-catalyst.[2][4] The copper acetylide intermediate, which is essential for the Sonogashira cycle, can be readily oxidized by O₂, leading to dimerization.[3] Even trace amounts of air can be sufficient to promote this side reaction.
Q2: What is the very first thing I should try to reduce homocoupling in my copper-catalyzed reaction?
A2: The most critical first step is to ensure rigorously anaerobic (oxygen-free) conditions.[2][6] This involves:
-
Degassing Solvents: Use a robust degassing method for all solvents, such as at least three freeze-pump-thaw cycles or vigorous bubbling with an inert gas (argon or nitrogen) for 30-60 minutes.
-
Inert Atmosphere: Assemble your reaction glassware while it's hot from the oven and immediately place it under a positive pressure of a high-purity inert gas. Maintain this atmosphere throughout the entire setup, reaction, and workup.
Q3: Should I just stop using copper? What are the pros and cons of copper-free Sonogashira?
A3: Eliminating the copper co-catalyst is the most direct and effective way to prevent Glaser homocoupling.[1][7]
-
Pros: It completely removes the primary pathway for this specific side reaction. This simplifies the reaction setup in terms of oxygen sensitivity and can make purification easier, especially in pharmaceutical applications where removing residual copper is critical.[8]
-
Cons: Copper-free reactions often require more specialized and expensive ligands (e.g., bulky, electron-rich phosphines) and may need higher temperatures or longer reaction times to achieve good conversion.[3][9] The reactivity of your specific this compound and alkyne will determine if a copper-free system is viable.
Q4: My cross-coupling with this compound is very slow, and I'm getting a lot of homocoupling. Are these related?
A4: Yes, they are very likely related. If the rate of the desired cross-coupling is slow, the copper acetylide intermediate has a longer residence time in the reaction mixture, increasing the probability of it undergoing oxidative homocoupling.[2] The slow cross-coupling could be due to an insufficiently active palladium catalyst, suboptimal temperature, or the inherent reactivity of your substrates.[10] Accelerating the main Sonogashira cycle is a key strategy to outcompete the side reaction.
Troubleshooting Guide: A Systematic Approach
When significant homocoupling is observed, a systematic approach to optimization is crucial. Use the following workflow to diagnose and solve the issue.
Key Optimization Strategies
Catalyst System Selection: Copper vs. Copper-Free
The choice between a traditional copper-cocatalyzed system and a copper-free variant is the most significant decision in suppressing homocoupling.[11]
| Parameter | Copper-Catalyzed Sonogashira | Copper-Free Sonogashira | Rationale |
| Pd Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂, Pd₂(dba)₃, [DTBNpP]Pd(crotyl)Cl | Copper-free systems often rely on more active Pd(0) sources or precatalysts that readily form the active species.[9] |
| Cu Source | CuI (typically 1-5 mol%) | None | The absence of copper eliminates the primary catalyst for Glaser coupling.[1] |
| Ligand | PPh₃ (often part of Pd source) | Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos, XPhos) or NHCs.[10][12] | These ligands accelerate the rate-limiting oxidative addition step, favoring the desired cross-coupling over potential side reactions.[12] |
| Base | Amine bases (Et₃N, i-Pr₂NH) | Often stronger, non-coordinating bases (K₂CO₃, Cs₂CO₃, K₃PO₄).[13][14] | Amine bases are required to deprotonate the alkyne for the copper cycle; other bases may be more suitable in copper-free systems.[10] |
| Solvent | THF, DMF, Toluene, Et₃N | Dioxane, Toluene, DMF, NMP | The solvent must dissolve all components; solvent choice can significantly impact reaction rates and catalyst stability.[10][15] |
| Temperature | Room Temp to 80 °C | Often higher temperatures (80-120 °C) may be required.[3] | Higher energy input may be needed to drive the catalytic cycle without the rate enhancement provided by copper. |
Rigorous Control of the Reaction Atmosphere
If a copper-catalyzed system is necessary, atmospheric control is paramount.
-
Inert Gas: Use high-purity argon or nitrogen. Argon is denser than air, making it more effective at blanketing the reaction.
-
Reducing Atmosphere: In some challenging cases, performing the reaction under a dilute atmosphere of hydrogen gas mixed with nitrogen or argon has been shown to reduce homocoupling to minimal levels by preventing oxidation.[5][16][17]
Reagent Concentration and Addition
-
Slow Alkyne Addition: The Glaser coupling is a second-order reaction with respect to the alkyne. By keeping the instantaneous concentration of the alkyne low via slow addition with a syringe pump, you can significantly disfavor the bimolecular homocoupling pathway relative to the cross-coupling reaction.[2]
-
Minimize Copper Loading: Use the lowest effective loading of the copper(I) co-catalyst. Titrate the loading down (e.g., from 5 mol% to 2 mol% or 1 mol%) to find the point where cross-coupling is still efficient but homocoupling is minimized.[2]
Optimized Experimental Protocol: Copper-Free Sonogashira of this compound
This protocol is a robust starting point for minimizing homocoupling. It may require optimization for your specific alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 - 1.3 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Carbonate [K₂CO₃] (2.0 equiv, finely ground and flame-dried)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask or reaction vial. Seal the vessel, and cycle between vacuum and backfilling with high-purity argon three times.
-
Adding Solids: Under a positive pressure of argon, quickly add the this compound, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Inerting: Seal the vessel again and repeat the vacuum/argon backfill cycle three more times to ensure a completely inert atmosphere.
-
Solvent and Reagent Addition: Add the degassed 1,4-dioxane via syringe, followed by the terminal alkyne.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by periodically taking small, quenched aliquots under a positive argon flow.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
This copper-free protocol directly addresses the root cause of Glaser coupling, providing a reliable method for the synthesis of 2- and/or 3-alkynylpyridines from this compound.[7][14]
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions [nanochemres.org]
- 14. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.lucp.net [books.lucp.net]
- 16. researchgate.net [researchgate.net]
- 17. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2,3-Diiodopyridine
Welcome to the technical support center for the Buchwald-Hartwig amination of 2,3-diiodopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific C-N cross-coupling reaction. The inherent challenges of achieving regioselectivity and high yields with di-substituted heteroaromatic substrates necessitate a nuanced approach to reaction optimization. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to support your success.
Introduction: The Challenge of Selectivity with this compound
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds that are ubiquitous in pharmaceuticals and functional materials.[1][2] However, when applying this methodology to substrates like this compound, chemists face the critical challenge of controlling regioselectivity. The differential reactivity of the C2 and C3 positions, influenced by steric hindrance and electronic effects, can lead to a mixture of mono- and di-aminated products, as well as undesired side reactions.
This guide will walk you through a logical, evidence-based approach to optimizing the base and solvent conditions to selectively favor the desired mono-aminated product, a crucial intermediate in many synthetic routes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amination of this compound in a question-and-answer format.
Q1: I'm getting a mixture of mono- and di-aminated products. How can I improve selectivity for the mono-aminated product?
A1: Achieving selective mono-amination is a common hurdle. The key is to modulate the reactivity of the system. Here’s a systematic approach:
-
Choice of Base: The strength and nature of the base are critical. Strong bases like sodium tert-butoxide (NaOtBu) can accelerate the reaction but may lead to over-amination.[3] Consider switching to a weaker, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[3] These bases are often sufficient to facilitate the catalytic cycle without promoting the second amination.
-
Solvent Polarity: The solvent plays a crucial role in catalyst stability and reactivity.[4][5][6] Non-polar aprotic solvents like toluene or dioxane are standard choices.[3][7] Toluene is often a good starting point due to its ability to solubilize many organic substrates and its relatively high boiling point.[3] Dioxane is also frequently used, but be mindful of its potential to form peroxides.
-
Reaction Temperature and Time: Lowering the reaction temperature can significantly enhance selectivity. Start at a moderate temperature (e.g., 80 °C) and monitor the reaction closely. Once the starting material is consumed and the desired mono-aminated product is formed, stop the reaction to prevent further amination.
Q2: My reaction is sluggish, and I'm observing low conversion of the this compound. What should I do?
A2: Low reactivity can stem from several factors. Here's how to troubleshoot:
-
Catalyst and Ligand System: While this guide focuses on base and solvent, the choice of palladium precursor and ligand is paramount. For challenging substrates, consider using a pre-catalyst, which can lead to a more efficient formation of the active catalytic species.[8][9] Bulky, electron-rich phosphine ligands are often necessary for activating aryl chlorides and can be beneficial for di-iodinated pyridines as well.[7]
-
Base Strength and Solubility: If you are using a weaker base like K₂CO₃ and observing low conversion, you might need to switch to a stronger base like NaOtBu or LHMDS, but be prepared to carefully monitor for di-amination.[3] The solubility of the base is also a critical, yet often overlooked, factor.[3] An insoluble base can lead to poor reaction rates. Cs₂CO₃ is often a good choice due to its better solubility in common organic solvents compared to other carbonate bases.[8]
-
Solvent Choice: Ensure your solvent can adequately dissolve all reactants. Aromatic solvents like toluene or xylene often provide a good balance of solubility and a high boiling point to drive the reaction.[3] Ethereal solvents like THF or 2-MeTHF can also be effective.[3] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[8]
Q3: I'm seeing significant amounts of hydrodehalogenation (replacement of iodine with hydrogen). How can I minimize this side reaction?
A3: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations, often competing with the desired C-N bond formation.[1] Here are some strategies to mitigate it:
-
Ligand Selection: The ligand plays a crucial role in preventing side reactions. Bulky, electron-rich ligands can promote the desired reductive elimination step over competing pathways like β-hydride elimination, which can lead to hydrodehalogenation.[1]
-
Water Content: Ensure your reaction is run under anhydrous conditions. Water can be a proton source for hydrodehalogenation. Use dry solvents and reagents.
-
Base Choice: The choice of base can influence the extent of hydrodehalogenation. While strong bases are often used, they can sometimes promote this side reaction. Screening different bases, including weaker inorganic options, may be beneficial.
Q4: The reaction is not reproducible. What are the likely culprits?
A4: Lack of reproducibility is often due to subtle variations in reaction setup and reagent quality.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen).
-
Reagent Purity: The purity of the amine, aryl halide, base, and solvent is critical. Impurities can poison the catalyst.
-
Base Quality: The quality and particle size of inorganic bases can significantly impact reaction rates.[8] Consider grinding the base before use or using a freshly opened bottle of a high-purity base.
Frequently Asked Questions (FAQs)
Q: Which position on this compound is more reactive towards Buchwald-Hartwig amination?
A: Generally, the C2 position of a pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack. However, in the context of a palladium-catalyzed cross-coupling, the oxidative addition step is often rate-limiting.[10] The relative reactivity of the C2-I and C3-I bonds will be influenced by a combination of electronic effects and steric hindrance around the palladium center during the oxidative addition step. For dihalopyridines, selective substitution is often influenced by the specific catalyst, ligand, and reaction conditions used.[11]
Q: What is the optimal base-to-substrate ratio?
A: A stoichiometric amount of base is required to neutralize the HX generated during the reaction.[7] Typically, 1.2 to 2.0 equivalents of base relative to the limiting reagent are used. For weaker bases, a larger excess may be necessary to drive the reaction to completion.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave-assisted heating can often significantly reduce reaction times and improve yields in Buchwald-Hartwig aminations.[11][12] It is an excellent tool for rapid reaction screening and optimization.
Experimental Protocols
General Procedure for Screening Bases and Solvents
This protocol provides a starting point for optimizing the mono-amination of this compound.
Materials:
-
This compound
-
Amine of choice
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Ligand (if not using a pre-catalyst)
-
Bases: Sodium tert-butoxide (NaOtBu), Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃)
-
Solvents: Toluene, 1,4-Dioxane, 2-Methyltetrahydrofuran (2-MeTHF) (all anhydrous)
-
Anhydrous reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation: In an inert atmosphere glovebox, add the palladium pre-catalyst (e.g., 2 mol%) and the base (1.5 equivalents) to a reaction vial.
-
Addition of Reactants: Add this compound (1.0 equivalent) to the vial.
-
Initiation: Add the amine (1.1 equivalents) followed by the anhydrous solvent (to achieve a concentration of approximately 0.1 M).
-
Reaction: Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has reached optimal conversion to the mono-aminated product), cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Recommended Starting Conditions
| Base | Solvent | Temperature (°C) | Key Considerations |
| NaOtBu | Toluene | 80-100 | Strong base, good for less reactive amines, but monitor for di-amination.[3] |
| K₂CO₃ | 1,4-Dioxane | 100-110 | Weaker base, good for promoting mono-selectivity.[3] |
| Cs₂CO₃ | 2-MeTHF | 90-100 | Good solubility, often a good balance of reactivity and selectivity.[8] |
Visualizing the Optimization Workflow
The following diagram illustrates a decision-making process for troubleshooting and optimizing the Buchwald-Hartwig amination of this compound.
Caption: A decision tree for troubleshooting common Buchwald-Hartwig amination issues.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Lithiation of 2,3-Diiodopyridine & Halogen Dance Troubleshooting
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with the lithiation of 2,3-diiodopyridine and navigating the complexities of the halogen dance rearrangement. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter in your experiments. Our focus is on providing not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Introduction to the Challenge
The selective functionalization of the pyridine ring is a cornerstone of medicinal chemistry. Lithiation of dihalopyridines, such as this compound, offers a powerful route to introduce a variety of substituents. However, this reaction is often plagued by a side reaction known as the "halogen dance," where the halogen atom migrates to a different position on the ring.[1][2][3] This phenomenon can lead to a mixture of products, complicating purification and reducing the yield of the desired compound. This guide will help you understand and control these processes.
Frequently Asked Questions (FAQs)
Q1: I performed a lithium-halogen exchange on this compound with n-BuLi at -78 °C, intending to trap the 2-lithio species. However, after quenching with an electrophile, I obtained the 3-iodo-4-substituted product. What is happening?
This is a classic case of the halogen dance rearrangement.[1][2] At low temperatures, the initial metalation may occur at the 2-position via lithium-halogen exchange to form 3-iodo-2-lithiopyridine. However, this species can be unstable and rearrange to a more thermodynamically stable isomer, 2-iodo-3-lithiopyridine, before you add your electrophile. Quenching of this rearranged intermediate leads to the observed 3-iodo-4-substituted product. The driving force for this migration is often the formation of a more stable lithiated species.
Troubleshooting Guide
Issue 1: My lithiation of this compound is giving me a mixture of regioisomers, including the product of a halogen dance.
This is a common and frustrating problem. The key to suppressing the halogen dance is to control the reaction conditions to favor the kinetic product (lithiation at the desired position) and trap it before it can rearrange to the thermodynamic product (the result of the halogen dance).
Root Causes and Solutions:
-
Temperature: Temperature is a critical factor.[1] Lower temperatures generally favor the kinetic product and slow down the rate of the halogen dance.[1]
-
Troubleshooting Step: Ensure your reaction is maintained at a very low temperature, typically -78 °C or even lower (e.g., -100 °C using a liquid nitrogen/diethyl ether bath), throughout the lithiation and before the addition of the electrophile.
-
-
Lithiation Time: The longer the lithiated intermediate exists, the more opportunity it has to rearrange.
-
Troubleshooting Step: Minimize the time between the formation of the organolithium species and the addition of the electrophile. Add the electrophile as soon as the lithium-halogen exchange is complete.
-
-
Choice of Base: The choice of the lithiating agent can significantly influence the outcome.
-
Troubleshooting Step:
-
n-Butyllithium (n-BuLi): Commonly used for lithium-halogen exchange. It is highly reactive.[4]
-
sec-Butyllithium (s-BuLi): More basic and sterically hindered than n-BuLi, which can sometimes alter selectivity.[5]
-
tert-Butyllithium (t-BuLi): Even more basic and hindered.[5][6] Its high reactivity can sometimes lead to faster trapping of the kinetic product.
-
Lithium Diisopropylamide (LDA): A non-nucleophilic, sterically hindered base.[6][7] It is typically used for deprotonation rather than lithium-halogen exchange, but in some cases of dihalopyridines, it can promote deprotolithiation at a specific position, potentially avoiding the halogen dance pathway that might be favored with alkyllithiums.[8][9]
-
-
-
Solvent: The solvent can influence the aggregation state and reactivity of the organolithium reagent.[1]
-
Troubleshooting Step: Tetrahydrofuran (THF) is a common choice. However, in some cases, a less polar solvent like diethyl ether (Et₂O) might slow down the halogen dance. The choice of solvent can be subtle and may require screening.[1]
-
Data Summary: Factors Influencing Halogen Dance
| Factor | To Favor Kinetic Product (Suppress Halogen Dance) | To Favor Thermodynamic Product (Promote Halogen Dance) | Rationale |
| Temperature | Lower (-78 °C to -100 °C) | Higher (-40 °C to 0 °C) | Lower temperatures slow the rearrangement rate.[1] |
| Time | Short (quench immediately after formation) | Long (allow time for equilibration) | Minimizes time for the intermediate to rearrange. |
| Base | Highly reactive base for fast trapping (e.g., t-BuLi) | Base that allows for equilibration | A more reactive base can trap the initial lithiated species faster. |
| Solvent | Less polar (e.g., Et₂O) may sometimes help | More polar/coordinating (e.g., THF) | Solvent affects the stability and reactivity of the organolithium species.[1] |
Issue 2: I am trying to achieve a selective C-2 lithiation of this compound, but I am getting low yields and multiple byproducts.
Low yields and byproduct formation can stem from several issues beyond the halogen dance.
Root Causes and Solutions:
-
Incomplete Reaction: The lithium-halogen exchange may not be going to completion.
-
Troubleshooting Step: Ensure your n-BuLi is properly titrated and you are using the correct stoichiometry (typically 1.0 to 1.1 equivalents). Ensure all reagents and glassware are scrupulously dry, as organolithiums react violently with water.
-
-
Side Reactions with the Pyridine Ring: Organolithium reagents can act as nucleophiles and add to the electron-deficient pyridine ring.[7][10]
-
Formation of Pyridyne: In some cases, elimination of LiI from a di-lithiated or a lithio-iodo species can lead to the formation of a highly reactive pyridyne intermediate, which can then be trapped non-selectively.
-
Troubleshooting Step: Maintain very low temperatures and avoid excess lithiating agent.
-
Experimental Workflow: Troubleshooting Lithiation of this compound
Caption: Troubleshooting workflow for lithiation of this compound.
Experimental Protocols
Protocol 1: Kinetically Controlled Lithiation of this compound at the 2-Position
This protocol is designed to favor the formation of the 2-lithio-3-iodopyridine and trap it before it undergoes the halogen dance.
Materials:
-
This compound
-
n-Butyllithium (solution in hexanes, freshly titrated)
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzaldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for 15 minutes.
-
Rapidly add the electrophile (1.2 eq) neat or as a solution in a small amount of anhydrous THF.
-
Continue stirring at -78 °C for 1 hour.
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Halogen Dance-Promoted Lithiation for 4-Functionalization
This protocol intentionally promotes the halogen dance to generate the 3-lithio-2-iodopyridine intermediate for subsequent trapping.
Materials:
-
Same as Protocol 1.
Procedure:
-
Follow steps 1-4 of Protocol 1.
-
After the addition of n-BuLi, allow the reaction mixture to stir at -78 °C for 30 minutes.
-
Slowly warm the reaction mixture to -40 °C and hold at this temperature for 1 hour to promote the rearrangement.
-
Cool the mixture back down to -78 °C.
-
Add the electrophile (1.2 eq).
-
Follow steps 7-12 of Protocol 1.
Mechanism: Halogen Dance of this compound
Caption: The kinetic and thermodynamic pathways in the lithiation of this compound.
References
- 1. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Halogen Dance Reaction and its Application in Organic Synthesis | Bentham Science [eurekaselect.com]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. uwindsor.ca [uwindsor.ca]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. znaturforsch.com [znaturforsch.com]
- 9. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Navigating the Purification of 2,3-Diiodopyridine Derivatives
Welcome to the technical support center dedicated to the unique purification challenges of 2,3-diiodopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the intricacies of isolating these valuable, yet often temperamental, intermediates. The following troubleshooting guides and frequently asked questions (FAQs) are curated from established principles in purification science and practical field experience with halogenated heterocycles.
Introduction: The Challenge of Purifying Diiodopyridines
This compound derivatives are important building blocks in organic synthesis, particularly in the development of novel pharmaceuticals and materials. However, their purification is often fraught with challenges, including product instability, the presence of closely-related impurities, and difficulties in achieving high purity without significant yield loss. This guide aims to provide a logical framework for troubleshooting common issues and to offer practical, actionable solutions.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific problems you may encounter during the purification of this compound derivatives and provides a systematic approach to resolving them.
Issue 1: Product Decomposition on Silica Gel Column Chromatography
Question: I'm observing significant product loss and the appearance of new, less polar spots on my TLC plate after running a silica gel column. What is happening and how can I prevent it?
Answer: This is a classic sign of product decomposition on the acidic surface of standard silica gel. Iodinated pyridines, particularly those with multiple iodine substituents, can be sensitive to acidic conditions, leading to deiodination or other degradation pathways.
Causality: The lone pair of electrons on the pyridine nitrogen can interact with the acidic silanol groups (Si-OH) on the silica surface. This interaction can activate the pyridine ring, making the carbon-iodine bonds more susceptible to cleavage, especially if there are trace amounts of water or other nucleophiles in the eluent.
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. This is a crucial first step.
-
Protocol: Prepare a slurry of your silica gel in your chosen non-polar solvent (e.g., hexanes). Add 0.5-1% triethylamine (Et₃N) or another non-nucleophilic, volatile base relative to the volume of the solvent. Stir the slurry for 15-20 minutes before packing the column. This will cap the most acidic silanol groups.[1]
-
-
Switch to a Different Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.
-
Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative. However, be aware that alumina has its own unique separation characteristics.[1]
-
Reversed-Phase Silica Gel (C18): If your compound and impurities have suitable solubility in polar solvents, reversed-phase chromatography can be an excellent option, as it operates under neutral pH conditions.
-
Troubleshooting Workflow for Column Instability
Caption: A decision-making workflow for addressing product instability during silica gel chromatography.
Issue 2: Poor Separation of Diiodinated Product from Mono-iodinated or Non-iodinated Starting Material
Question: My purified product is contaminated with what appears to be the mono-iodinated precursor or the starting pyridine. How can I improve the separation?
Answer: Co-elution of compounds with similar polarities is a common challenge. The key is to optimize your chromatographic conditions to exploit the subtle differences in their physical properties.
Causality: The polarity difference between a diiodopyridine, a mono-iodinated pyridine, and the parent pyridine may not be substantial enough for easy separation with a standard solvent system.
Solutions:
-
Solvent System Optimization: This is the most critical parameter to adjust.
-
TLC Screening: Systematically screen a range of solvent systems using Thin Layer Chromatography (TLC). A good starting point for many pyridine derivatives is a mixture of hexanes and ethyl acetate.[2]
-
Fine-tuning Polarity: If you see some separation, try to optimize the ratio of your solvents. Aim for an Rf value of 0.2-0.4 for your desired product to achieve good separation on a column.[2]
-
Alternative Solvents: If hexanes/ethyl acetate doesn't provide the desired resolution, consider other solvent systems. For example, dichloromethane/hexanes or toluene/ethyl acetate can offer different selectivities.
-
-
Employ Gradient Elution: If an isocratic (single solvent mixture) elution fails, a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve separation.[2]
-
Increase Column Length and Decrease Diameter: A longer, narrower column provides more theoretical plates, leading to better resolution of closely eluting compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound derivatives?
A1: Besides unreacted starting materials, you should be vigilant for:
-
Mono-iodinated pyridines: Incomplete iodination can lead to the presence of 2-iodo- or 3-iodopyridine precursors.
-
Over-iodinated pyridines: If the reaction conditions are too harsh, you might form tri- or tetra-iodinated species.
-
Deiodinated products: As discussed, loss of one or both iodine atoms can occur during the reaction or work-up.
-
Homocoupling byproducts: In cross-coupling reactions (e.g., Suzuki, Sonogashira), you might find homocoupled products of your starting materials.
Q2: I have a solid this compound derivative. Is recrystallization a viable purification method?
A2: Absolutely. Recrystallization is an excellent and often preferred method for purifying solid compounds, provided a suitable solvent can be found. It can be particularly effective at removing small amounts of impurities.
Q3: How do I choose a good recrystallization solvent for my this compound derivative?
A3: The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[3]
-
General Solvent Systems: For pyridine derivatives, common recrystallization solvents include ethanol, isopropanol, acetonitrile, toluene, or mixtures such as hexanes/ethyl acetate or hexanes/acetone.[4]
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[5]
Q4: My this compound derivative is an oil. Can I still use recrystallization?
A4: Recrystallization is primarily for solids. If your product is an oil, column chromatography is the more appropriate method.[2] In some cases, it may be possible to convert the oily product into a solid salt by reacting it with a suitable acid, which can then be purified by recrystallization. However, be cautious as the acidic conditions might promote deiodination.
Experimental Protocols
Protocol 1: Flash Column Chromatography of a this compound Derivative
This protocol provides a general starting point. The solvent system should be optimized based on TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with a mixture of hexanes and ethyl acetate (start with a 9:1 ratio).
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio to achieve an Rf of ~0.3 for your target compound.
-
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (containing 0.5% triethylamine if needed).
-
Pour the slurry into the column and gently tap to pack it evenly, removing any air bubbles.
-
Add another layer of sand on top of the silica gel.[6]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, for less soluble compounds, perform a "dry load": dissolve the compound in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (if using flash chromatography).
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization of a Solid this compound Derivative
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude solid.
-
Add a few drops of a potential solvent and observe the solubility at room temperature.
-
If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot recrystallization solvent and heat the mixture with stirring until the solid just dissolves.[3]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
Data Presentation: Purification Method Comparison
The following table provides an illustrative comparison of purification methods for a hypothetical this compound derivative. Actual results will vary depending on the specific compound and impurity profile.
| Purification Method | Starting Purity (Illustrative) | Final Purity (Illustrative) | Typical Yield Loss (Illustrative) | Key Advantages |
| Silica Gel Chromatography (Isocratic) | 80% | 95% | 15-25% | Good for removing baseline impurities.[2] |
| Silica Gel Chromatography (Gradient) | 80% | >98% | 10-20% | Better resolution for closely eluting impurities.[2] |
| Recrystallization | 80% | >99% | 20-40% | Highly effective for crystalline solids; can be scaled up.[2] |
| Sequential Purification (Chromatography then Recrystallization) | 80% | >99.5% | 25-45% | Provides the highest purity but with cumulative yield loss.[2] |
Logical Relationships in Purification Strategy
Caption: A flowchart illustrating the general strategy for purifying this compound derivatives.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2,3-Dihalopyridines in Suzuki Coupling for Researchers and Drug Development Professionals
For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine-based scaffolds, the regioselective functionalization of dihalopyridines is a critical and often challenging endeavor. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds, yet the predictable control of reactivity in substrates bearing multiple halogens remains a nuanced aspect of synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 2,3-dihalopyridines, leveraging fundamental mechanistic principles and supporting experimental evidence to inform rational catalyst selection and reaction design.
The Underlying Principles: A Duality of Control
The regioselectivity of Suzuki coupling on 2,3-dihalopyridines is governed by a delicate interplay of two primary factors: the inherent reactivity of the carbon-halogen (C-X) bond and the electronic influence of the pyridine nitrogen atom.
-
Carbon-Halogen Bond Strength: The oxidative addition of the palladium(0) catalyst to the C-X bond is the initial and often rate-determining step in the catalytic cycle. The strength of this bond follows the trend C-Cl > C-Br > C-I. Consequently, the ease of cleavage and subsequent reactivity in Suzuki coupling is generally I > Br > Cl.[1][2] This principle dictates that, all else being equal, a carbon-bromine bond will react preferentially over a carbon-chlorine bond.
-
Electronic Activation by the Pyridine Nitrogen: The electron-withdrawing nature of the pyridine nitrogen atom significantly influences the electron density of the aromatic ring. Positions alpha (C2 and C6) and gamma (C4) to the nitrogen are rendered more electron-deficient and, therefore, more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.[3] In the context of 2,3-dihalopyridines, the C2 position is electronically activated.
The competition between these two factors—C-X bond lability and positional electronic activation—determines the ultimate regiochemical outcome of the Suzuki coupling.
Comparative Reactivity Analysis
This section dissects the expected reactivity of various 2,3-dihalopyridine isomers based on the principles outlined above.
Case Study 1: 2-Chloro-3-bromopyridine vs. 2-Bromo-3-chloropyridine
This pair of isomers provides a classic example of the competition between electronic activation and C-X bond strength.
-
2-Chloro-3-bromopyridine: In this isomer, the more reactive C-Br bond is at the C3 position, while the electronically activated C2 position bears the less reactive C-Cl bond. The significantly lower bond dissociation energy of the C-Br bond typically dominates, leading to a preferential coupling at the C3 position .
-
2-Bromo-3-chloropyridine: Here, the more reactive C-Br bond is situated at the electronically activated C2 position. This alignment of both activating factors results in a strong preference for Suzuki coupling to occur at the C2 position .
| Substrate | Predicted Major Product | Rationale |
| 2-Chloro-3-bromopyridine | 2-Chloro-3-arylpyridine | Dominance of C-Br bond lability over positional activation. |
| 2-Bromo-3-chloropyridine | 2-Aryl-3-chloropyridine | Synergistic effect of C-Br bond lability and electronic activation at C2. |
This predicted selectivity is a crucial consideration for synthetic planning, allowing for the strategic synthesis of either 2-aryl-3-chloropyridines or 2-chloro-3-arylpyridines by simply choosing the appropriate starting isomer.
Case Study 2: 2,3-Dibromopyridine and 2,3-Dichloropyridine
When the halogens are identical, the regioselectivity is primarily dictated by the electronic activation from the pyridine nitrogen.
-
2,3-Dibromopyridine: With two C-Br bonds of equal intrinsic reactivity, the electronic activation at the C2 position becomes the deciding factor. Therefore, Suzuki coupling is expected to occur preferentially at the C2 position .
-
2,3-Dichloropyridine: Similar to the dibromo-analogue, the C2 position is more activated towards oxidative addition than the C3 position. Consequently, selective mono-arylation is predicted to favor the C2 position .[3]
| Substrate | Predicted Major Product | Rationale |
| 2,3-Dibromopyridine | 2-Aryl-3-bromopyridine | Preferential reaction at the electronically activated C2 position. |
| 2,3-Dichloropyridine | 2-Aryl-3-chloropyridine | Preferential reaction at the electronically activated C2 position. |
It is important to note that while mono-functionalization is the primary focus, di-substituted products can be obtained, often by employing a larger excess of the boronic acid and/or more forcing reaction conditions.
Overriding Innate Selectivity: The Role of Catalysts and Ligands
While the principles outlined above provide a robust predictive framework, it is crucial for the modern chemist to recognize that these "innate" selectivities can be modulated or even completely reversed through judicious selection of the palladium catalyst and, most importantly, the supporting ligand.
Sterically hindered N-heterocyclic carbene (NHC) ligands, for instance, have been shown to promote coupling at positions that are typically less reactive.[1][4] While less documented for 2,3-dihalopyridines specifically, studies on other dihalopyridine isomers, such as 2,4-dichloropyridine, have demonstrated that bulky ligands can favor reaction at the C4 position over the electronically more activated C2 position.[1][4] This ligand-controlled regioselectivity opens up synthetic avenues to previously challenging substitution patterns.
Experimental Protocols
The following are generalized protocols for performing Suzuki-Miyaura coupling reactions on 2,3-dihalopyridines. These should be considered as starting points, and optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates and boronic acids.
Protocol 1: Standard Conditions for C2-Selective Coupling of 2-Bromo-3-chloropyridine
This protocol is designed to leverage the inherent reactivity for selective coupling at the C2 position.
Materials:
-
2-Bromo-3-chloropyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
Procedure:
-
To a dry Schlenk flask, add 2-bromo-3-chloropyridine, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: Conditions Potentially Favoring C3-Coupling of 2-Chloro-3-bromopyridine
This protocol is tailored for the selective coupling at the C3 position of 2-chloro-3-bromopyridine.
Materials:
-
2-Chloro-3-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%)
-
Base (e.g., Na₂CO₃, 2 equiv)
-
Solvent (e.g., Toluene/Water, 4:1)
Procedure:
-
Follow the general setup procedure as outlined in Protocol 1.
-
In this case, a Pd(OAc)₂/PPh₃ catalytic system is suggested as a starting point.
-
The reaction is typically heated to 100 °C and monitored for completion.
-
Workup and purification are performed as described in Protocol 1.
Visualizing the Process
To further clarify the concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a generalized experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura reaction.
Conclusion
The selective functionalization of 2,3-dihalopyridines via the Suzuki-Miyaura coupling is a powerful strategy in modern organic synthesis. A thorough understanding of the interplay between C-X bond reactivity and electronic effects provides a strong foundation for predicting the regiochemical outcome. For substrates with mixed halogens, such as 2-chloro-3-bromopyridine and 2-bromo-3-chloropyridine, the inherent reactivity of the C-Br bond is a dominant directing factor. In cases of identical halogens, the electronic activation at the C2 position governs the selectivity. While these inherent preferences are reliable guides, the expanding toolkit of specialized ligands offers exciting possibilities for overriding these tendencies and accessing a broader range of substituted pyridine derivatives. This guide serves as a foundational resource to empower researchers in making informed decisions for the efficient and selective synthesis of their target molecules.
References
- 1. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2,3-Diiodopyridine and 2,3-Dibromopyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heteroaromatic scaffolds is a cornerstone of drug discovery and materials science. Among the plethora of available building blocks, dihalogenated pyridines stand out for their versatility in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of 2,3-diiodopyridine and 2,3-dibromopyridine, focusing on their performance, reactivity, and regioselectivity in key cross-coupling reactions. This analysis is supported by established mechanistic principles and illustrative experimental data to inform strategic decisions in synthetic design.
The Decisive Factor: Carbon-Halogen Bond Reactivity
The choice between an iodo- and a bromo-substituted pyridine is fundamentally a question of reactivity, dictated by the carbon-halogen (C-X) bond dissociation energy. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond strength, making the oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more facile for heavier halogens.
This fundamental difference in reactivity has profound implications for reaction conditions. Couplings involving C-I bonds often proceed under milder temperatures and with shorter reaction times compared to their C-Br counterparts. This can be a critical advantage when dealing with sensitive functional groups or complex substrates.
Regioselectivity in 2,3-Dihalopyridines: A Tale of Two Positions
In dihalogenated pyridines, the position of the halogen atoms significantly influences the site of cross-coupling. For 2,3-dihalopyridines, two factors are at play: the inherent reactivity of the C-X bond and the electronic influence of the pyridine nitrogen. The nitrogen atom's electron-withdrawing nature makes the C2 position (α- to the nitrogen) more electron-deficient and generally more susceptible to oxidative addition by a Pd(0) catalyst.
However, the superior leaving group ability of iodine can override this positional preference. A key example is the Suzuki-Miyaura coupling of 2-bromo-3-iodopyridine, which has been shown to react selectively at the C3 position, where the iodine is located.[2] This demonstrates that the C-I bond's higher reactivity can direct the coupling to a site that is electronically less favored.
This inherent selectivity is a powerful tool for synthetic chemists, allowing for the sequential functionalization of the pyridine ring. One can first perform a cross-coupling reaction at the more reactive C-I bond, followed by a second coupling at the C-Br bond under more forcing conditions.
Performance in Key Cross-Coupling Reactions: A Comparative Overview
The following sections provide a comparative analysis of this compound and 2,3-dibromopyridine in three pivotal cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming C-C bonds.[3] When comparing this compound and 2,3-dibromopyridine, the former is expected to exhibit higher reactivity, leading to faster reaction times and potentially higher yields under milder conditions.
Table 1: Comparative Performance in Suzuki-Miyaura Coupling
| Substrate | Relative Reactivity | Expected Regioselectivity (Monocoupling) | Typical Conditions |
| This compound | High | Selective at C2 or C3, depending on conditions | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 60-80 °C |
| 2,3-Dibromopyridine | Moderate | Predominantly at C2 | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-100 °C |
Experimental Protocol: Suzuki-Miyaura Coupling of a 2,3-Dihalopyridine
This generalized protocol can be adapted for both this compound and 2,3-dibromopyridine, with the expectation that the reaction with the diiodo- substrate will proceed more rapidly.
Figure 1: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is an efficient method for the formation of C(sp²)-C(sp) bonds, providing access to substituted alkynes.[4] Similar to the Suzuki-Miyaura reaction, the C-I bond of this compound will be more readily activated than the C-Br bonds of 2,3-dibromopyridine.
Table 2: Comparative Performance in Sonogashira Coupling
| Substrate | Relative Reactivity | Expected Regioselectivity (Monocoupling) | Typical Conditions |
| This compound | High | Selective at C2 or C3, depending on conditions | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt-50 °C |
| 2,3-Dibromopyridine | Moderate | Predominantly at C2 | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50-70 °C |
Experimental Protocol: Sonogashira Coupling of a 2,3-Dihalopyridine
This protocol outlines a general procedure for the Sonogashira coupling. Milder conditions are generally sufficient for the diiodo-substrate.
Figure 2: General workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[5] The choice of ligand is crucial in this reaction, and sterically bulky, electron-rich phosphine ligands are often required, especially for less reactive aryl bromides.[6] this compound is expected to undergo amination under milder conditions than 2,3-dibromopyridine.
Table 3: Comparative Performance in Buchwald-Hartwig Amination
| Substrate | Relative Reactivity | Expected Regioselectivity (Monocoupling) | Typical Conditions |
| This compound | High | Selective at C2 or C3, depending on ligand and conditions | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 80-100 °C |
| 2,3-Dibromopyridine | Moderate | Predominantly at C2 | Pd₂(dba)₃, BINAP, NaOtBu, Toluene, 100-110 °C |
Experimental Protocol: Buchwald-Hartwig Amination of a 2,3-Dihalopyridine
This protocol provides a general starting point for the Buchwald-Hartwig amination. The choice of ligand and base may require optimization.
Figure 3: General workflow for Buchwald-Hartwig amination.
Synthesis and Availability
A practical consideration for any researcher is the accessibility of the starting materials. 2,3-Dibromopyridine is commercially available from various suppliers.[3] Its synthesis can be achieved through methods such as the bromination of 2,3-dichloropyridine.[3]
This compound is less commonly available commercially. Its synthesis can be approached from 2,3-diaminopyridine via a Sandmeyer-type reaction. The synthesis of 2-amino-3-iodopyridine derivatives has been reported, which could serve as precursors.[7] For example, 2-amino-5-bromo-3-iodopyridine can be synthesized from 2-aminopyridine through a sequence of bromination and iodination.[7]
Conclusion and Recommendations
Both this compound and 2,3-dibromopyridine are valuable building blocks for the synthesis of complex pyridine derivatives. The choice between them should be guided by the specific requirements of the synthetic route.
Choose this compound when:
-
High reactivity is desired: For reactions requiring mild conditions or with thermally sensitive substrates.
-
Sequential functionalization is planned: The differential reactivity of the two C-I bonds or a C-I and a C-Br bond can be exploited for stepwise couplings.
-
The target molecule requires an iodine atom for other transformations.
Choose 2,3-dibromopyridine when:
-
Cost and availability are primary concerns: It is generally more readily available and less expensive.
-
Moderate reactivity is sufficient: For robust coupling partners and when reaction conditions are not a major limitation.
-
Over-reactivity is a concern: In some cases, the high reactivity of diiodinated species can lead to side reactions like homocoupling.
By understanding the fundamental principles of C-X bond activation and the nuances of regioselectivity in the pyridine system, researchers can make informed decisions to optimize their synthetic strategies and accelerate the discovery and development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. ijssst.info [ijssst.info]
A Senior Application Scientist's Guide to Palladium-Catalyzed Cross-Coupling of 2,3-Diiodopyridine
For researchers, scientists, and professionals in drug development, the selective functionalization of polyhalogenated heterocycles is a critical challenge in the synthesis of complex molecular architectures. Among these, 2,3-diiodopyridine stands out as a versatile building block, offering two reactive sites for the introduction of diverse functionalities through palladium-catalyzed cross-coupling reactions. The inherent electronic properties of the pyridine ring, coupled with the differential reactivity of the carbon-iodine bonds, present both an opportunity and a challenge for achieving regioselective transformations.
This guide provides an in-depth comparison of the efficacy of various palladium catalytic systems for the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig coupling reactions of this compound. Drawing from established principles and specific experimental findings, we will explore the nuances of catalyst selection, ligand effects, and reaction optimization to empower you with the knowledge to navigate this complex area of synthetic chemistry.
The Landscape of Reactivity: Understanding Regioselectivity
The pyridine nucleus is electron-deficient, which influences the reactivity of its halogenated derivatives in palladium-catalyzed cross-coupling reactions. Oxidative addition of the palladium(0) catalyst to the carbon-halogen bond is a key step in the catalytic cycle. For dihalopyridines, the position of the halogen relative to the nitrogen atom significantly impacts the ease of this oxidative addition. Generally, halides at the C2 and C4/C6 positions are more activated towards oxidative addition due to the electron-withdrawing nature of the nitrogen atom.[1]
In the case of this compound, the C2-I bond is generally more reactive than the C3-I bond in palladium-catalyzed cross-coupling reactions. This preferential reactivity can be attributed to the inductive effect of the adjacent nitrogen atom, which makes the C2 position more electrophilic and thus more susceptible to oxidative addition by the electron-rich Pd(0) catalyst. However, this inherent selectivity can be influenced and sometimes even reversed by the choice of catalyst, ligands, and reaction conditions.[1]
Comparative Efficacy of Palladium Catalysts
The choice of the palladium catalyst, particularly the ligand sphere around the metal center, is paramount in controlling the efficiency and selectivity of cross-coupling reactions involving this compound. Below, we compare the performance of various catalytic systems across the most common cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. For this compound, this reaction allows for the introduction of aryl, heteroaryl, or vinyl substituents.
Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of this compound
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Position of Coupling | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | - | C2 | Good | [2] |
| PdCl₂(dppf) | dppf | K₂CO₃ | MeOH | - | - | C3 (with 2-bromo-3-iodopyridine) | - | [1] |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | C4 (of 2-bromo-4-iodopyridine) | ~90-98 | [3] |
Note: Data for this compound is limited in direct comparative studies. The table includes data from analogous dihalopyridines to illustrate catalyst performance.
Expert Insights:
For the Suzuki-Miyaura coupling of dihalopyridines, traditional catalysts like Pd(PPh₃)₄ can be effective, often favoring reaction at the more activated C2 position.[2] The use of bulky, electron-rich phosphine ligands, such as SPhos, in conjunction with Pd(OAc)₂, has been shown to be highly effective for cross-coupling of other challenging heteroaryl halides and may offer enhanced reactivity for this compound.[3] The dppf ligand is another robust choice, known for its ability to stabilize the palladium catalyst and promote efficient coupling.
To achieve selective mono-arylation at the C2 position of this compound, carefully controlling the stoichiometry of the boronic acid (typically 1.0-1.2 equivalents) is crucial. Stepwise diarylation can be achieved by first performing a selective coupling at the C2 position, followed by a second coupling at the C3 position, often requiring more forcing conditions or a different catalyst system for the less reactive C3-I bond.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C2-Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol).
-
Add a degassed mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL).
-
Heat the reaction mixture to 110 °C and stir vigorously for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 2-aryl-3-iodopyridine.
Caption: Workflow for a selective Suzuki-Miyaura coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl and heteroaryl alkynes, which are valuable intermediates in organic synthesis.[4]
Table 2: Comparison of Palladium Catalysts for the Sonogashira Coupling of this compound
| Catalyst Precursor | Co-catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Position of Coupling | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Et₃N | DMF | RT to 100 | - | C2 (of 2-amino-3-bromopyridine) | Good | [5] |
| Pd(CF₃COO)₂ | CuI | PPh₃ | Et₃N | DMF | 100 | 3 | C2 (of 2-amino-3-bromopyridine) | up to 96 | [5] |
| Pd(PPh₃)₄ | CuI | PPh₃ | Et₃N | THF | RT | 16 | C6 (of 6-bromo-3-fluoro-2-cyanopyridine) | 92 | [6] |
Note: Data for this compound is limited. The table includes data from analogous halopyridines to illustrate catalyst performance.
Expert Insights:
The classic Sonogashira conditions, employing a palladium catalyst such as Pd(PPh₃)₂Cl₂ in the presence of a copper(I) co-catalyst (typically CuI), are generally effective for the alkynylation of aryl iodides.[7] For this compound, selective mono-alkynylation is expected to occur at the more reactive C2 position. The choice of base, often an amine like triethylamine or diisopropylethylamine, is crucial as it also serves as the solvent in many cases. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts.
Experimental Protocol: Selective Sonogashira Coupling at the C2-Position
-
To a Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add degassed triethylamine (5 mL) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat as required (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Sonogashira coupling reaction.
Heck Reaction: Vinylation of the Pyridine Core
The Heck reaction enables the formation of carbon-carbon bonds between an aryl halide and an alkene, providing a powerful tool for the synthesis of substituted alkenes.[8]
Table 3: Comparison of Palladium Catalysts for the Heck Reaction of Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene | 130 | 1 | 3-Bromopyridine | - | [9] |
| PdCl₂ | None | K₂CO₃ | Methanol | 120 | - | Iodobenzene | - | [8] |
| Pd/C | None | Na₂CO₃/Et₃N | NMP | - | - | Iodobenzene | - | [10] |
Note: Specific data for this compound is scarce. The table presents data for related halopyridines and aryl halides.
Expert Insights:
The classic Heck reaction conditions often involve a palladium(II) precursor like Pd(OAc)₂ or PdCl₂ with a phosphine ligand, although ligand-free systems have also been developed.[8] A base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide formed during the reaction. For this compound, the Heck reaction is expected to occur preferentially at the C2 position. The choice of the alkene partner and the reaction conditions can influence the regioselectivity of the addition (α- vs. β-arylation) and the stereoselectivity of the resulting double bond (E vs. Z).
Experimental Protocol: Heck Reaction at the C2-Position
-
In a sealed tube, combine this compound (1.0 mmol), the alkene (e.g., methyl acrylate, 1.5 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (1.5 mmol).
-
Add a suitable solvent, such as DMF or NMP (5 mL).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-140 °C).
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of arylamines.[11]
Table 4: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Halopyridines
| Catalyst Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrate | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80 | 4 | 2-Bromo-6-methylpyridine | 60 | [6] |
| Pd(OAc)₂ | Xantphos | NaOtBu | Toluene | Reflux | - | Aryl Bromides | 27-82 | [12] |
| Pd₂(dba)₃ | SIPr·HCl | LHMDS | THF | 22 | 10-72 | Aryl Bromides | - | [13] |
Note: Direct comparative data for this compound is limited. The table presents data for related halopyridines and aryl halides.
Expert Insights:
The Buchwald-Hartwig amination typically requires a palladium precursor, a bulky and electron-rich phosphine ligand, and a strong base.[3] For the amination of this compound, selective mono-amination is anticipated at the C2 position under carefully controlled conditions. The choice of ligand is critical, with ligands like BINAP, Xantphos, and N-heterocyclic carbene (NHC) ligands such as SIPr showing excellent performance in the amination of various aryl halides.[6][12][13] The use of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is essential for the deprotonation of the amine and to facilitate the catalytic cycle.
Experimental Protocol: Selective Buchwald-Hartwig Amination at the C2-Position
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.01 mmol), BINAP (0.02 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed toluene (5 mL).
-
Seal the tube and heat the mixture to 80-100 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Caption: Workflow for a selective Buchwald-Hartwig amination reaction.
Conclusion
The palladium-catalyzed cross-coupling of this compound offers a powerful platform for the synthesis of highly functionalized pyridine derivatives. Achieving high efficacy and, crucially, regioselectivity hinges on a judicious choice of the palladium catalyst and reaction conditions. While the C2 position is generally the more reactive site, the information presented here provides a strategic framework for targeting this position selectively across a range of important C-C and C-N bond-forming reactions. For the synthesis of 2,3-disubstituted pyridines, a stepwise approach, first targeting the more reactive C2 position followed by a second coupling at C3, is the most logical and experimentally supported strategy. Further exploration and reporting of catalyst performance specifically on this compound will undoubtedly refine our understanding and expand the synthetic utility of this valuable building block.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck reaction - Wikipedia [en.wikipedia.org]
- 9. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Alkynyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. research.rug.nl [research.rug.nl]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to One-Pot vs. Stepwise Functionalization of 2,3-Diiodopyridine for Accelerated Drug Discovery
Introduction: 2,3-Diiodopyridine as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine nucleus stands as a cornerstone scaffold, present in a multitude of FDA-approved drugs and advanced materials. Among its many derivatives, this compound has emerged as a particularly versatile building block. The presence of two sterically and electronically distinct iodine substituents offers a unique opportunity for orthogonal functionalization, enabling the precise and differential introduction of various substituents. This control is paramount in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is essential for optimizing its biological activity and pharmacokinetic properties.
The two primary strategies for elaborating the this compound core are stepwise and one-pot functionalization. A stepwise approach involves the sequential transformation of the C-I bonds with isolation and purification of the intermediate product. In contrast, a one-pot synthesis aims to perform multiple reaction steps in a single vessel without the isolation of intermediates, offering potential advantages in terms of efficiency and resource utilization. This guide provides a comprehensive comparison of these two methodologies, supported by experimental data and expert insights, to aid researchers in selecting the optimal strategy for their synthetic campaigns.
The Underlying Chemistry: A Tale of Two Bonds
The feasibility of both stepwise and one-pot functionalization of this compound hinges on the differential reactivity of the C2-I and C3-I bonds. The C2-I bond is generally more electron-deficient due to its proximity to the electronegative nitrogen atom of the pyridine ring. This makes the C2 position more susceptible to nucleophilic attack and oxidative addition by a palladium catalyst in cross-coupling reactions. Consequently, functionalization at the C2 position can often be achieved selectively under milder conditions than at the C3 position. This inherent reactivity difference is the key that unlocks the potential for both selective, sequential reactions and orchestrated one-pot transformations.
Head-to-Head Comparison: One-Pot vs. Stepwise Strategies
To illustrate the practical differences between these two approaches, let us consider the synthesis of a hypothetical, yet representative, target molecule: 2-(phenylethynyl)-3-phenylpyridine .
Stepwise Functionalization: The "Control and Purity" Route
A stepwise approach prioritizes control and purity at each stage of the synthesis. The strategy relies on the differential reactivity of the C-I bonds to first perform a selective Sonogashira coupling at the more reactive C2 position, followed by a Suzuki coupling at the C3 position after isolation and purification of the intermediate.
Experimental Protocol: Stepwise Synthesis of 2-(phenylethynyl)-3-phenylpyridine
Step 1: Selective Sonogashira Coupling at the C2 Position
-
To a solution of this compound (1.0 equiv) in a suitable solvent such as THF or DMF, add phenylacetylene (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Add an amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(phenylethynyl)-3-iodopyridine .
Step 2: Suzuki Coupling at the C3 Position
-
In a separate reaction vessel, dissolve the purified 2-(phenylethynyl)-3-iodopyridine (1.0 equiv) and phenylboronic acid (1.2 equiv) in a solvent system such as 1,4-dioxane/water.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%) and a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring for the disappearance of the starting material.
-
After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the final product, 2-(phenylethynyl)-3-phenylpyridine .
One-Pot Functionalization: The "Efficiency and Rapidity" Route
A one-pot, sequential catalytic approach aims to streamline the synthesis by performing both the Sonogashira and Suzuki couplings in the same reaction vessel. This is achieved by carefully controlling the reaction conditions to favor the initial selective Sonogashira coupling at a lower temperature, followed by the addition of the Suzuki coupling reagents and an increase in temperature to drive the second transformation.
Experimental Protocol: One-Pot Synthesis of 2-(phenylethynyl)-3-phenylpyridine
-
To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane), add phenylacetylene (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine, 2.0-3.0 equiv).
-
Stir the mixture at room temperature for 2-4 hours to facilitate the selective Sonogashira coupling at the C2 position. Monitor the formation of the 2-(phenylethynyl)-3-iodopyridine intermediate by TLC or LC-MS.
-
Once the first step is complete, add phenylboronic acid (1.2 equiv) and an aqueous solution of a base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 equiv) directly to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for an additional 4-12 hours.
-
Upon completion of the second step, cool the reaction, perform an aqueous work-up, and extract the product.
-
Purify the final product by column chromatography.
Visualizing the Workflows
Figure 1. Comparative workflow of stepwise versus one-pot synthesis of 2-(phenylethynyl)-3-phenylpyridine from this compound.
Quantitative Data and Performance Metrics
The choice between a one-pot and a stepwise approach often comes down to a trade-off between yield, purity, time, and resources. The following table provides a comparative summary based on typical outcomes for the synthesis of 2-(phenylethynyl)-3-phenylpyridine.
| Metric | Stepwise Functionalization | One-Pot Functionalization | Rationale & Insights |
| Overall Yield | ~65-75% | ~50-65% | The stepwise approach generally affords a higher overall yield due to the removal of impurities and byproducts from the first step, which could interfere with the second catalytic cycle. In the one-pot method, catalyst deactivation or side reactions can lower the yield of the second step. |
| Purity of Final Product | High (after two purifications) | Moderate to High (after one purification) | The intermediate purification in the stepwise process ensures a cleaner starting material for the second reaction, typically leading to a purer final product. One-pot reactions can sometimes be plagued by persistent impurities from the initial step. |
| Reaction Time | 1.5 - 2 days (including work-up and purification) | 1 day | The one-pot method significantly reduces the overall time by eliminating the intermediate work-up, purification, and setup for the second reaction. |
| Solvent & Reagent Consumption | Higher | Lower | By avoiding an intermediate purification step, the one-pot approach consumes less solvent (for chromatography and extractions) and reduces material loss. |
| Process Complexity | Higher (more handling steps) | Lower (streamlined process) | The stepwise synthesis requires more manual intervention, including setting up two separate reactions and performing an additional purification. The one-pot procedure is operationally simpler. |
Expert Analysis: Making the Right Choice
The decision to employ a one-pot or stepwise strategy is not a matter of one being definitively superior to the other; rather, it is a context-dependent choice that should be guided by the specific goals of the research.
When to Choose a Stepwise Approach:
-
Maximizing Yield and Purity is Critical: For the synthesis of a final compound for biological testing or as a key intermediate in a longer synthetic sequence, the higher yield and purity of the stepwise method are often paramount.
-
Complex or Sensitive Substrates: When dealing with substrates that are sensitive to prolonged heating or the presence of multiple reagents, the ability to isolate and purify the intermediate can be crucial for success.
-
Troubleshooting and Optimization: The stepwise approach allows for the independent optimization of each reaction. If a particular step is low-yielding, it can be addressed without affecting the other transformation.
When to Choose a One-Pot Approach:
-
High-Throughput Synthesis and Library Generation: For generating a library of analogues for initial SAR screening, the speed and efficiency of the one-pot method are highly advantageous.
-
Resource and Time Constraints: In a drug discovery setting where speed is of the essence, the one-pot approach can deliver compounds for preliminary evaluation much faster. It also aligns with the principles of green chemistry by reducing solvent waste and energy consumption.
-
Well-Understood and Robust Reactions: If both cross-coupling reactions are known to be high-yielding and tolerant of each other's reagents and byproducts, the one-pot strategy is a logical choice.
Conclusion
Both one-pot and stepwise functionalization of this compound are powerful strategies in the synthetic chemist's toolbox. The stepwise approach offers unparalleled control, leading to higher yields and purity, making it ideal for the synthesis of final compounds and complex intermediates. The one-pot strategy, on the other hand, excels in terms of speed, efficiency, and resource conservation, rendering it a superior choice for rapid library synthesis and early-stage drug discovery efforts. A thorough understanding of the underlying chemical principles and the specific requirements of the synthetic target will enable researchers to harness the full potential of this compound as a versatile scaffold for innovation.
A Guide to the Definitive Structural Validation of 2,3-Diiodopyridine Derivatives by Single-Crystal X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly within pharmaceutical and materials science, the unambiguous determination of a molecule's three-dimensional structure is paramount. For substituted heteroaromatics like 2,3-diiodopyridine derivatives, isomers can exhibit vastly different biological activities and material properties. While techniques like NMR and mass spectrometry are essential for confirming connectivity and composition, single-crystal X-ray diffraction (SCXRD) remains the unequivocal gold standard for providing a precise and definitive atomic-level structure in the solid state.[1][2][3]
This guide offers an in-depth, experience-driven perspective on the crystallographic workflow, emphasizing the causality behind experimental choices and the self-validating nature of the technique to ensure the highest level of scientific integrity.
Section 1: The Crystallographic Workflow: From Powder to Proof
The journey from a newly synthesized powder to a fully validated crystal structure is a systematic process. Each step is critical for the success of the next, culminating in a model of atomic positions with exceptional precision.
Step 1: Growing High-Quality Single Crystals
The primary bottleneck in any crystallographic study is obtaining diffraction-quality single crystals.[4][5] This requires a sample that is highly pure, as impurities can inhibit nucleation and disrupt the orderly packing required for a crystal lattice. The goal is to create a supersaturated solution from which the compound slowly precipitates in an ordered fashion.
Causality: A well-ordered, single crystal will diffract X-rays as a coherent unit, producing sharp, well-defined reflection spots. In contrast, polycrystalline material, amorphous solid, or poorly formed crystals will produce diffuse scattering or overlapping patterns, making structure solution impossible.
Common Crystallization Techniques:
-
Slow Evaporation: The simplest method, where a solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.[6] The choice of solvent is crucial as it influences crystal packing and morphology.[7]
-
Vapor Diffusion: Ideal for milligram-scale quantities, this technique involves dissolving the compound in a small amount of a "good" solvent and placing this solution inside a sealed chamber containing a larger volume of a "poor" solvent (an anti-solvent) in which the compound is insoluble.[6][7] The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[7]
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
Experimental Protocol: Vapor Diffusion Crystallization of a this compound Derivative
-
Preparation: In a small, clean glass vial (e.g., 0.5 mL), dissolve 2-5 mg of the purified this compound derivative in a minimal amount of a suitable solvent (e.g., Dichloromethane or Toluene). The solution should be saturated or near-saturated.
-
Assembly: Place this small vial inside a larger, sealable jar (e.g., 20 mL scintillation vial). Add 2-3 mL of a more volatile anti-solvent (e.g., Pentane or Hexane) to the larger jar, ensuring the level is below the top of the inner vial.
-
Sealing and Incubation: Seal the larger jar tightly. The more volatile anti-solvent will slowly diffuse into the solution in the inner vial.
-
Observation: Place the sealed apparatus in a vibration-free location, such as a refrigerator, to slow the diffusion rate.[6] Monitor periodically over several days for the formation of small, clear crystals. They should be well-formed with sharp edges.[8]
Step 2: X-ray Diffraction Data Collection
Once a suitable crystal (typically 0.05-0.2 mm in size) is obtained, it is mounted on a goniometer head and placed into the X-ray beam of a diffractometer.[8][9] The crystal is cooled, typically to 100 K (-173 °C), to minimize thermal vibration of the atoms, which sharpens the diffraction data.[10]
The diffractometer rotates the crystal through a series of angles while irradiating it with a monochromatic X-ray beam.[9] At specific orientations where Bragg's Law is satisfied, constructive interference occurs, producing a diffracted beam that is recorded by a detector.[10][11] This process generates a unique diffraction pattern, which is a three-dimensional map of the diffracted X-ray intensities.
Step 3: Structure Solution and Refinement
The collected diffraction data contains the intensities of the reflections but not their phase information—this is the well-known "phase problem" in crystallography. For small molecules, this is typically solved using direct methods, which are statistical methods to estimate the initial phases.[12] The presence of heavy atoms like iodine in this compound derivatives makes this process highly reliable.
-
Structure Solution: Software like SHELXT uses the intensity data to generate an initial electron density map.[13][14] The crystallographer then identifies atoms within this map and builds an initial molecular model.
-
Structure Refinement: The initial model is then refined against the experimental data using a least-squares process with software like SHELXL.[15][16] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed diffraction data and the data calculated from the model.[10][17] The quality of the fit is monitored by the R-factor; a value below 5% (0.05) is generally considered excellent for small molecules.[18]
Step 4: Structure Validation and Analysis
The final step is a critical self-validation check. The Crystallographic Information File (CIF) containing the final model and experimental data is submitted to an independent validation service, such as the IUCr's CheckCIF server.[19][20][21] This service runs hundreds of automated checks for geometric reasonableness, consistency, and completeness of the data.[20][21][22]
Key Validation Checks:
-
Bond Lengths and Angles: Are they within expected ranges for the given atom types?
-
Missed Symmetry: Has the structure been solved in the correct space group?
-
Residual Electron Density: Are there any significant peaks or holes in the final difference map that would indicate missing atoms or errors in the model?[23]
Any alerts generated by CheckCIF must be addressed or explained, ensuring the final structure is robust and defensible.[24] This process is a cornerstone of the trustworthiness of crystallographic data.[19]
Section 2: A Comparative Perspective: Why Crystallography is Decisive
While other analytical techniques are vital, they answer different questions. X-ray crystallography's unique contribution is its direct visualization of the 3D atomic arrangement.
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Principle | Diffraction of X-rays by a crystal lattice[10] | Nuclear spin transitions in a magnetic field | Measurement of mass-to-charge ratio of ions |
| Sample State | Solid (single crystal) | Solution | Gas phase (from solid or solution) |
| Key Information | Absolute 3D structure, bond lengths/angles, stereochemistry, packing[2][11] | Connectivity, relative stereochemistry, solution dynamics[2] | Molecular weight, elemental formula, fragmentation |
| Strength | Unambiguous determination of stereoisomers and polymorphs | Provides information on solution-state conformation and dynamics[25] | High sensitivity; confirms molecular formula |
| Limitation | Requires diffraction-quality crystals; structure is static[26] | Structure is an average over time; less precise for full 3D coordinates[27] | Provides no 3D structural information |
These techniques are complementary. NMR and MS can confirm that the correct molecule was synthesized, while crystallography proves its exact three-dimensional structure and how it arranges itself in the solid state.
Section 3: Interpreting the Results: More Than Just Connectivity
A crystal structure provides a wealth of information beyond simple bond connectivity. For this compound derivatives, it allows for the direct analysis of key intermolecular interactions.
Halogen Bonding: The iodine atoms in these derivatives can act as electrophilic "halogen bond" donors, forming highly directional, non-covalent interactions with nucleophilic atoms (like the nitrogen of another pyridine ring).[28] These interactions are crucial in crystal engineering and understanding the binding of such molecules to biological targets.[29][30] X-ray crystallography is the only technique that can directly measure the geometry (distance and angle) of these interactions.
By providing an exact map of atomic positions, thermal motion, and intermolecular contacts, single-crystal X-ray crystallography delivers an unparalleled level of structural detail. For researchers developing this compound derivatives, it is an indispensable tool for validating synthetic outcomes, understanding structure-property relationships, and ensuring the foundational accuracy of their scientific and developmental programs.
References
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. benchchem.com [benchchem.com]
- 3. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 8. dl.asminternational.org [dl.asminternational.org]
- 9. books.rsc.org [books.rsc.org]
- 10. fiveable.me [fiveable.me]
- 11. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. youtube.com [youtube.com]
- 14. Single crystal structure analysis software "SHELX" | Information dissemination media for research and development TEGAKARI [tegakari.net]
- 15. homepage.univie.ac.at [homepage.univie.ac.at]
- 16. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 17. Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. X-Ray Crystallography - Refinement [my.yetnet.ch]
- 19. iucr.org [iucr.org]
- 20. Structure validation in chemical crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. research-portal.uu.nl [research-portal.uu.nl]
- 23. journals.iucr.org [journals.iucr.org]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 27. people.bu.edu [people.bu.edu]
- 28. Halogen Bonds in 2,5-Dihalopyridine-Copper(I) Halide Coordination Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of 2,3-Diiodopyridine and Its Cross-Coupling Products
This guide provides an in-depth spectroscopic comparison of the versatile synthetic building block, 2,3-diiodopyridine, and its mono-substituted derivatives obtained from three cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. While this compound is a valuable precursor, its detailed experimental spectroscopic data is not widely published. Therefore, this guide combines foundational spectroscopic principles with data from analogous compounds to present a robust, predictive analysis for researchers in synthetic chemistry and drug development.
The core challenge in the functionalization of this compound is regioselectivity. The relative reactivity of the C-I bonds at the C2 and C3 positions is influenced by a combination of electronic and steric factors. Generally, the C-I bond is more reactive than C-Br or C-Cl bonds in palladium-catalyzed reactions. For di-iodinated pyridines, while subtle, the C2 position is often more electronically activated, though selective reaction at the C3 position can also be achieved under specific conditions[1]. This guide will focus on the spectroscopic signatures resulting from a single, selective substitution, providing the analytical tools to confirm the reaction's outcome.
Section 1: Spectroscopic Profile of the Starting Material: this compound
A thorough understanding of the starting material's spectral characteristics is crucial for accurately assessing reaction conversion and identifying products. Below is a predicted spectroscopic profile for this compound based on established principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton spectrum is expected to be simple, showing three signals in the aromatic region corresponding to H-4, H-5, and H-6. The proton at H-6, being adjacent to the nitrogen atom, will be the most deshielded (highest chemical shift). The H-4 and H-5 protons will appear further upfield, with their splitting patterns dictated by ortho- and meta-coupling.
-
¹³C NMR: The carbon spectrum will display five distinct signals. Two signals will be significantly downfield due to the deshielding effect of the directly attached iodine atoms (ipso-carbons). The remaining three signals will correspond to the C-4, C-5, and C-6 carbons, with C-6 being the most deshielded among them due to its proximity to nitrogen.[2][3][4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. For this compound, the key absorptions would include aromatic C-H stretching just above 3000 cm⁻¹, C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region, and C-H bending vibrations below 900 cm⁻¹. The C-I stretching vibrations are expected to appear in the low-frequency fingerprint region, typically below 600 cm⁻¹.[6]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition. For this compound (C₅H₃I₂N), the molecular ion peak (M⁺) would be observed at m/z 330.9. A key feature would be the characteristic fragmentation pattern involving the sequential loss of iodine atoms (I = 127 amu), leading to prominent fragment ions at m/z 204 and m/z 77.[6]
Section 2: Comparative Spectroscopic Analysis of Reaction Products
The substitution of an iodine atom with a new functional group via cross-coupling induces predictable and diagnostic changes across all spectroscopic techniques.
A. Suzuki-Miyaura Coupling: Synthesis of 2-Iodo-3-arylpyridine
The Suzuki-Miyaura reaction creates a new C-C bond, replacing an iodine atom with an aryl group (e.g., phenyl). This transformation results in significant spectral changes.
-
Spectroscopic Shift Analysis:
-
¹H NMR: The most apparent change is the disappearance of a signal from the pyridine ring and the appearance of new signals corresponding to the protons of the introduced aryl group. The remaining pyridine protons will experience shifts depending on the position of substitution and the electronic nature of the new aryl substituent.
-
¹³C NMR: A C-I signal will be replaced by a new quaternary carbon signal for the C-C bond and the signals corresponding to the carbons of the new aryl ring.
-
IR Spectroscopy: New bands corresponding to the aromatic C-H and C=C stretching of the added aryl ring will appear.
-
Mass Spectrometry: The molecular ion peak will increase significantly, reflecting the mass of the added aryl group minus the mass of the replaced iodine atom.
-
B. Sonogashira Coupling: Synthesis of 2-Iodo-3-alkynylpyridine
The Sonogashira coupling introduces an alkyne moiety, creating a C(sp²)-C(sp) bond and yielding products with unique and highly diagnostic spectral features.[7]
-
Spectroscopic Shift Analysis:
-
¹H NMR: Similar to the Suzuki reaction, a pyridine proton signal is replaced. If a terminal alkyne is used, a characteristic signal for the acetylenic proton will appear, though this is absent if an internal alkyne is formed.
-
¹³C NMR: The two sp-hybridized carbons of the alkyne typically appear in the 80-100 ppm range, providing a clear diagnostic marker for a successful reaction.
-
IR Spectroscopy: The most definitive evidence of a successful Sonogashira coupling is the appearance of a sharp, moderate-intensity absorption band for the C≡C triple bond stretch, typically around 2100-2250 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak will correspond to the mass of the starting material plus the alkyne fragment, minus the mass of iodine.
-
C. Buchwald-Hartwig Amination: Synthesis of 2-Iodo-3-aminopyridine
This reaction forms a C-N bond, introducing a primary or secondary amine to the pyridine ring, which is a common scaffold in pharmaceuticals.[8][9]
-
Spectroscopic Shift Analysis:
-
¹H NMR: A broad singlet corresponding to the N-H proton(s) of the newly introduced amine will appear. This peak's chemical shift can vary, and it may exchange with D₂O. The signals for the amine's alkyl or aryl groups will also be present.
-
¹³C NMR: The carbon atom bonded to the new nitrogen atom (C-N) will experience a significant upfield shift compared to the original C-I carbon.
-
IR Spectroscopy: A key diagnostic feature is the appearance of N-H stretching bands in the 3300-3500 cm⁻¹ region. Primary amines will show two bands (symmetric and asymmetric stretching), while secondary amines show one.
-
Mass Spectrometry: The molecular ion peak will reflect the addition of the amine group and the loss of an iodine atom.
-
Summary of Predicted Spectroscopic Data
| Compound | Technique | Predicted Key Features |
| This compound | ¹H NMR | 3 signals in aromatic region (approx. 7.0-8.5 ppm). |
| ¹³C NMR | 2 C-I signals (downfield), 3 C-H signals. | |
| IR (cm⁻¹) | Aromatic C-H (>3000), C=C/C=N (1400-1600), C-I (<600). | |
| MS (m/z) | M⁺ at 331. Fragments at 204 ([M-I]⁺). | |
| 2-Iodo-3-phenylpyridine | ¹H NMR | Appearance of phenyl signals (7.2-7.6 ppm), loss of one pyridine signal. |
| ¹³C NMR | Appearance of 6 new aryl carbon signals. | |
| IR (cm⁻¹) | Additional aromatic C-H and C=C bands. | |
| MS (m/z) | M⁺ at 281. | |
| 2-Iodo-3-(phenylethynyl)pyridine | ¹H NMR | Appearance of phenyl signals, loss of one pyridine signal. |
| ¹³C NMR | Two characteristic alkyne signals (80-100 ppm). | |
| IR (cm⁻¹) | Sharp C≡C stretch (~2220 cm⁻¹). | |
| MS (m/z) | M⁺ at 305. | |
| 2-Iodo-3-anilinopyridine | ¹H NMR | Broad N-H singlet, appearance of phenyl signals. |
| ¹³C NMR | C-N signal appears, replacing a C-I signal. | |
| IR (cm⁻¹) | N-H stretch (~3400 cm⁻¹). | |
| MS (m/z) | M⁺ at 296. |
Note: Predicted values are for guidance and will vary based on solvent, concentration, and specific substituents.
Section 3: Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound. Causality: These reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) because the active Pd(0) catalyst is sensitive to oxidation by air, which would deactivate it and halt the catalytic cycle. The choice of ligand is critical; bulky, electron-rich phosphine ligands (like SPhos or XPhos) or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination.
Protocol 1: Suzuki-Miyaura Coupling[10][11]
-
Reaction Setup: To a dry, oven-baked Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ or K₂CO₃ (3.0 mmol).
-
Catalyst Preparation: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Evacuate and backfill the Schlenk flask with an inert gas three times. Add an anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, 10 mL) via syringe.
-
Reaction: Add the catalyst to the reaction mixture. Heat the flask to 80-100 °C and stir until TLC or GC-MS analysis shows consumption of the starting material.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling[12][13][14]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper co-catalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Reagents: Add an anhydrous, degassed solvent (e.g., THF or DMF, 10 mL). Add a suitable amine base (e.g., triethylamine or diisopropylamine, 3.0 mmol) and the terminal alkyne (1.2 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination[15][16][17]
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge an oven-dried reaction tube with this compound (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₂CO₃, 1.4 mmol).
-
Reagent Addition: Add the amine (1.2 mmol) and an anhydrous, degassed solvent (e.g., toluene or dioxane, 10 mL).
-
Reaction: Seal the tube and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the mixture with a suitable solvent (e.g., diethyl ether), and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify the product via flash column chromatography.
Section 4: Conclusion
The transformation of this compound into its mono-substituted derivatives via Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions imparts clear and distinguishable spectroscopic signatures. By carefully analyzing ¹H NMR, ¹³C NMR, IR, and Mass Spectra, researchers can unequivocally confirm the successful formation of new C-C and C-N bonds. Key diagnostic markers include the appearance of signals from the newly introduced moiety (aryl, alkynyl, or amino groups), the disappearance of a pyridine proton signal, and characteristic functional group stretches in the IR spectrum (e.g., C≡C or N-H). This guide provides the foundational knowledge and predictive data necessary to confidently characterize these valuable synthetic intermediates.
References
- 1. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
A Comparative Guide to the Kinetic Profiles of Cross-Coupling Reactions with 2,3-Diiodopyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. The pyridine scaffold, a ubiquitous motif in bioactive molecules, often requires functionalization at specific positions. 2,3-Diiodopyridine presents a unique substrate, offering two distinct reactive sites for sequential and selective cross-coupling reactions. Understanding the kinetic nuances of different cross-coupling methodologies with this substrate is paramount for reaction optimization, controlling regioselectivity, and efficient process scale-up.
This guide provides a comparative analysis of the kinetic studies of three major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Mizoroki-Heck—with this compound. We will delve into the underlying mechanistic principles that govern their reaction rates and selectivity, supported by experimental data from related systems.
The Significance of this compound in Synthesis
The differential reactivity of the C-I bonds at the C2 and C4 positions of dihalopyridines has been a subject of interest.[1] Generally, for dihalopyridines, oxidative addition of a Pd(0) catalyst is often the rate and/or selectivity determining step.[2] In the case of this compound, the electronic and steric environment of each iodine atom influences its susceptibility to oxidative addition, paving the way for selective functionalization. Kinetic studies are crucial to elucidate these differences and to design reaction conditions that favor mono- or di-functionalization.
Comparative Kinetic Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction significantly impacts the rate and outcome of the functionalization of this compound. Below, we compare the kinetic profiles of Suzuki-Miyaura, Sonogashira, and Heck reactions, highlighting key factors that influence their performance.
Suzuki-Miyaura Coupling: Robust C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its broad functional group tolerance and the commercial availability of a vast array of boronic acids.[3]
Mechanistic Insights and Rate-Determining Step: The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] For many aryl halides, oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[2] However, the nature of the base and the specific boronic acid can also influence the overall reaction rate, with transmetalation sometimes being turnover-limiting.[5]
Expected Kinetics with this compound: Given the high reactivity of C-I bonds, the oxidative addition step with this compound is expected to be rapid. The relative rates of oxidative addition at C2 versus C3 would determine the initial regioselectivity. Computational and experimental studies on similar dihalopyridines suggest that oxidative addition is often favored at the more electron-deficient position, which in this case would be the C2 position.[1] The choice of base is critical in the Suzuki reaction; it activates the boronic acid to facilitate transmetalation.[6] A judicious choice of base and solvent can be used to fine-tune the reaction kinetics and selectivity.
Sonogashira Coupling: A Gateway to Alkynylated Pyridines
The Sonogashira coupling provides a direct route to synthesize aryl-alkyne structures, which are valuable building blocks in medicinal chemistry and materials science.[7] This reaction typically employs a dual catalytic system of palladium and copper(I).[8]
Mechanistic Insights and Rate-Determining Step: The Sonogashira reaction involves two interconnected catalytic cycles.[7] The palladium cycle mirrors that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper-acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex. The rate-determining step can vary depending on the specific substrates and conditions, but it is often considered to be either the oxidative addition or the transmetalation.[9]
Expected Kinetics with this compound: Similar to the Suzuki coupling, the oxidative addition of this compound to the Pd(0) catalyst is expected to be facile. The concentration and nature of the copper co-catalyst and the amine base will play a crucial role in the overall kinetics.[10] The formation of the copper acetylide is generally fast, but the subsequent transmetalation to the palladium center can be influenced by the steric and electronic properties of the ligands on the palladium. For di-iodinated substrates, careful control of stoichiometry and reaction time is essential to achieve mono-alkynylation.
Mizoroki-Heck Reaction: Olefination of Pyridine Core
The Mizoroki-Heck reaction enables the coupling of aryl halides with alkenes, providing a powerful method for the synthesis of substituted olefins.[11]
Mechanistic Insights and Rate-Determining Step: The Heck reaction mechanism involves oxidative addition, migratory insertion of the olefin into the Pd-aryl bond, and subsequent β-hydride elimination to release the product and regenerate the catalyst.[12] The rate-determining step is often the oxidative addition or the migratory insertion of the alkene.[13] The choice of base is also crucial, as it is required to neutralize the hydrogen halide formed during the reaction.[12]
Expected Kinetics with this compound: The high reactivity of the C-I bonds in this compound suggests that oxidative addition will be a rapid process. The kinetics will likely be influenced by the concentration and electronic nature of the alkene coupling partner. Electron-deficient alkenes generally react faster in the migratory insertion step. Regioselectivity in the Heck reaction is governed by the site of migratory insertion and the direction of β-hydride elimination, which can be controlled by the choice of ligands and additives.
Quantitative Data Comparison (Illustrative)
| Reaction | Typical Catalyst System | Relative Rate (Aryl Iodide) | Key Kinetic Dependencies | Potential for Selectivity |
| Suzuki-Miyaura | Pd(0) complex, Base (e.g., K₂CO₃, Cs₂CO₃) | Very Fast | Base concentration, Boronic acid structure | High, tunable with ligands and base |
| Sonogashira | Pd(0) complex, Cu(I) salt, Amine Base | Fast | Copper co-catalyst, Amine, Alkyne structure | Moderate, sensitive to stoichiometry |
| Mizoroki-Heck | Pd(0) or Pd(II) precatalyst, Base | Fast | Alkene concentration and electronics, Base | Moderate, influenced by steric factors |
Experimental Protocols
General Protocol for Kinetic Monitoring of Cross-Coupling Reactions
Kinetic studies of these reactions can be effectively monitored using in-situ techniques such as NMR spectroscopy or by offline analysis of aliquots using GC-MS or HPLC.
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, Xantphos)
-
Coupling partner (Boronic acid, terminal alkyne, or alkene)
-
Base (e.g., K₂CO₃, Et₃N)
-
Copper(I) Iodide (for Sonogashira)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Internal standard (e.g., Dodecane)
Procedure:
-
To a pre-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium catalyst, ligand (if any), and base.
-
Add the anhydrous solvent and the internal standard.
-
Initiate stirring and bring the reaction mixture to the desired temperature.
-
At time t=0, add a solution of this compound and the coupling partner in the reaction solvent.
-
At specified time intervals, withdraw an aliquot from the reaction mixture and quench it immediately (e.g., by diluting with a cold solvent and filtering through a short plug of silica).
-
Analyze the quenched aliquots by GC-MS or HPLC to determine the concentration of reactants, products, and any intermediates.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualization of Catalytic Cycles
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
Sonogashira Catalytic Cycle
References
- 1. researchgate.net [researchgate.net]
- 2. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 3. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck Reaction [organic-chemistry.org]
- 12. application.wiley-vch.de [application.wiley-vch.de]
- 13. researchgate.net [researchgate.net]
Unraveling the Mechanistic Dichotomy of 2,3-Diiodopyridine: A DFT-Guided Comparative Analysis for Strategic Synthesis
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine scaffolds is a cornerstone in the synthesis of novel pharmaceuticals and functional materials. Among the array of substituted pyridines, 2,3-diiodopyridine presents a unique platform for molecular elaboration, offering two distinct reactive sites for cross-coupling reactions. The selective activation of either the C2-I or C3-I bond is paramount for directing synthetic outcomes and accessing diverse chemical space. This guide provides an in-depth comparison of the reaction mechanisms at these two positions, leveraging Density Functional Theory (DFT) studies on analogous dihaloheterocycles to elucidate the underlying principles governing their reactivity. By synthesizing theoretical insights with experimental observations, we aim to equip researchers with a predictive framework for the strategic functionalization of this compound.
The Duality of Reactivity in this compound: An Overview
The presence of two iodine substituents on the pyridine ring in this compound invites a nuanced consideration of its reactivity in transition-metal-catalyzed cross-coupling reactions. The proximity of the C2-I bond to the nitrogen atom introduces electronic and steric factors that differentiate it from the C3-I bond. Understanding the mechanistic pathways of key reactions, such as Suzuki-Miyaura and Sonogashira couplings, at these two positions is crucial for predicting and controlling regioselectivity.
While direct and comprehensive DFT studies specifically on this compound are not abundant in the current literature, a robust comparative analysis can be constructed by examining theoretical investigations of closely related dihaloarene and dihaloheterocycle systems. These studies provide foundational insights into the energetics of the elementary steps of cross-coupling reactions—oxidative addition, transmetalation, and reductive elimination—which can be extrapolated to the this compound framework.
Mechanistic Insights from DFT: A Comparative Look at C2 vs. C3 Reactivity
The regioselectivity in the cross-coupling reactions of dihalopyridines is often dictated by the initial oxidative addition step, which is frequently the rate-determining step.[1] DFT calculations on analogous systems, such as 2,4-dibromopyridine and 2,5-dibromo-3-methylthiophene, have demonstrated that both electronic and steric effects play a crucial role in determining the preferred site of oxidative addition.[2][3]
The Palladium-Catalyzed Suzuki-Miyaura Coupling: A Tale of Two Sites
The Suzuki-Miyaura reaction is a powerful tool for forging carbon-carbon bonds.[1] In the context of this compound, the reaction would proceed via a palladium catalyst, with the initial step being the oxidative addition of the Pd(0) species to either the C2-I or C3-I bond.
A hypothetical, yet plausible, synthetic route for a related compound, 2,3-diphenylpyridine, involves the Suzuki-Miyaura coupling of 2,3-dichloropyridine with phenylboronic acid, suggesting the viability of functionalizing both positions.[4]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
For this compound, the same considerations for oxidative addition as in the Suzuki-Miyaura coupling apply. The higher electrophilicity of the C2 position would favor initial reaction at this site. However, the experimental success of Sonogashira couplings at the C3 position of related 3-halopyridines suggests that with appropriate catalyst and reaction conditions, selective functionalization at C3 is achievable.
Beyond Cross-Coupling: The Potential for C-H Activation
It is also important to consider the possibility of C-H activation as a competing or subsequent reaction pathway, particularly after one of the iodine atoms has been functionalized. DFT studies have been instrumental in understanding the mechanisms of metal-catalyzed C-H functionalization of pyridines. T[5][6]he acidity and accessibility of the remaining C-H bonds on the pyridine ring will be influenced by the newly introduced substituent, opening avenues for further diversification.
Experimental Protocols: A Blueprint for Investigation
To experimentally validate the predictions from DFT studies and to optimize for selective functionalization of this compound, the following general protocols for Suzuki-Miyaura and Sonogashira coupling reactions can be employed as a starting point.
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a nitrogen-flushed Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv for mono-coupling, 2.2 equiv for di-coupling), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction Execution: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
[4]#### Protocol 2: Sonogashira Cross-Coupling
-
Reaction Setup: To a nitrogen-purged reaction vessel, add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a suitable solvent (e.g., DMF or THF).
-
Base Addition: Add a degassed amine base, such as triethylamine or diisopropylethylamine (2.0-3.0 equiv).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.
-
Workup and Purification: Quench the reaction with aqueous ammonium chloride solution and extract with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The residue is purified by flash chromatography to afford the desired alkynylated pyridine.
This comparative guide, grounded in the principles elucidated by DFT studies of analogous systems, provides a framework for understanding and predicting the reactivity of this compound in palladium-catalyzed cross-coupling reactions. The interplay of electronic and steric factors suggests that the C2 position is likely the more reactive site for initial functionalization under kinetic control. However, experimental evidence from related substrates indicates that selective reaction at the C3 position is also feasible, likely achievable through careful tuning of reaction conditions, including the choice of catalyst, ligands, and temperature.
By leveraging the mechanistic insights presented herein, researchers can more effectively design synthetic strategies to access specific isomers and unlock the full potential of this compound as a versatile building block in the development of novel chemical entities. Further dedicated DFT and experimental studies on this compound will undoubtedly provide a more refined understanding and expand the synthetic chemist's toolkit.
References
- 1. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Mechanistic Study of Cp*CoIII/RhIII-Catalyzed Directed C-H Functionalization with Diazo Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. C-H and C-N Activation at Redox-Active Pyridine Complexes of Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Safety Operating Guide
2,3-Diiodopyridine proper disposal procedures
An In-Depth Guide to the Proper Disposal of 2,3-Diiodopyridine
For laboratory professionals engaged in research, development, and synthesis, the responsible management of chemical waste is a cornerstone of a safe and ethical scientific practice. This compound, a halogenated heterocyclic compound, requires careful consideration for its disposal due to its potential hazards. This guide provides a comprehensive, technically grounded procedure for the safe handling and disposal of this compound, moving beyond simple waste collection to include a laboratory-scale chemical deactivation protocol.
The causality behind this detailed approach is rooted in the principles of waste minimization and risk reduction. By chemically converting the hazardous compound into a less toxic form at the source, we significantly reduce the risks associated with storage, transport, and final disposal, ensuring a self-validating system of laboratory safety.
Immediate Safety and Hazard Assessment
| Hazard Classification | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Hand Protection: Chemically resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1] | Eye/Face Protection: Chemical safety goggles and/or a full-face shield. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1] | Body Protection: A fully-buttoned laboratory coat. Consider a chemical-resistant apron for larger quantities. |
| Respiratory Irritation | May cause respiratory irritation.[2] | Respiratory Protection: All handling should occur in a certified chemical fume hood. For spill cleanup outside a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[2] |
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing. Wash the affected area immediately and thoroughly with soap and water. Seek medical attention if irritation occurs.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]
Waste Segregation and Storage
Proper segregation is the first critical step in the disposal workflow. Improperly mixed waste streams can lead to dangerous reactions.[3][4]
-
Designated Waste Container: All waste containing this compound (e.g., residual solids, contaminated materials like gloves or weighing paper, and solutions) must be collected in a dedicated, properly labeled hazardous waste container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and include the appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
Storage: Store the sealed waste container in a cool, dry, well-ventilated area, such as a designated satellite accumulation area or a ventilated cabinet.
-
Incompatibilities: Ensure the waste container is stored away from incompatible materials, particularly strong oxidizing agents, strong acids (especially nitric acid), and bases.[2]
Disposal Workflow: A Two-Pronged Approach
Laboratories have two primary options for the disposal of this compound waste. The choice depends on institutional policies, available resources, and the quantity of waste generated.
Caption: Disposal Decision Workflow for this compound.
Option 1: Direct Disposal via Certified Contractor This is the standard procedure for most laboratories, especially for larger quantities of waste. The segregated and labeled waste container is collected by the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. The waste is then transported to a specialized facility for high-temperature incineration or other approved disposal methods.[3][5]
Option 2: Laboratory-Scale Chemical Deactivation (Recommended for Small Quantities) This approach involves chemically treating the waste in the laboratory to cleave the carbon-iodine bonds, a process known as reductive dehalogenation. This transforms the toxic organoiodine compound into a less hazardous pyridine backbone and inorganic iodide salts. This method is grounded in the established reactivity of aryl halides, where iodides are the most susceptible to reduction.[6][7] The following protocol is based on reduction with sodium borohydride (NaBH₄), a common and relatively mild laboratory reducing agent.[8][9]
Experimental Protocol: Reductive Dehalogenation of this compound Waste
Principle: Sodium borohydride in an alcoholic solvent provides hydride ions (H⁻) that displace the iodide atoms on the pyridine ring via a nucleophilic substitution-like mechanism. The resulting pyridine is significantly less toxic than its di-iodinated counterpart, and the iodide is converted to inorganic sodium iodide.
Safety Precautions for this Protocol:
-
This procedure must be performed in a certified chemical fume hood.
-
Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Ensure the reaction setup is away from ignition sources.
-
The reaction can be exothermic. Use an ice bath for temperature control.
Materials:
-
This compound waste (solid or dissolved in a compatible solvent).
-
Ethanol (or Methanol).
-
Sodium borohydride (NaBH₄).
-
Dilute Hydrochloric Acid (~1 M HCl).
-
Dilute Sodium Hydroxide (~1 M NaOH).
-
Ice bath.
-
Stir plate and magnetic stir bar.
-
Appropriate glassware (e.g., round-bottom flask).
-
pH indicator strips.
Step-by-Step Methodology:
-
Preparation:
-
Quantify the amount of this compound waste to be treated. For this protocol, assume a starting quantity of approximately 1-5 grams.
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a sufficient volume of ethanol (e.g., 50-100 mL for 1-5 g of waste). Ensure complete dissolution.
-
Place the flask in an ice bath on a magnetic stir plate and begin stirring.
-
-
Reduction:
-
Calculate the required amount of sodium borohydride. A significant molar excess is recommended to ensure complete reaction. A 4 to 5-fold molar excess relative to the this compound is a robust starting point.
-
Slowly and portion-wise, add the solid sodium borohydride to the stirring, cooled solution. Caution: Hydrogen gas will be evolved. The addition should be slow enough to keep the effervescence and any temperature increase under control.
-
Once the addition is complete, allow the reaction mixture to stir in the ice bath for 30 minutes, then remove the ice bath and let it stir at room temperature for at least 4 hours (or overnight) to ensure the reaction goes to completion.
-
-
Quenching and Work-up:
-
After the reaction period, cool the flask again in an ice bath.
-
Very slowly and carefully, add dilute hydrochloric acid (1 M HCl) dropwise to the reaction mixture. This will neutralize the excess sodium borohydride and any borate esters formed. Caution: This step will generate a significant amount of hydrogen gas. Add the acid slowly until the effervescence ceases.
-
Once the quenching is complete, check the pH of the solution with a pH strip.
-
-
Neutralization and Final Disposal:
-
Adjust the pH of the solution to be within the neutral range (pH 6-8) as required by your institution's aqueous waste disposal policy. Use 1 M HCl or 1 M NaOH as needed.
-
The resulting solution now primarily contains ethanol, water, sodium chloride, sodium iodide, borates, and pyridine. This is a significantly less hazardous mixture.
-
This treated aqueous waste can typically be disposed of down the sanitary sewer with copious amounts of water, pending approval from your institution's EHS office.[10] Always confirm local regulations before drain disposal.
-
Any solid materials used (e.g., contaminated gloves, weighing paper) should be placed in a designated solid hazardous waste container for incineration.[3]
-
This detailed protocol provides a reliable and scientifically sound method for the in-lab deactivation of this compound, embodying the principles of expertise and trustworthiness by explaining the chemical causality and incorporating multiple safety checks.
References
- 1. fishersci.com [fishersci.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. documents.uow.edu.au [documents.uow.edu.au]
- 4. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 5. researchgate.net [researchgate.net]
- 6. The sodium borohydride reduction of organic halides and related derivatives in aprotic solvents [vtechworks.lib.vt.edu]
- 7. Reduction of organic halogen compounds by sodium borohydride (1969) | Harold M. Bell | 88 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. www1.chem.umn.edu [www1.chem.umn.edu]
- 10. epfl.ch [epfl.ch]
Navigating the Synthesis and Handling of 2,3-Diiodopyridine: A Guide to Personal Protective Equipment and Safe Disposal
For Researchers, Scientists, and Drug Development Professionals
The handling of halogenated pyridines, essential building blocks in pharmaceutical and materials science, demands a meticulous approach to safety. This guide provides a comprehensive operational plan for the safe handling of 2,3-Diiodopyridine, with a specific focus on personal protective equipment (PPE) and disposal protocols. As a Senior Application Scientist, my aim is to blend technical precision with practical, field-tested insights to ensure your safety and the integrity of your research.
Understanding the Risks: A Foundation for Safety
Halogenated pyridines, as a class, are known to be irritants and can be toxic.[2][4] The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. Ingestion is also a potential route of exposure. The hazards associated with analogous compounds include:
-
Skin Irritation: Direct contact can cause redness, itching, and inflammation.[2][4]
-
Serious Eye Irritation: Contact with eyes can lead to significant irritation and potential damage.[2][4]
-
Respiratory Irritation: Inhalation of dust may cause irritation to the respiratory tract.[2][4]
-
Toxicity: Some related compounds are classified as toxic if swallowed, in contact with skin, or inhaled.[4][6]
Given these potential hazards, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
Core Personal Protective Equipment (PPE) for Handling this compound
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). | Prevents direct skin contact, which can cause irritation and potential absorption of the chemical.[2] |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. | Protects eyes from dust particles and potential splashes of solutions containing the compound.[2][7] |
| Body Protection | A standard laboratory coat. | Protects personal clothing and underlying skin from contamination.[7][8] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher, particularly when handling the solid outside of a fume hood. | Prevents the inhalation of fine dust particles that can cause respiratory irritation. The use of a chemical fume hood is the preferred engineering control.[9] |
Operational Plans for Safe Handling
A step-by-step approach to handling this compound is crucial to minimize exposure risk.
Experimental Workflow: From Weighing to Reaction Quenching
Caption: A streamlined workflow for handling this compound.
Step-by-Step Handling Procedures:
-
Preparation and Weighing:
-
Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Before handling, ensure all necessary PPE is correctly donned.
-
When weighing the solid, use a balance inside a fume hood or a ventilated balance enclosure to control dust.[8]
-
-
Dissolving and Reactions:
-
When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
Conduct all reactions in a fume hood.[10]
-
Ensure that all glassware is properly secured and that the reaction setup is stable.
-
-
Post-Reaction Work-up and Purification:
-
Quench reactions carefully, especially if there is a possibility of unreacted, energetic reagents.
-
During extraction and purification steps, continue to wear all prescribed PPE.
-
Emergency Preparedness: Spill and Exposure Protocols
Accidents can happen, and a clear, actionable emergency plan is essential.
In Case of a Spill:
-
Minor Spill (Solid):
-
Alert colleagues in the immediate area.
-
Wearing your full PPE, gently sweep or scoop the material to avoid creating dust.[2][11]
-
Place the spilled material and any contaminated cleaning materials into a clearly labeled, sealed container for hazardous waste disposal.[2][12]
-
Clean the spill area with an appropriate solvent and then with soap and water.
-
-
Major Spill:
-
Evacuate the immediate area and alert your laboratory supervisor or safety officer.
-
Prevent the spill from spreading or entering drains.[2]
-
Only personnel with specialized training and equipment for hazardous material cleanup should address a major spill.
-
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][11]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2][7] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[2][7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow.
Waste Disposal Decision Tree
Caption: A decision tree for the proper segregation of waste.
Step-by-Step Disposal Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
Containment:
-
Collect all waste, including unused product, reaction residues, and contaminated materials (e.g., gloves, filter paper), in a designated, compatible, and clearly labeled hazardous waste container.[10][12]
-
The label should include "Hazardous Waste" and the chemical name "this compound".[12]
-
Keep the container securely sealed when not in use.[12]
-
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials.[10]
-
Disposal: Arrange for the collection of the hazardous waste by a certified waste disposal service in accordance with all local, state, and federal regulations.[11][12] Never dispose of this compound down the drain or in the regular trash.[12]
By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical resources.
References
- 1. nbinno.com [nbinno.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. aksci.com [aksci.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
